1-benzyl-N,4-dimethylpiperidin-3-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N,4-dimethylpiperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKDDQBZODSEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1NC)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433175 | |
| Record name | 1-benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
384338-23-2 | |
| Record name | N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=384338-23-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-benzyl-N,4-dimethylpiperidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds, notably Tofacitinib. This document details several distinct synthetic strategies, offering in-depth experimental protocols and quantitative data to support research and development efforts.
Executive Summary
The synthesis of the chiral piperidine derivative, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, can be accomplished through several strategic approaches. The most prominent methods documented in scientific literature and patents include:
-
Reductive Amination of a Ketone Precursor: A direct approach involving the reaction of 1-benzyl-4-methylpiperidin-3-one with methylamine under reductive conditions.
-
Reduction of a Pyridinium Salt: A method that begins with a substituted pyridinium salt, which is subsequently reduced to the desired piperidine ring.
-
Multi-step Synthesis from 3-Amino-4-methylpyridine: A longer, more versatile route that builds the piperidine ring and establishes the required stereochemistry through a series of well-defined chemical transformations.
-
Reduction of a Carbamate Intermediate: This pathway involves the stereoselective formation of a carbamate, followed by its reduction to the target N,N-dimethylamine.
Each of these pathways offers distinct advantages and challenges in terms of starting material availability, scalability, stereochemical control, and overall yield. This guide will elaborate on the experimental details for each of these core synthetic routes.
Comparative Data of Synthetic Pathways
The following table summarizes the quantitative data associated with the key synthetic pathways for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
| Pathway | Key Transformation(s) | Reported Yield | Purity/Stereoselectivity | Reference |
| Reductive Amination of Ketone | 1-benzyl-4-methylpiperidin-3-one + Methylamine -> (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (dihydrochloride) | 94% | 99.5% purity | [1] |
| Reduction of Pyridinium Salt | 1-benzyl-3-methylamino-4-methyl-pyridinium bromide -> (3R,4R)-1-benzyl-4-methyl-3-methylamino-piperidine | 70% | Not specified | [2] |
| Multi-step from 3-Amino-4-methylpyridine | 3-Amino-4-methylpyridine -> ... -> (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (as tartrate salt) | High | High optical purity | [3] |
| Reduction of Carbamate Intermediate | methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate -> (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | High | High optical purity | [4] |
Experimental Protocols and Synthesis Pathway Diagrams
This section provides detailed experimental methodologies for the principal synthesis routes, accompanied by workflow diagrams generated using Graphviz (DOT language) for enhanced clarity.
Pathway 1: Reductive Amination of 1-benzyl-4-methylpiperidin-3-one
This pathway offers a direct and efficient method to the target compound from a readily accessible ketone precursor. The key step is the formation of an imine or enamine intermediate from the ketone and methylamine, which is then reduced in situ.
Experimental Protocol
A three-step process starting from 1-benzyl-4-methyl-3-ketone piperidine:
-
Imine Formation: To a suspension of TiCl4 and NEt3 in toluene, 1-benzyl-4-methyl-3-ketone piperidine is added at 35 °C. A solution of methylamine is then introduced, and the reaction is allowed to proceed for 4 hours.
-
Reduction: Sodium triacetoxyborohydride and glacial acetic acid are added to the reaction mixture. The reaction is monitored until completion.
-
Work-up and Isolation: The reaction is quenched with a saturated salt solution. The organic phase is washed, dried with anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which is further purified. For the dihydrochloride salt, the crude product (16.2 g, 0.07 mol) is dissolved in ethanol (80 mL), and 10 M hydrochloric acid in ethanol (56 mL) is added to adjust the pH to 3-4 at 0-5 °C. The resulting crystals are filtered, recrystallized from isopropanol (90 mL), and dried to yield 15.2 g (94% yield) of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)-3-piperidinamine dihydrochloride with a purity of 99.5%.[1]
Synthesis Workflow
References
- 1. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 2. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 4. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
Technical Guide: Chemical Properties of 1-benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-benzyl-N,4-dimethylpiperidin-3-amine. The document details its chemical structure, physicochemical properties, and spectroscopic data. Furthermore, it presents detailed experimental protocols for its synthesis, reflecting its significance as a key intermediate in the pharmaceutical industry, notably in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor. This guide also explores the biological context of this compound by examining the JAK-STAT signaling pathway, a critical pathway in autoimmune diseases and the target of Tofacitinib. The information is structured to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Chemical Identity and Physicochemical Properties
This compound is a substituted piperidine derivative. Its chemical structure consists of a piperidine ring substituted at the 1-position with a benzyl group, at the 3-position with a methylamino group, and at the 4-position with a methyl group. The presence of two stereocenters at the 3 and 4 positions of the piperidine ring gives rise to four possible stereoisomers. The (3R,4R)- and (3S,4S)- enantiomers are of particular interest due to their role as intermediates in the synthesis of pharmaceuticals.[1][2][3]
The compound is most commonly handled and commercially available as its dihydrochloride salt, particularly the (3R,4R)-stereoisomer, which is a white solid.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₄H₂₂N₂ | [1][3] |
| Molecular Weight | 218.34 g/mol | [1][3] |
| CAS Number | 384338-23-2 (unspecified stereochemistry) | [1] |
| 477600-70-7 ((3R,4R)-isomer) | [4] | |
| 1354621-59-2 ((3S,4S)-isomer) | ||
| 1062580-52-2 ((3R,4R)-dihydrochloride salt) | [2] | |
| Melting Point | 249-251 °C ((3R,4R)-dihydrochloride salt) | [5] |
| Boiling Point | Not available | |
| Predicted pKa | Basic pKa₁: ~9.5 (tertiary amine), Basic pKa₂: ~10.5 (secondary amine) |
Spectroscopic Properties
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy (Predicted)
A ¹H NMR spectrum of the dihydrochloride salt of this compound would be expected to show the following signals:
-
Aromatic protons (benzyl group): A multiplet in the range of 7.2-7.4 ppm, integrating to 5H.
-
Benzyl CH₂: A singlet or a pair of doublets (due to diastereotopicity) around 3.5-4.0 ppm, integrating to 2H.
-
Piperidine ring protons: A series of multiplets in the range of 1.5-3.5 ppm. The proton at C3 would likely appear as a multiplet around 3.0-3.5 ppm.
-
N-CH₃: A singlet around 2.4-2.6 ppm, integrating to 3H.
-
C4-CH₃: A doublet around 0.9-1.2 ppm, integrating to 3H.
-
NH protons: Broad signals that may be exchanged with D₂O.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum would be expected to show distinct signals for each of the 14 carbon atoms:
-
Aromatic carbons: Signals in the range of 125-140 ppm.
-
Benzyl CH₂: A signal around 60-65 ppm.
-
Piperidine ring carbons: Signals in the range of 20-60 ppm.
-
N-CH₃: A signal around 35-40 ppm.
-
C4-CH₃: A signal around 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would display characteristic absorption bands:
-
N-H stretch: A weak to medium band around 3300-3400 cm⁻¹ for the secondary amine.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.
-
C-H stretch (aliphatic): Bands below 3000 cm⁻¹.
-
C=C stretch (aromatic): Bands around 1600 and 1450-1500 cm⁻¹.
-
C-N stretch: Bands in the region of 1000-1250 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 218. Key fragmentation patterns would include:
-
Loss of a benzyl radical: A prominent peak at m/z = 127, corresponding to the piperidine fragment.
-
Formation of the tropylium cation: A peak at m/z = 91, characteristic of a benzyl group.
-
Alpha-cleavage: Fragmentation adjacent to the nitrogen atoms, leading to various smaller charged fragments.
Experimental Protocols: Synthesis
The synthesis of this compound, particularly the (3R,4R)-stereoisomer, is a critical step in the production of Tofacitinib. Two common synthetic routes are detailed below.
Synthesis via Reductive Amination of a Ketone Precursor
This method involves the reaction of 1-benzyl-4-methyl-3-ketopiperidine with methylamine in the presence of a reducing agent.
Protocol:
-
Reaction Setup: To a solution of 1-benzyl-4-methyl-3-ketopiperidine (1 equivalent) in a suitable solvent such as toluene, add triethylamine (1.5 equivalents) and titanium(IV) chloride (1 equivalent) at 35°C.[6]
-
Amine Addition: Add a solution of methylamine (1.2 equivalents) to the reaction mixture and stir for 4 hours.[6]
-
Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) and glacial acetic acid to the mixture.[6]
-
Work-up: After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium chloride. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield the desired this compound. For the dihydrochloride salt, the free base is dissolved in a suitable solvent like ethanol, and a solution of hydrochloric acid in ethanol is added to precipitate the salt.[4]
Diagram 1: Workflow for Reductive Amination Synthesis
Caption: A simplified workflow for the synthesis of this compound via reductive amination.
Synthesis via Reduction of a Pyridinium Salt
This alternative route utilizes a substituted pyridinium salt as the starting material.
Protocol:
-
Reaction Setup: In a 250 ml reaction flask, dissolve 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (1 equivalent) in ethanol.[4]
-
Reduction: Cool the solution to below 30°C and slowly add sodium borohydride (3 equivalents). Stir the reaction mixture for 16 hours. Monitor the reaction progress by HPLC.[4]
-
Work-up: Once the starting material is consumed, carefully add 2M aqueous HCl to the reaction mixture until no more gas evolves. Concentrate the solution to approximately one-third of its original volume under reduced pressure.[4]
-
Extraction: Extract the aqueous residue twice with dichloromethane. Combine the organic layers and concentrate under reduced pressure to remove the solvent.[4]
-
Salt Formation: Dissolve the crude product in ethanol and add a 2M solution of hydrochloric acid in ethanol dropwise at a temperature below 30°C to precipitate the dihydrochloride salt. Stir for an additional hour.[4]
-
Isolation: Collect the solid product by filtration and dry it under reduced pressure to obtain (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride as a white solid.[4]
Diagram 2: Workflow for Pyridinium Salt Reduction
References
- 1. This compound | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [precision.fda.gov]
- 4. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 5. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS#: 1062580-52-2 [m.chemicalbook.com]
- 6. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
Stereoisomers of 1-benzyl-N,4-dimethylpiperidin-3-amine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the stereoisomers of 1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of pharmaceutically active compounds, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. This document elucidates the synthesis, separation, and characterization of its various stereoisomers, including the cis and trans isomers, and their respective enantiomers ((3R,4R), (3S,4S), (3R,4S), and (3S,4R)). A comprehensive overview of their physicochemical properties is presented in a structured format. Detailed experimental protocols for the synthesis of the crucial (3R,4R) stereoisomer are provided. Furthermore, this guide discusses the biological significance of these stereoisomers in the context of drug development, with a focus on the JAK-STAT signaling pathway, a critical pathway in autoimmune diseases that is modulated by drugs derived from this core molecule.
Introduction
This compound is a chiral synthetic compound featuring two stereogenic centers at the C3 and C4 positions of the piperidine ring. This gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers can be further categorized into two diastereomeric pairs: the cis isomers ((3R,4R) and (3S,4S)) and the trans isomers ((3R,4S) and (3S,4R)). The specific stereochemistry of this molecule is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles. The (3R,4R)-enantiomer, in particular, is a critical building block in the synthesis of Tofacitinib, a drug used for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1][2][3][4] This guide will delve into the technical details of these stereoisomers, providing valuable information for researchers and professionals in the field of drug discovery and development.
Physicochemical Properties of Stereoisomers
The physicochemical properties of the different stereoisomers of this compound are crucial for their handling, characterization, and role in chemical synthesis. While comprehensive experimental data for all individual isomers is not always available in a single source, the following table summarizes key properties gathered from various chemical databases and supplier information.
| Property | (3R,4R)-isomer | (3S,4S)-isomer | cis-racemate | trans-racemate | General (unspecified stereochemistry) |
| Molecular Formula | C₁₄H₂₂N₂[5] | C₁₄H₂₂N₂ | C₁₄H₂₂N₂[6] | C₁₄H₂₂N₂ | C₁₄H₂₂N₂[7] |
| Molecular Weight | 218.34 g/mol [5] | 218.34 g/mol | 218.34 g/mol [6] | 218.34 g/mol | 218.34 g/mol [7] |
| CAS Number | 477600-70-7[5] | 1354621-59-2[8] | 477600-69-4 | Not specified | 384338-23-2[7] |
| Appearance | White solid[5] | No data | No data | No data | No data |
| Melting Point (°C) | No data | No data | No data | No data | No data |
| Boiling Point (°C) | No data | No data | No data | No data | No data |
| Solubility | No data | No data | No data | No data | No data |
| InChIKey | NVKDDQBZODSEIN-GXTWGEPZSA-N | NVKDDQBZODSEIN-GXTWGEPZSA-N | NVKDDQBZODSEIN-GXTWGEPZSA-N[6] | NVKDDQBZODSEIN-JSGCOSHPSA-N | NVKDDQBZODSEIN-UHFFFAOYSA-N[7] |
Note: Data for some stereoisomers is limited in publicly available sources. The dihydrochloride salt of the (3R,4R)-isomer has a melting point of 249-251°C.[3]
Synthesis and Stereoselective Separation
The synthesis of this compound can be achieved through various routes, often resulting in a mixture of stereoisomers. The stereoselective synthesis or separation of the desired isomer is a critical step, particularly for pharmaceutical applications.
Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
The synthesis of the (3R,4R)-isomer is well-documented due to its importance as a Tofacitinib intermediate. A common synthetic route involves the reduction of a pyridinium salt precursor.[5]
Experimental Protocol:
-
Preparation of the Pyridinium Bromide Precursor: 1-benzyl-3-methylamino-4-methyl-pyridinium bromide serves as the starting material.
-
Reduction:
-
In a 250 ml reaction flask, dissolve 10 g (34.1 mmol) of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide in 100 g of ethanol.
-
Maintain the temperature below 30°C and begin stirring.
-
Slowly add 3.87 g (102.3 mmol) of sodium borohydride to the solution.
-
Continue stirring the reaction mixture for 16 hours.
-
Monitor the reaction progress by HPLC until the starting material is less than 1%.[5]
-
-
Work-up and Isolation:
-
Slowly add 2M HCl solution to the reaction mixture until gas evolution ceases.
-
Concentrate the solution to one-third of its original volume under reduced pressure.
-
Extract the aqueous solution twice with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to remove the solvent.
-
-
Salt Formation and Purification:
-
To the resulting crude product, add 40 g of ethanol.
-
Slowly add 20 ml of a 2M hydrochloric acid solution in ethanol dropwise at a temperature below 30°C, leading to the precipitation of a solid.
-
Continue stirring for 1 hour after the addition is complete.
-
Filter the precipitate and dry the filter cake under reduced pressure.
-
This yields the final white solid product, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, with a reported yield of approximately 70%.[5]
-
Chiral Separation of Stereoisomers
When a synthesis results in a racemic or diastereomeric mixture, chiral separation techniques are employed to isolate the desired stereoisomer. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.
General Experimental Workflow for Chiral HPLC Separation:
Caption: Workflow for Chiral HPLC Separation.
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), needs to be optimized to achieve good resolution between the stereoisomers.
-
Detection: A UV detector is commonly used for detection. For more sensitive and specific detection, a mass spectrometer (MS) can be coupled with the HPLC system (LC-MS).
Spectroscopic Characterization
The structural elucidation and confirmation of the stereoisomers of this compound are performed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
While a detailed comparative analysis of the spectra for all individual stereoisomers is beyond the scope of this guide, commercial suppliers of the (3R,4R)-dihydrochloride salt often provide access to its ¹H NMR, ¹³C NMR, and MS data, which can be used as a reference.[9][10]
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, the protons on the piperidine ring, the N-methyl and C4-methyl protons, and the N-benzyl methylene protons. The coupling constants and chemical shifts of the piperidine ring protons can provide information about the relative stereochemistry (cis or trans).
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for each carbon atom in the molecule, confirming the carbon skeleton.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (218.34 g/mol for the free base), aiding in the confirmation of its identity.
Biological Significance and Role in Drug Development
The stereoisomers of this compound are of significant interest in drug development, primarily due to the role of the (3R,4R)-enantiomer as a key intermediate in the synthesis of Tofacitinib.[1][2] Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes.
The JAK-STAT Signaling Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade involved in the immune response.[11][12] It is activated by a variety of cytokines and growth factors and plays a central role in the pathogenesis of autoimmune diseases like rheumatoid arthritis.
Caption: JAK-STAT Signaling Pathway and Tofacitinib Inhibition.
Pathway Description:
-
Cytokine Binding: An extracellular cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding brings the receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation.
-
STAT Phosphorylation: The activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The JAKs then phosphorylate the recruited STATs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences and regulate the transcription of target genes, many of which are involved in inflammation and immune responses.[11][12]
Tofacitinib, synthesized using the (3R,4R)-isomer of this compound, acts as an inhibitor of JAKs, thereby blocking this signaling cascade and reducing the inflammatory response.[11]
Conclusion
The stereoisomers of this compound represent a fascinating case study in the importance of stereochemistry in modern drug development. The distinct properties and synthetic accessibility of each isomer, particularly the (3R,4R)-enantiomer, have paved the way for the development of targeted therapies for autoimmune diseases. This technical guide has provided a consolidated overview of the synthesis, properties, and biological relevance of these important molecules, offering a valuable resource for scientists and researchers in the pharmaceutical industry. Further research into the pharmacological activities of the other stereoisomers could potentially unveil new therapeutic opportunities.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (1062580-52-2) - FarmaMed & FarmaSino | Towards A Healthy Life [pharmasino.com]
- 4. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (1062580-52-2) [farmasino.net]
- 5. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. This compound | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cenmed.com [cenmed.com]
- 9. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride(1062580-52-2) 1H NMR [m.chemicalbook.com]
- 10. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 11. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor, Tofacitinib. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical and Physical Properties
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a solid, organic compound.[1] Its chemical structure consists of a piperidine ring substituted with a benzyl group at the nitrogen atom, a methyl group at position 4, and a methylamino group at position 3, with the stereochemistry at positions 3 and 4 being (3R,4R). It is supplied as a dihydrochloride salt.
General Properties
| Property | Value | Reference |
| Chemical Name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | [2] |
| Synonyms | cis-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, Tofacitinib Impurity 40 Dihydrochloride | [3] |
| CAS Number | 1062580-52-2 | [2] |
| Molecular Formula | C₁₄H₂₄Cl₂N₂ | [2][3] |
| Appearance | Solid | [1] |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 291.26 g/mol | [3] |
| Melting Point | 249-251 °C | [4] |
| Solubility | Slightly soluble in aqueous acid, DMSO (with heating and sonication), and methanol. | [4] |
| Storage Temperature | 2-8°C under an inert atmosphere. | [1] |
Synthesis
The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a critical step in the overall synthesis of Tofacitinib. Several synthetic routes have been described, with a common strategy involving the reduction of a pyridinium precursor.
Synthesis Workflow
Caption: Synthetic workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
Experimental Protocol
This protocol is a composite of information found in the public domain.
Materials:
-
1-benzyl-3-methylamino-4-methyl-pyridinium bromide
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
2M Hydrochloric acid in ethanol
-
Dichloromethane
Procedure:
-
Reduction: In a suitable reaction vessel, dissolve 1-benzyl-3-methylamino-4-methyl-pyridinium bromide in ethanol. Cool the solution to below 30°C.
-
Slowly add sodium borohydride to the stirred solution. Maintain the temperature below 30°C during the addition.
-
Continue stirring the reaction mixture for approximately 16 hours.
-
Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up and Extraction: Quench the reaction by the dropwise addition of 2M HCl until no further gas evolution is observed.
-
Concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Extract the aqueous residue with dichloromethane twice.
-
Combine the organic extracts and concentrate under reduced pressure to yield the crude (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
-
Salt Formation and Purification: Dissolve the crude product in ethanol.
-
Slowly add a 2M solution of hydrochloric acid in ethanol dropwise to the solution at a temperature below 30°C, leading to the precipitation of a solid.
-
Continue stirring for an additional hour after the addition is complete.
-
Collect the precipitated solid by filtration.
-
Dry the filter cake under reduced pressure to obtain the final product, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, as a white solid.[5]
Role in Tofacitinib Synthesis
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride serves as a crucial chiral building block for the synthesis of Tofacitinib. The subsequent synthetic steps typically involve the debenzylation of this intermediate followed by coupling with a pyrrolo[2,3-d]pyrimidine moiety.
Logical Relationship in Tofacitinib Synthesis
Caption: Logical steps from the intermediate to the final drug product, Tofacitinib.
Analytical Methods
Suggested Analytical Workflow
Caption: A typical analytical workflow for the characterization of the compound.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to monitor the progress of the synthesis. A reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water with an acidic modifier) would likely be employed.
-
Mass Spectrometry (MS): Coupled with liquid chromatography (LC-MS), this technique is used to confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule, including the stereochemistry.
Safety and Handling
Safety data sheets (SDS) should be consulted for detailed information on the safe handling, storage, and disposal of this compound. As a dihydrochloride salt of an amine, it is expected to be an irritant. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a fundamentally important intermediate for the pharmaceutical industry, particularly in the production of Tofacitinib. A thorough understanding of its physical and chemical properties, as well as robust synthetic and analytical methods, are essential for ensuring the quality and efficiency of the drug manufacturing process. This guide provides a consolidated resource for professionals working with this compound.
References
- 1. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 3. CAS No.: 262368-30-9 | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride [sunoit.com]
- 4. researchgate.net [researchgate.net]
- 5. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Online | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride Manufacturer and Suppliers [scimplify.com]
A Comprehensive Technical Guide to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine: A Key Intermediate in Tofacitinib Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, synthesis, and analytical characterization of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. Its critical role as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor, is also detailed, along with the relevant biological signaling pathway.
Introduction and IUPAC Nomenclature
The compound of interest is a substituted piperidine derivative. The IUPAC name for the specific stereoisomer crucial in pharmaceutical synthesis is (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine .[1] It is a vital building block in the manufacturing of Tofacitinib, a drug used to treat autoimmune diseases such as rheumatoid arthritis.[2][3]
Chemical and Physical Properties
The properties of the free base and its commonly used dihydrochloride salt are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride |
| Molecular Formula | C₁₄H₂₂N₂ | C₁₄H₂₄Cl₂N₂ |
| Molecular Weight | 218.34 g/mol | 291.26 g/mol |
| CAS Number | 477600-70-7 | 1062580-52-2 |
| Appearance | Solid | White solid |
| Stereochemistry | (3R,4R) | (3R,4R) |
Data sourced from PubChem and other chemical suppliers.[1][3][4][5]
Synthesis and Experimental Protocol
The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a multi-step process. A common route involves the reduction of a pyridinium salt precursor.
Experimental Protocol: Synthesis via Reduction
This protocol describes the synthesis of the dihydrochloride salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from a pyridinium bromide precursor.[1]
Materials:
-
1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol)
-
Ethanol (140 g)
-
Sodium borohydride (3.87 g, 102.3 mmol)
-
2M Hydrochloric acid (HCl) in ethanol
-
Dichloromethane
Procedure:
-
A 250 ml reaction flask is charged with 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g) and ethanol (100 g).
-
The mixture is stirred at a temperature below 30°C.
-
Sodium borohydride (3.87 g) is added slowly to the mixture.
-
The reaction is stirred for 16 hours. Progress is monitored by HPLC until the starting material is consumed (<1%).
-
After the reaction is complete, 2M HCl is added dropwise to quench the excess sodium borohydride until gas evolution ceases.
-
The solution is concentrated under reduced pressure to approximately one-third of its original volume.
-
The residue is extracted twice with dichloromethane. The organic layers are combined and concentrated to dryness.
-
The crude product is dissolved in ethanol (40 g).
-
A 2M solution of hydrochloric acid in ethanol (20 ml) is added dropwise at a temperature below 30°C, leading to the precipitation of a solid.
-
The suspension is stirred for an additional hour.
-
The solid product is collected by filtration and dried under reduced pressure to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride as a white solid (yield: 6.9 g, 70%).[1]
Logical Workflow for Synthesis
The following diagram illustrates the key steps in the synthesis of the target compound.
Caption: Synthesis workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.
Role in Tofacitinib Synthesis and Biological Context
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is not an active pharmaceutical ingredient itself. Its significance lies in being a key chiral intermediate for the synthesis of Tofacitinib.[6] Tofacitinib is an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the signaling pathway for numerous cytokines involved in immune response and inflammation.
The synthesis of Tofacitinib involves the coupling of this piperidine derivative with a pyrrolo[2,3-d]pyrimidine core, followed by debenzylation and subsequent functionalization.
Associated Signaling Pathway: The JAK-STAT Pathway
To understand the importance of Tofacitinib, and by extension its precursors, it is essential to understand the JAK-STAT signaling pathway. This pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, culminating in the regulation of gene expression.
Mechanism of Action:
-
Ligand Binding: A cytokine binds to its specific receptor on the cell surface.
-
JAK Activation: This binding brings the associated JAKs into close proximity, allowing them to phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the receptor's intracellular domain.
-
STAT Recruitment and Phosphorylation: Signal Transducer and Activator of Transcription (STAT) proteins are recruited to these phosphorylated sites and are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Translocation: Phosphorylated STATs dimerize and translocate into the nucleus.
-
Gene Transcription: Inside the nucleus, the STAT dimers bind to specific DNA sequences to regulate the transcription of target genes, many of which are involved in the inflammatory response.[2][3][4]
Tofacitinib exerts its therapeutic effect by inhibiting the JAKs, thereby interrupting this signaling cascade.
JAK-STAT Signaling Pathway Diagram
The following diagram illustrates the key events in the JAK-STAT signaling pathway.
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Analytical Characterization
Rigorous analytical testing is required to ensure the purity and identity of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, especially for its use in pharmaceutical manufacturing. The following table summarizes key analytical techniques.
| Analytical Method | Purpose | Reference |
| ¹H and ¹³C NMR | Confirms the chemical structure and stereochemistry of the molecule. | [7] |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition. | |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule. | [7] |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the compound and quantifies impurities. Used to monitor reaction progress. | [1] |
| Chiral HPLC | Determines the enantiomeric excess (ee) to ensure the correct stereoisomer is present. |
While specific spectral data is proprietary to manufacturers, the availability of these analytical methods is documented by various suppliers.[7][8]
References
- 1. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride(1062580-52-2) 1H NMR spectrum [chemicalbook.com]
- 8. 1062580-52-2|(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to cis-1-benzyl-N,4-dimethylpiperidin-3-amine: A Key Intermediate in Janus Kinase (JAK) Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of cis-1-benzyl-N,4-dimethylpiperidin-3-amine, a pivotal intermediate in the synthesis of pharmaceutically active compounds, most notably the Janus kinase (JAK) inhibitor, Tofacitinib. This document details the molecular structure, physicochemical properties, and stereochemistry of this compound. It further outlines a representative synthetic protocol for its preparation and its subsequent conversion to Tofacitinib. The biological context of this intermediate is explored through a detailed description of the JAK-STAT signaling pathway, a critical mediator of immune response and a key target in the treatment of autoimmune diseases. This guide is intended to be a valuable resource for researchers and professionals involved in medicinal chemistry, drug discovery, and process development.
Molecular Structure and Physicochemical Properties
cis-1-benzyl-N,4-dimethylpiperidin-3-amine is a disubstituted piperidine derivative characterized by a benzyl group at the 1-position, a methyl group at the 4-position, and a methylamino group at the 3-position. The "cis" configuration denotes that the substituents at the 3 and 4 positions of the piperidine ring are on the same side of the ring's plane. The (3R,4R) enantiomer is a crucial chiral building block for the synthesis of Tofacitinib.
General Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₂N₂ | [1] |
| Molecular Weight | 218.34 g/mol | [1] |
| IUPAC Name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | N/A |
| CAS Number | 477600-70-7 ((3R,4R)-enantiomer) | N/A |
| Appearance | Solid (for salts) |
Physicochemical Data of the Dihydrochloride Salt
The dihydrochloride salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a common form of this intermediate.
| Property | Value | Source(s) |
| Molecular Formula | C₁₄H₂₄Cl₂N₂ | [2] |
| Molecular Weight | 291.26 g/mol | [2] |
| CAS Number | 1062580-52-2 | [2] |
| Melting Point | 249-251 °C | N/A |
| Storage Temperature | 2-8 °C, under inert atmosphere |
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the number of protons in different chemical environments and the rigid chair-like conformation of the piperidine ring.
-
Aromatic Protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the five protons of the benzyl group.
-
Benzylic Protons: A singlet or a pair of doublets (due to diastereotopicity) around 3.5-3.7 ppm for the two protons of the -CH₂-Ph group.
-
Piperidine Ring Protons: A series of multiplets between 1.5 and 3.5 ppm. The protons at C3 and C4 would be expected to show specific coupling patterns indicative of their cis relationship.
-
N-Methyl Protons: A singlet at approximately 2.2-2.4 ppm for the -NHCH₃ group.
-
C4-Methyl Protons: A doublet around 0.9-1.1 ppm, coupled to the proton at C4.
-
N-H Proton: A broad singlet, the chemical shift of which would be concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display 14 distinct signals corresponding to the 14 carbon atoms in the molecule.
-
Aromatic Carbons: Signals in the range of 127-140 ppm.
-
Benzylic Carbon: A signal around 60-65 ppm for the -CH₂-Ph carbon.
-
Piperidine Ring Carbons: Signals in the range of 30-65 ppm.
-
N-Methyl Carbon: A signal around 35-40 ppm.
-
C4-Methyl Carbon: A signal in the aliphatic region, around 15-20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would be expected to show the following characteristic absorption bands:
-
N-H Stretch: A weak to medium band around 3300-3350 cm⁻¹ for the secondary amine.
-
C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: Bands in the 1000-1250 cm⁻¹ region.
Mass Spectrometry
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 218. Key fragmentation patterns would likely involve the loss of the benzyl group (m/z = 91) to give a fragment at m/z = 127, and alpha-cleavage adjacent to the nitrogen atoms.
Experimental Protocols
The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is a multi-step process that has been described in various patents. The following is a representative, generalized protocol.
Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
This synthesis typically starts from 3-amino-4-methylpyridine and involves several key transformations including N-protection, reduction of the pyridine ring, N-benzylation, and reduction of the protecting group to the N-methyl amine.
Step 1: N-Methoxycarbonylation of 3-amino-4-methylpyridine 3-amino-4-methylpyridine is reacted with methyl chloroformate in the presence of a base (e.g., triethylamine or sodium hydride) in an appropriate solvent (e.g., tetrahydrofuran) to yield methyl (4-methylpyridin-3-yl)carbamate.
Step 2: Reduction of the Pyridine Ring The resulting carbamate is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. This is often carried out using a rhodium on carbon (Rh/C) catalyst under a hydrogen atmosphere. This step typically yields a mixture of cis and trans isomers, with the cis isomer being the major product.
Step 3: N-Benzylation The secondary amine of the piperidine ring is benzylated via reductive amination with benzaldehyde and a reducing agent like sodium triacetoxyborohydride, or by direct alkylation with benzyl bromide in the presence of a base. This step yields methyl (cis-1-benzyl-4-methylpiperidin-3-yl)carbamate.
Step 4: Reduction to the N-Methylamine The methyl carbamate is reduced to the N-methylamine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran.
Step 5: Chiral Resolution (if starting from a racemic mixture) If the synthesis does not employ an asymmetric route, the resulting racemic mixture of the cis-amine is resolved using a chiral acid, such as L-di-p-toluoyltartaric acid, to isolate the desired (3R,4R)-enantiomer.
Step 6: Purification The final product is typically purified by column chromatography or by crystallization of a salt, such as the dihydrochloride salt.
Synthesis of Tofacitinib from (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
The (3R,4R)-enantiomer is a key precursor for Tofacitinib.
Step 1: Debenzylation The benzyl protecting group is removed by catalytic hydrogenation, typically using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere. This yields (3R,4R)-N,4-dimethylpiperidin-3-amine.
Step 2: Nucleophilic Aromatic Substitution The debenzylated amine is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., water or an alcohol) at elevated temperatures. This reaction forms the core structure of Tofacitinib.
Step 3: Acylation The final step involves the acylation of the piperidine nitrogen with an activated form of cyanoacetic acid, often using a coupling reagent or by reacting with ethyl cyanoacetate. This attaches the propanenitrile side chain to complete the synthesis of Tofacitinib.
Biological Context: The Janus Kinase (JAK)-STAT Signaling Pathway
The significance of cis-1-benzyl-N,4-dimethylpiperidin-3-amine lies in its role as an intermediate for Tofacitinib, a potent inhibitor of the Janus kinase (JAK) family of enzymes. The JAK-STAT signaling pathway is a crucial cascade for a multitude of cytokines and growth factors that regulate immune cell development, activation, and function.
The key steps of the JAK-STAT pathway are as follows:
-
Cytokine Binding and Receptor Dimerization: The pathway is initiated when a cytokine binds to its specific receptor on the cell surface, leading to the dimerization or oligomerization of the receptor subunits.
-
JAK Activation: This receptor dimerization brings the associated JAKs into close proximity, allowing them to trans-phosphorylate and activate each other.
-
Receptor Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the cytokine receptors.
-
STAT Recruitment and Phosphorylation: The phosphorylated tyrosine residues on the receptors serve as docking sites for the SH2 domains of Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.
-
STAT Dimerization and Nuclear Translocation: Phosphorylation of STATs causes them to dissociate from the receptor, dimerize, and translocate into the nucleus.
-
Gene Transcription: In the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby activating their transcription. These genes are often involved in inflammation, immune responses, and cell proliferation.
Tofacitinib exerts its therapeutic effect by inhibiting the activity of JAKs, thereby blocking the phosphorylation and activation of STATs. This disruption of the signaling cascade leads to a downregulation of the inflammatory response, which is beneficial in the treatment of autoimmune diseases like rheumatoid arthritis and ulcerative colitis.
Visualizations
Synthetic Workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
Caption: Synthetic pathway for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Janus Kinase (JAK)-STAT Signaling Pathway
Caption: Overview of the JAK-STAT signaling pathway.
Conclusion
cis-1-benzyl-N,4-dimethylpiperidin-3-amine is a molecule of significant interest in the field of pharmaceutical sciences due to its critical role as a key intermediate in the synthesis of Tofacitinib and potentially other JAK inhibitors. A thorough understanding of its molecular structure, properties, and synthetic routes is essential for chemists and researchers working on the development of novel therapeutics targeting the JAK-STAT pathway. This technical guide serves as a foundational resource, consolidating available information to aid in these research and development endeavors. Further disclosure of detailed experimental and spectroscopic data in the public domain would be of great benefit to the scientific community.
References
The Biological Versatility of Substituted Piperidine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry.[1][2][3] Its prevalence in numerous FDA-approved drugs and biologically active natural products underscores its significance as a "privileged scaffold" in drug design.[1][2][4] This technical guide provides a comprehensive exploration of the diverse biological activities of substituted piperidine derivatives, with a focus on their antimicrobial, anticancer, and neurological properties. This document is designed to be a valuable resource for researchers engaged in the discovery and development of novel therapeutics, offering insights into quantitative structure-activity relationships (SAR), detailed experimental methodologies, and the intricate signaling pathways these compounds modulate.
Antimicrobial Activity of Substituted Piperidine Derivatives
Substituted piperidine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi.[5][6][7][8] The versatility of the piperidine scaffold allows for the introduction of various substituents, leading to compounds with enhanced potency and selectivity.
Quantitative Antimicrobial Data
The antimicrobial efficacy of piperidine derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[6] The following table summarizes the MIC values of representative substituted piperidine derivatives against various microbial strains.
| Compound/Series | Microbial Strain | MIC (µg/mL) | Reference |
| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus | 62.5 - 250 | [9] |
| Escherichia coli | 125 - 500 | [9] | |
| Bacillus subtilis | 62.5 - 250 | [9] | |
| Candida albicans | 125 - 500 | [9] | |
| N-substituted piperidine acetamides | Escherichia coli | 12.5 - >125 | [10] |
| Proteus mirabilis | 37.5 - >125 | [10] | |
| Streptococcus pyogenes | 37.5 - >125 | [10] | |
| Piperidine-based sulfobetaines | Staphylococcus aureus | 15.6 - 62.5 | [8] |
| Bacillus subtilis | 7.8 - 31.2 | [8] | |
| Escherichia coli | 31.2 - 125 | [8] | |
| Pseudomonas aeruginosa | 62.5 - 250 | [8] | |
| Candida albicans | 31.2 - 125 | [8] | |
| Tetramethylpiperidine-substituted phenazines | Mycobacterium tuberculosis H37Rv | 10.96 - 17.81 µM | [11] |
| Piperidine-1-yl-methyl derivatives of 3-hydroxy-6-methyl-4H-pyran-4-ones | Mycobacterium smegmatis | 4 - >64 | [11] |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard and widely used technique for determining the MIC of antimicrobial agents.
Materials:
-
Test compounds (substituted piperidine derivatives)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture. The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in the appropriate broth medium in the wells of a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate.
-
Incubation: The plates are incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. experts.arizona.edu [experts.arizona.edu]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. academicjournals.org [academicjournals.org]
- 8. Synthesis, Surface and Antimicrobial Activity of Piperidine-Based Sulfobetaines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides | MDPI [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the piperidine derivative (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a compound of interest in medicinal chemistry and pharmaceutical development. This guide covers its chemical identity, synthesis, and potential applications, with detailed experimental protocols and data presented for clarity and reproducibility.
Chemical Identity and Properties
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral organic compound featuring a substituted piperidine ring. The piperidine scaffold is a privileged structure in drug discovery, present in numerous approved pharmaceuticals.[1][2][3] The specific stereochemistry of substituents on the piperidine ring is often crucial for biological activity.[1]
There appears to be some variation in the reported CAS numbers for this compound and its salts. The most consistently cited CAS number for the free base of the (3S,4S) stereoisomer is 1354621-59-2 .[4][5] Other identifiers are often associated with its salts or different stereoisomers.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine | [5] |
| CAS Number | 1354621-59-2 (free base) | [4][5] |
| 477600-68-3 (hydrochloride salt) | [6] | |
| 1354486-07-9 (dihydrochloride salt) | [7] | |
| Molecular Formula | C₁₄H₂₂N₂ | [4][5] |
| Molecular Weight | 218.34 g/mol | [4][5][8] |
| Appearance | Solid | |
| SMILES | C[C@@H]1--INVALID-LINK--CN(CC2=CC=CC=C2)CC1 | |
| InChI Key | NVKDDQBZODSEIN-GXTWGEPZSA-N | [5] |
Synthesis of Piperidine Derivatives
The synthesis of stereochemically defined piperidine derivatives is a key challenge in organic synthesis.[1] General strategies include the hydrogenation of pyridine precursors, intramolecular cyclization reactions, and multicomponent reactions.[2][9][10]
A common approach to synthesizing chiral piperidines like the target molecule involves the reduction of a corresponding pyridinium salt. A detailed protocol for the synthesis of the (3R,4R) enantiomer, which can be adapted for the (3S,4S) isomer by using the appropriate chiral starting materials, is described in the literature.[11]
General Synthetic Workflow
The stereoselective synthesis of piperidine derivatives typically follows a structured workflow from starting material selection to the final analysis of the chiral product.
Experimental Protocol: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine[12]
This protocol describes the synthesis of the (3R,4R) enantiomer via reduction of a pyridinium salt. A similar procedure would be employed for the (3S,4S) target compound, starting with the corresponding precursor.
Materials:
-
(3R,4R)-1-benzyl-4-methyl-3-(methylamino)pyridin-1-ium bromide (precursor)
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
2M Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
2M HCl in Ethanol
Procedure:
-
A 250 mL reaction flask is charged with 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) and ethanol (100 g).
-
The mixture is stirred at a temperature below 30°C.
-
Sodium borohydride (3.87 g, 102.3 mmol) is added slowly to the reaction mixture.
-
The reaction is stirred for 16 hours, with progress monitored by HPLC.[11]
-
Once the reaction is complete, 2M HCl is added dropwise to quench the excess NaBH₄ until no further gas evolution is observed.
-
The reaction solution is concentrated to approximately one-third of its original volume under reduced pressure.
-
The aqueous residue is extracted twice with dichloromethane.
-
The combined organic phases are concentrated under reduced pressure to remove the solvent.
-
To the crude product, ethanol (40 g) is added, followed by the dropwise addition of 2M hydrochloric acid in ethanol (20 mL) at a temperature below 30°C, leading to the precipitation of a solid.
-
The mixture is stirred for an additional hour after the addition is complete.
-
The solid product is isolated by filtration and the filter cake is dried under reduced pressure to yield the final product.[11]
Role in Drug Development
Piperidine derivatives are integral to many areas of pharmacology.[3] The specific compound, (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, and its enantiomer are recognized as key intermediates in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases.[6][12] It is also listed as a known impurity of Tofacitinib.[5][8] The synthesis of high-purity intermediates like this is critical for the production of safe and effective active pharmaceutical ingredients (APIs).
The related compound, (3R,4R)-rel-N,4-Dimethyl-1-(phenylmethyl)-3-piperidinamine Dihydrochloride, is used as a reagent in the preparation of immunosuppressants for diseases associated with pathologic JAK3 activation.[6] This highlights the importance of the cis-3-methylamino-4-methylpiperidine core in designing molecules that target the JAK signaling pathway.
JAK-STAT Signaling Pathway Context
The Janus kinase (JAK) family of enzymes are intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. This pathway is critical for processes like immunity, cell division, and cell death. Inhibitors of this pathway, such as Tofacitinib, are of significant therapeutic interest.
Characterization and Quality Control Protocols
Thorough characterization is essential to confirm the structure, purity, and stereochemistry of synthesized piperidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and connectivity of the synthesized compound.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified piperidine derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[2]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Signals corresponding to the piperidine ring protons typically appear in the δ 1.0-4.0 ppm range.[2] The benzyl group and methyl groups will have characteristic shifts.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum to identify all unique carbon environments.
-
Data Analysis: Integrate proton signals, determine coupling constants, and assign peaks to the corresponding atoms in the structure. 2D NMR techniques (e.g., COSY, HSQC) can be used for unambiguous assignments.
High-Resolution Mass Spectrometry (HRMS)
Objective: To confirm the elemental composition and molecular weight.
Protocol:
-
Technique: Electrospray ionization (ESI) is a commonly used method for this class of compounds.[2]
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent such as methanol or acetonitrile.[2]
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Compare the measured accurate mass to the calculated theoretical mass for the chemical formula C₁₄H₂₂N₂. The difference should be within a few parts per million (ppm).
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.
Protocol:
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
Method Development: Develop a separation method by screening different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol) and flow rates.
-
Sample Analysis: Inject a solution of the synthesized compound and monitor the elution of stereoisomers using a UV detector.
-
Data Analysis: Integrate the peak areas of the different stereoisomers to calculate the ee or dr.
Conclusion
(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a valuable chiral building block, particularly relevant as an intermediate in the synthesis of JAK inhibitors like Tofacitinib. Its stereoselective synthesis and rigorous analytical characterization are paramount for its application in pharmaceutical manufacturing. The protocols and data provided in this guide serve as a resource for researchers engaged in the synthesis, development, and analysis of piperidine-based therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cenmed.com [cenmed.com]
- 5. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 44630605 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine hydrochloride | 477600-68-3 [chemicalbook.com]
- 7. 1354486-07-9|(3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 8. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperidine synthesis [organic-chemistry.org]
- 11. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 12. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
The Piperidine Moiety: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, is a powerhouse in the world of medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs is a testament to its status as a "privileged scaffold".[1] This technical guide delves into the multifaceted role of the piperidine moiety in drug design and development, exploring its fundamental physicochemical properties, diverse therapeutic applications, and the synthetic strategies employed to harness its potential. Through a detailed examination of key examples, experimental protocols, and visual representations of its impact on biological pathways, this document aims to provide a comprehensive resource for professionals engaged in the pursuit of novel therapeutics.
The Physicochemical Advantage of the Piperidine Ring
The enduring success of the piperidine moiety in drug design can be attributed to a unique combination of structural and electronic features that favorably influence a molecule's pharmacokinetic and pharmacodynamic profiles.[1][2]
Key Physicochemical Properties:
-
Basicity: The nitrogen atom within the piperidine ring is basic, with a pKa of its conjugate acid typically around 11.[1] At physiological pH, this nitrogen is predominantly protonated, enabling the formation of strong ionic interactions with acidic residues in target proteins. This feature is crucial for the binding affinity of many piperidine-containing drugs.[1]
-
Conformational Flexibility: The sp³-hybridized carbon atoms allow the piperidine ring to adopt various low-energy conformations, most notably the chair conformation.[1] This flexibility enables the molecule to orient its substituents in optimal positions for binding to diverse biological targets.[2][3]
-
Lipophilicity and Solubility: The piperidine ring itself possesses a balance of lipophilic and hydrophilic character.[1] It is highly soluble in water and a variety of organic solvents. This balanced solubility can be fine-tuned through substitution, allowing medicinal chemists to optimize a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.[2][4]
-
Metabolic Stability: The piperidine scaffold is generally considered to be relatively stable to metabolism.[2][4] However, the substitution pattern, particularly at positions adjacent to the nitrogen atom, can influence its metabolic fate.[2]
Quantitative Physicochemical Data of Representative Piperidine Derivatives
The following table summarizes key physicochemical data for a selection of well-known piperidine-containing drugs and related molecules.
| Compound | Structure | pKa (Conjugate Acid) | logP | Aqueous Solubility |
| Piperidine | C₅H₁₁N | ~11.22[4] | 0.84[4] | Highly soluble |
| Haloperidol | C₂₁H₂₃ClFNO₂ | 8.3 | 4.3 | Practically insoluble in water |
| Methylphenidate | C₁₄H₁₉NO₂ | 8.8 (Predicted) | 2.3 (Predicted) | Sparingly soluble in water |
| Donepezil | C₂₄H₂₉NO₃ | 8.9 (Predicted) | 4.7 (Predicted) | Very slightly soluble in water |
| Nipecotic Acid | C₆H₁₁NO₂ | 3.88 (Predicted)[5] | -2.9 (XLogP3)[5] | 50 mg/mL in water[5] |
Therapeutic Applications of Piperidine-Containing Drugs
The versatility of the piperidine scaffold is reflected in the broad range of therapeutic areas where its derivatives have found application. Piperidine-containing compounds are utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and anticoagulant agents.[6]
Central Nervous System (CNS) Disorders
A significant number of CNS-acting drugs incorporate the piperidine ring.[3] Its ability to interact with various receptors and transporters in the brain makes it a valuable scaffold for developing treatments for psychiatric and neurodegenerative disorders.
Key Examples:
-
Haloperidol: A typical antipsychotic used in the treatment of schizophrenia, it acts primarily as a dopamine D2 receptor antagonist.
-
Methylphenidate: A stimulant used to treat Attention Deficit Hyperactivity Disorder (ADHD), it functions as a dopamine and norepinephrine reuptake inhibitor.
-
Donepezil: A cornerstone in the symptomatic treatment of Alzheimer's disease, it is a reversible inhibitor of acetylcholinesterase.
Oncology
Piperidine derivatives have shown significant promise as anticancer agents by targeting a variety of molecular mechanisms, including the inhibition of crucial enzymes and the modulation of key signaling pathways.[6][7]
Quantitative Biological Activity of Piperidine-Containing Drugs
The following table presents a summary of the in vitro biological activity of selected piperidine-containing drugs against their primary targets.
| Drug | Target | Assay Type | IC₅₀ / Kᵢ |
| Haloperidol | Dopamine D2 Receptor | Radioligand Binding | Kᵢ: 1-2 nM |
| Methylphenidate | Dopamine Transporter (DAT) | Radioligand Binding | Kᵢ: ~100-200 nM |
| Donepezil | Acetylcholinesterase (AChE) | Enzyme Inhibition | IC₅₀: ~5-10 nM |
| Risperidone | Dopamine D2 Receptor | Radioligand Binding | Kᵢ: ~3-5 nM |
| Fentanyl | μ-Opioid Receptor | Radioligand Binding | Kᵢ: ~0.4 nM |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems in which piperidine-containing drugs operate is crucial for understanding their mechanism of action and for designing new therapeutic strategies.
Dopamine Signaling Pathway
Caption: Dopamine signaling pathway at the synapse.
Experimental Workflow for a Dopamine Transporter (DAT) Inhibition Assay
Caption: Workflow for a DAT inhibition assay.
mTOR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-protocol.org [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. myexperiment.org [myexperiment.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
Abstract
This application note provides a comprehensive, step-by-step protocol for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the manufacturing of various pharmaceutical compounds, including Tofacitinib.[1][2] The synthesis commences from the readily available starting material, 4-methylpyridin-3-amine. The described pathway involves a multi-step process including N-methylation, N-benzylation, stereoselective reduction of the pyridine ring, and a final reductive amination to yield the target compound. This document includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful replication of this synthesis.
Introduction
The piperidine scaffold is a crucial structural motif found in a vast array of natural products and pharmaceutically active compounds.[3] Specifically, stereochemically defined 3,4-disubstituted piperidines are of significant interest in medicinal chemistry. This note details a reliable synthetic route to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, a valuable building block in drug discovery and development. The synthesis is designed to be accessible to researchers with a standard organic chemistry laboratory setup.
Overall Synthetic Scheme
The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from 4-methylpyridin-3-amine is a multi-step process that can be summarized as follows:
-
N-Benzylation of 4-methylpyridin-3-amine: The synthesis begins with the protection of the pyridine nitrogen with a benzyl group to form 1-benzyl-3-amino-4-methylpyridinium bromide.
-
Reduction to Piperidine: The pyridinium salt is then reduced to the corresponding piperidine, yielding a mixture of stereoisomers.
-
N-Methylation: The primary amine is converted to a dimethylamino group via reductive amination.
-
Chiral Resolution: The final step involves the resolution of the racemic mixture to isolate the desired (3R,4R) enantiomer.
Experimental Protocols
Step 1: Synthesis of 1-benzyl-3-amino-4-methylpyridinium bromide
-
In a round-bottom flask, dissolve 4-methylpyridin-3-amine (1 equivalent) in a suitable solvent such as toluene.
-
Add benzyl bromide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.
-
Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., hexane), and dry under vacuum to yield 1-benzyl-3-amino-4-methylpyridinium bromide.
Step 2: Synthesis of (±)-cis-1-benzyl-4-methylpiperidin-3-amine
-
Suspend 1-benzyl-3-amino-4-methylpyridinium bromide (1 equivalent) in ethanol in a high-pressure reaction vessel.
-
Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO2), to the suspension.
-
Pressurize the vessel with hydrogen gas (typically to 50-100 psi) and stir the mixture vigorously at room temperature for 24-48 hours.
-
Monitor the reaction by HPLC or GC-MS until the starting material is consumed.
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude (±)-cis-1-benzyl-4-methylpiperidin-3-amine. The crude product may be used directly in the next step or purified by column chromatography.
Step 3: Synthesis of (±)-cis-1-benzyl-N,N,4-trimethylpiperidin-3-amine
-
To a solution of (±)-cis-1-benzyl-4-methylpiperidin-3-amine (1 equivalent) in methanol, add aqueous formaldehyde (37 wt. %, 2.5 equivalents).
-
Add formic acid (2.5 equivalents) dropwise to the mixture while stirring.
-
Heat the reaction mixture to reflux for 6-8 hours. The Eschweiler-Clarke reaction conditions will facilitate the dimethylation of the primary amine.[4]
-
Cool the reaction to room temperature and quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Chiral Resolution of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
-
Dissolve the racemic cis-1-benzyl-N,N,4-trimethylpiperidin-3-amine in a suitable solvent like isopropanol.
-
In a separate flask, dissolve L-Di-p-toluoyltartaric acid (L-DTTA) (0.5 equivalents) in the same solvent, heating gently if necessary.
-
Slowly add the L-DTTA solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then chill in an ice bath to facilitate the precipitation of the diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent. This salt is bis-((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) L-di-p-toluyl tartrate.[5]
-
To obtain the free amine, treat the diastereomeric salt with an aqueous base (e.g., 2M NaOH) and extract the liberated (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine with an organic solvent.
-
Dry the organic extract, filter, and concentrate to yield the enantiomerically enriched product. The enantiomeric excess can be determined by chiral HPLC analysis. A patent describes that this resolution can increase the chiral purity from 95.2% to 99.8%.[1]
Quantitative Data
| Step | Product | Starting Material | Reagents | Yield | Purity/Notes |
| 1 | 1-benzyl-3-amino-4-methylpyridinium bromide | 4-methylpyridin-3-amine | Benzyl bromide, Toluene | >90% | Crystalline solid |
| 2 | (±)-cis-1-benzyl-4-methylpiperidin-3-amine | 1-benzyl-3-amino-4-methylpyridinium bromide | H₂, PtO₂, Ethanol | 70-80% | Mixture of stereoisomers |
| 3 | (±)-cis-1-benzyl-N,N,4-trimethylpiperidin-3-amine | (±)-cis-1-benzyl-4-methylpiperidin-3-amine | HCHO, HCOOH, Methanol | 85-95% | Crude product used directly |
| 4 | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | (±)-cis-1-benzyl-N,N,4-trimethylpiperidin-3-amine | L-Di-p-toluoyltartaric acid | 40-45% (based on racemic mixture) | >99% e.e. after resolution |
Visualizations
Synthetic Workflow Diagram
Caption: Synthetic pathway from 4-methylpyridin-3-amine to the target compound.
Conclusion
This application note has detailed a robust and reproducible synthetic route for the preparation of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. By following the outlined protocols, researchers can efficiently synthesize this valuable intermediate for use in various research and development applications. The provided quantitative data and workflow diagram offer a clear and concise guide for the successful execution of this synthesis.
References
- 1. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 2. clearsynth.com [clearsynth.com]
- 3. Stereoselective synthesis of 3,4-disubstituted and 3,4,5-trisubstituted piperidines by Lewis acid-catalysed ene cyclisation of 4-aza-1,7-dienes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
Application Notes and Protocols for Reductive Amination in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperidine scaffolds are prevalent structural motifs in a vast array of pharmaceuticals and natural products. Reductive amination serves as a powerful and versatile strategy for the synthesis of these crucial heterocyclic compounds. This application note provides a detailed overview of the reductive amination protocol for piperidine synthesis, focusing on the highly efficient double reductive amination (DRA) of 1,5-dicarbonyl compounds. This one-pot reaction allows for the formation of two new C-N bonds and the piperidine ring in a single synthetic step, making it an attractive method for drug discovery and development.[1][2]
Principle of the Reaction
The double reductive amination reaction involves the condensation of a 1,5-dicarbonyl compound with a primary amine or ammonia to form a cyclic iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the corresponding piperidine derivative. The reaction is a cascade process that typically involves four steps: initial imine formation, reduction to a secondary amine, subsequent intramolecular imine formation, and a final reduction to the piperidine ring.[1]
Key Reagents and Considerations
1,5-Dicarbonyl Compounds: A variety of 1,5-dicarbonyl compounds, including dialdehydes, ketoaldehydes, and diketones, can be employed as substrates.[1] Sugar-derived dicarbonyls are frequently used to synthesize polyhydroxylated piperidines, which are of significant interest as glycosidase inhibitors.[1]
Nitrogen Source: Ammonia (often from ammonium formate or ammonium acetate) is commonly used to synthesize unsubstituted piperidines at the nitrogen atom.[1] A wide range of primary amines can be utilized to introduce various substituents on the piperidine nitrogen, enhancing molecular diversity.[1]
Reducing Agents: The choice of reducing agent is critical for the success of the reaction. Mild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl groups are preferred. Common choices include:
-
Sodium Cyanoborohydride (NaBH₃CN): Highly effective and widely used due to its selectivity for imines over carbonyls.[1][2]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reagent, often used in dichloromethane or dichloroethane.[2]
-
Catalytic Hydrogenation (H₂ with Pd/C or Pd(OH)₂/C): A "green" alternative that can also effect the removal of protecting groups in a one-pot fashion.[1][2]
-
Borane-Pyridine Complex (BAP): A less toxic alternative to cyanide-containing reagents.[3][4]
Solvent and Reaction Conditions: The choice of solvent depends on the solubility of the substrates and reagents. Methanol is a common solvent for reactions using borohydride reagents.[1] The reaction temperature can vary from 0 °C to room temperature, and in some cases, heating may be required.[1][3] The pH of the reaction mixture can also influence the rate of imine formation and the stability of the reducing agent.[3]
Experimental Workflow
The general workflow for the synthesis of piperidines via double reductive amination is depicted below.
Figure 1. General experimental workflow for piperidine synthesis via double reductive amination.
Detailed Experimental Protocol: Synthesis of a Protected Deoxynojirimycin (DNJ) Analogue
This protocol is adapted from a literature procedure for the synthesis of a protected deoxynojirimycin derivative, a polyhydroxylated piperidine.[1]
Materials:
-
Protected 1,5-keto-aldehyde sugar derivative (1.0 eq)
-
Ammonium formate (excess)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 - 2.0 eq)
-
Methanol (MeOH)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
To a solution of the protected 1,5-keto-aldehyde sugar derivative (1.0 eq) in methanol (MeOH) are added ammonium formate (excess) and anhydrous sodium sulfate (Na₂SO₄).
-
The mixture is cooled to 0 °C in an ice bath.
-
Sodium cyanoborohydride (NaBH₃CN) is added portion-wise to the stirred suspension.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NaHCO₃ solution.
-
The mixture is then concentrated under reduced pressure to remove the methanol.
-
The aqueous residue is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired protected piperidine derivative.
Quantitative Data Summary
The following table summarizes representative examples of piperidine synthesis via reductive amination, highlighting the diversity of substrates, reagents, and achievable yields.
| Entry | 1,5-Dicarbonyl Substrate | Amine Source | Reducing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Protected xylo-pentodialdose | Ammonia | H₂/Pd(OH)₂/C | MeOH | RT | - | 78 | [1] |
| 2 | Protected 5-keto-D-glucose derivative | Benzhydrylamine | NaBH₃CN | MeOH | 0 | - | High (96:4 dr) | [1] |
| 3 | Protected glucitol-derived keto-aldehyde | Ammonium formate | NaBH₃CN | MeOH | 0 to RT | - | 73 (over 3 steps) | [1] |
| 4 | Protected diketone | Ammonium formate | NaBH₃CN | MeOH | RT | - | 50 (over 2 steps) | [1] |
| 5 | Various aromatic aldehydes | Various substituted piperidines | Borane-pyridine | EtOH | RT | - | 60-95 | [3] |
| 6 | Glutaraldehyde | Various primary amines | NaBH₃CN | Aqueous buffer | RT | <0.25 | High | [5] |
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the key steps and intermediates in the double reductive amination cascade.
Figure 2. Key intermediates in the double reductive amination cascade for piperidine synthesis.
Conclusion
Reductive amination, particularly the double reductive amination of 1,5-dicarbonyl compounds, represents a highly convergent and efficient method for the synthesis of piperidine derivatives. The operational simplicity, broad substrate scope, and the ability to generate molecular complexity in a single step make this protocol a valuable tool for researchers in organic synthesis and drug development. The choice of reagents and reaction conditions can be tailored to the specific substrate and desired product, offering a high degree of flexibility.
References
Application Notes and Protocols for the Chiral Resolution of 1-benzyl-N,4-dimethylpiperidin-3-amine using L-di-p-toluoyltartaric acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: The enantiomers of pharmaceutical compounds often exhibit distinct pharmacological and toxicological profiles, making their separation a critical step in drug development. This document provides detailed protocols and application notes for the chiral resolution of racemic 1-benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of targeted therapies like Tofacitinib. The resolution is achieved through diastereomeric salt formation using L-di-p-toluoyltartaric acid (L-DTTA) as the chiral resolving agent. This method relies on the differential solubility of the resulting diastereomeric salts to enable their separation by fractional crystallization.
Principle of Chiral Resolution
Chiral resolution via diastereomeric salt formation is a classical and effective technique for separating enantiomers. The process involves reacting a racemic mixture of a base, in this case, (±)-1-benzyl-N,4-dimethylpiperidin-3-amine, with an enantiomerically pure acid, L-di-p-toluoyltartaric acid. This acid-base reaction yields a mixture of two diastereomeric salts:
-
((3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine) • (L-di-p-toluoyltartaric acid)
-
((3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine) • (L-di-p-toluoyltartaric acid)
These diastereomers are not mirror images of each other and thus possess different physical properties, most importantly, different solubilities in a given solvent. By carefully selecting the solvent and crystallization conditions, one diastereomer will preferentially crystallize from the solution, allowing for its isolation by filtration. The desired enantiomerically pure amine can then be liberated from the isolated salt by treatment with a base.
Chemical Structures
Caption: Chemical structures of reactants and products.
Experimental Protocols
The following protocols provide a comprehensive methodology for the chiral resolution. Optimization of solvent ratios, temperature, and crystallization time may be necessary to achieve maximum yield and enantiomeric purity.
3.1. Formation and Crystallization of the Diastereomeric Salt
This step involves the reaction of the racemic amine with L-DTTA to form diastereomeric salts and the selective crystallization of the less soluble salt.
-
Dissolution: In a suitable reaction vessel equipped with a stirrer and thermometer, dissolve racemic this compound in a suitable solvent (e.g., ethanol, methanol, or isopropanol). Heat the mixture gently to ensure complete dissolution.
-
Resolving Agent Addition: In a separate flask, dissolve 0.5 to 1.0 molar equivalents of L-di-p-toluoyltartaric acid in the same solvent, heating if necessary.
-
Salt Formation: Slowly add the L-DTTA solution to the amine solution with constant stirring. A precipitate may begin to form immediately.
-
Crystallization: Heat the resulting mixture to reflux to ensure complete dissolution of the formed salts. Allow the solution to cool slowly to room temperature to facilitate the fractional crystallization of the less soluble diastereomeric salt. For optimal crystallization, the cooling process can be controlled over several hours.
-
Isolation: After cooling, further chill the mixture in an ice bath for 1-2 hours to maximize the precipitation of the desired salt. Collect the crystalline solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight. The resulting solid is the diastereomeric salt of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and L-DTTA.
3.2. Liberation of the Enantiomerically Pure Free Amine
This protocol describes the recovery of the free (3R,4R)-amine from the isolated diastereomeric salt.
-
Dissolution of Salt: Suspend the dried diastereomeric salt in water.
-
Basification: Add a base, such as a 2 M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) solution, dropwise while stirring vigorously. Monitor the pH and continue adding the base until the solution is strongly alkaline (pH > 11). This neutralizes the tartaric acid derivative and liberates the free amine.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the liberated free amine into an organic solvent like dichloromethane, ethyl acetate, or diethyl ether. Perform the extraction three times to ensure complete recovery.
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
-
Analysis: Determine the yield and assess the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific optical rotation.
Data Presentation
The following tables summarize typical experimental parameters and expected results for this chiral resolution.
Table 1: Reagents and Conditions for Diastereomeric Salt Formation
| Parameter | Value/Range | Notes |
| Racemic Amine | 1.0 equivalent | Starting material. |
| L-DTTA | 0.5 - 1.0 equivalents | Sub-stoichiometric amounts can improve purity. |
| Solvent | Ethanol / Isopropanol | Solvent choice is critical for separation efficiency. |
| Temperature | 25 - 78 °C | Initial dissolution at higher temp, crystallization at lower temp. |
| Crystallization Time | 4 - 16 hours | Slow cooling generally yields purer crystals. |
Table 2: Typical Yield and Purity Data
| Product | Theoretical Yield | Actual Yield | Enantiomeric Excess (e.e.) |
| Diastereomeric Salt | 50% (max) | 35 - 45% | > 95% |
| (3R,4R)-Amine | 50% (max) | 30 - 40% | > 99% (after recrystallization) |
Visualized Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow and the logic of the chiral separation process.
Caption: Experimental workflow for chiral resolution.
Caption: Logical flow of the diastereomeric salt resolution.
Application Note: Purity Determination of 1-benzyl-N,4-dimethylpiperidin-3-amine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and purity determination of 1-benzyl-N,4-dimethylpiperidin-3-amine. The presence of a benzyl chromophore allows for direct ultraviolet (UV) detection, simplifying the analytical procedure. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, and is suitable for quality control and purity assessment in research and drug development settings.
Introduction
This compound is a piperidine derivative that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of this intermediate is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-performance liquid chromatography (HPLC) is a powerful analytical technique for separating and quantifying components in a mixture, making it an ideal method for assessing the purity of such compounds.[3] This application note outlines a specific RP-HPLC method tailored for the analysis of this compound.
Principle of Analysis
The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (typically C18).[4] A polar mobile phase is used to elute the compounds from the column. Due to the presence of the benzyl group, this compound possesses a UV chromophore, allowing for its detection and quantification using a UV detector. The separation of the target compound from its potential impurities is achieved by optimizing the mobile phase composition and gradient.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Trifluoroacetic acid (TFA), HPLC grade
-
0.45 µm syringe filters (e.g., PTFE or nylon)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector is required. The chromatographic conditions are summarized in the table below.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% (v/v) Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% (v/v) Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Sample and Standard Preparation
Standard Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the this compound sample to be tested and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with the diluent.
Prior to injection, filter all solutions through a 0.45 µm syringe filter into HPLC vials.
Data Analysis and Purity Calculation
The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Data Presentation
The quantitative data from the HPLC analysis should be summarized for clarity and comparison.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (Asymmetry) | ≤ 2.0 | |
| Theoretical Plates (N) | ≥ 2000 | |
| Repeatability (%RSD for 6 injections) | ≤ 2.0% |
Table 2: Purity Analysis Results
| Sample ID | Retention Time (min) | Peak Area | % Area |
| Reference Standard | |||
| Main Peak | |||
| Impurity 1 | |||
| ... | |||
| Test Sample | |||
| Main Peak | |||
| Impurity 1 | |||
| ... | |||
| Total | 100.0 |
Visualization of Experimental Workflow
The overall workflow for the HPLC analysis of this compound is depicted in the following diagram.
References
Application Notes and Protocols: NMR Spectral Assignments for Substituted Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine and its derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds. A thorough understanding of their structural characteristics is paramount for drug design, synthesis, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of these molecules. These application notes provide a detailed guide to the ¹H and ¹³C NMR spectral assignments for substituted piperidine derivatives, including comprehensive data tables and experimental protocols.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of each nucleus. For the piperidine ring, the chemical shifts of the protons and carbons are significantly influenced by the nature and position of substituents. The following tables summarize typical chemical shift ranges for unsubstituted piperidine and several common substituted derivatives.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Piperidine and Selected Derivatives in CDCl₃
| Compound | H-2, H-6 (α) | H-3, H-5 (β) | H-4 (γ) | Other Protons |
| Piperidine[1] | ~2.79 | ~1.58 | ~1.46-1.58 | NH: ~2.04 |
| N-Acetylpiperidine[2][3] | 3.40-3.60 | 1.50-1.70 | 1.50-1.70 | CH₃: ~2.10 |
| 4-Phenylpiperidine[4][5] | Ax: ~2.72, Eq: ~3.16 | Ax: ~1.60, Eq: ~1.86 | ~2.61 | Phenyl: 7.15-7.31 |
Note: Chemical shifts can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Piperidine and Selected Derivatives
| Compound | C-2, C-6 (α) | C-3, C-5 (β) | C-4 (γ) | Other Carbons | Solvent |
| Piperidine[6][7] | 47.8 | 27.5 | 25.5 | - | Neat |
| N-Acetylpiperidine[8] | 42.0, 47.0 | 25.0, 26.0 | 24.0 | C=O: ~169, CH₃: ~21 | CDCl₃ |
| N-Methyl-4-phenylpiperidine[9] | 55.4 | 34.0 | 42.8 | Phenyl: 126.3, 126.7, 128.3, 146.0; N-CH₃: 46.4 | Not Specified |
| 1-(4-bromobenzyl)piperidine[10] | 53.80 | 25.56 | 23.97 | Benzyl CH₂: 61.98; Phenyl: 119.73, 130.74, 130.91, 138.13 | DMSO |
| 1-(4-methoxybenzyl)piperidine[10] | 53.78 | 25.59 | 24.11 | Benzyl CH₂: 62.34; Phenyl: 113.39, 129.86, 130.41, 158.14; OCH₃: 54.89 | DMSO |
Experimental Protocols
A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Sample Weighing: Accurately weigh 5-10 mg of the substituted piperidine derivative.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with limited solubility in CDCl₃, other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD) can be used.[11] The choice of solvent can influence chemical shifts.
-
Dissolution: Dissolve the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shifts to 0 ppm.[11] Modern spectrometers can also reference the spectra to the residual solvent peak.
-
Transfer to NMR Tube: Filter the solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized for specific samples and instruments.
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher for better resolution.[10][11]
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Approximately 12-16 ppm.
-
Number of Scans: 8-16 scans are usually adequate for samples of this concentration.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher (corresponding to the ¹H frequency).[10][11]
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve signal-to-noise.
-
Spectral Width: Approximately 0-220 ppm.
-
Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
2D NMR Spectroscopy:
For complex structures or unambiguous assignments, 2D NMR experiments are invaluable.[11]
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations).
Data Analysis and Interpretation
A systematic approach is key to accurately assigning NMR spectra.
-
¹H NMR Analysis:
-
Chemical Shift: The position of the signal indicates the electronic environment of the proton. Protons closer to electronegative atoms (like nitrogen) or aromatic rings will be deshielded and appear at a higher ppm value.
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): The splitting of a signal is due to coupling with neighboring protons and provides information about the number of adjacent protons (n+1 rule).
-
-
¹³C NMR Analysis:
-
Chemical Shift: The chemical shift of a carbon signal provides information about its hybridization and electronic environment. Carbons attached to heteroatoms are deshielded.
-
-
2D NMR Analysis:
-
Use COSY to establish proton connectivity within the piperidine ring and any substituents.
-
Use HSQC to assign the carbons that are directly attached to already assigned protons.
-
Use HMBC to confirm assignments and piece together the molecular fragments by identifying longer-range connections.
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the NMR spectral analysis of a substituted piperidine derivative.
Caption: Workflow for NMR Analysis of Piperidine Derivatives.
References
- 1. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 2. 1-ACETYLPIPERIDINE(618-42-8) 1H NMR spectrum [chemicalbook.com]
- 3. 1-Acetylpiperidine | C7H13NO | CID 12058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 5. 4-Phenylpiperidine | C11H15N | CID 69873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in the Synthesis of CNS-Active Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and its corresponding salts are advanced chiral building blocks crucial in the synthesis of targeted therapeutic agents. While its applications are diverse, this piperidine derivative is most notably utilized as a key intermediate in the production of Tofacitinib, a potent Janus kinase (JAK) inhibitor.[1][2] Tofacitinib is approved for the treatment of autoimmune conditions such as rheumatoid arthritis and psoriatic arthritis.[3] Its mechanism of action, the inhibition of the JAK-STAT signaling pathway, is also a significant area of research in neuroinflammation and CNS disorders, making Tofacitinib and its analogs relevant to CNS-active agent synthesis.
The synthesis of Tofacitinib leverages the stereochemically defined core of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. The secondary amine of this intermediate serves as a nucleophile in a crucial coupling reaction with a pyrimidine core, while the benzyl group acts as a protecting group that is removed in the final stages of the synthesis. The cis-relationship between the methyl group at the C4 position and the methylamino group at the C3 position is essential for the pharmacological activity of the final product.
This document provides detailed protocols for the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine and its subsequent use in the synthesis of Tofacitinib. It also includes quantitative data on reaction yields and the pharmacological activity of the final compound.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and activity of Tofacitinib, starting from the piperidine intermediate.
Table 1: Synthesis Yields
| Step | Reactants | Product | Reported Yield |
| 1. Synthesis of Piperidine Intermediate | 1-benzyl-3-(methylamino)-4-methylpyridinium bromide, Sodium borohydride | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | ~70% |
| 2. Coupling Reaction | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine, K₂CO₃ | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine[4] | High Yield |
| 3. Debenzylation | N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine,[5] Palladium on Carbon, Hydrogen gas | N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine[3] | Not specified |
Table 2: Pharmacological Activity of Tofacitinib
| Target | IC₅₀ (nM) | Reference |
| JAK1 | 112 | [6] |
| JAK2 | 20 | [6] |
| JAK3 | 1 | [6][7] |
Experimental Protocols
Protocol 1: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
This protocol outlines the synthesis of the key piperidine intermediate from its pyridinium salt precursor.
Materials:
-
1-benzyl-3-(methylamino)-4-methylpyridinium bromide
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
2M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
In a 250 mL reaction flask, add 1-benzyl-3-(methylamino)-4-methylpyridinium bromide (10 g, 34.1 mmol) and ethanol (100 g).
-
Begin stirring the mixture and maintain the temperature below 30°C.
-
Slowly add sodium borohydride (3.87 g, 102.3 mmol) to the reaction mixture.
-
Continue stirring the reaction for 16 hours. Monitor the reaction progress by HPLC until the starting material is consumed (<1%).[8]
-
Once the reaction is complete, slowly add 2M HCl solution dropwise until gas evolution ceases.
-
Concentrate the reaction solution to approximately one-third of its original volume under reduced pressure.
-
Extract the aqueous residue twice with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to remove the solvent, yielding the crude product.
-
For purification and salt formation, dissolve the crude product in ethanol (40 g) and slowly add 2M ethanolic HCl solution (20 mL) dropwise at a temperature below 30°C to precipitate the dihydrochloride salt.
-
Continue stirring for 1 hour after the addition is complete.
-
Filter the solid, wash with cold ethanol, and dry under reduced pressure to obtain (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.[8]
Protocol 2: Synthesis of Tofacitinib from the Piperidine Intermediate
This protocol describes the coupling of the piperidine intermediate with the pyrimidine core and subsequent deprotection steps.
Step 2a: Coupling Reaction
Materials:
-
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride[1]
-
4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate (K₂CO₃)
-
Water
-
Acetonitrile
Procedure:
-
To a reaction vessel, add (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (100 g) and water (100 mL).
-
Stir the mixture and add potassium carbonate (approx. 376 g) portion-wise.
-
Stir for 15-20 minutes to neutralize the hydrochloride and liberate the free amine.
-
Add 4-chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine (approx. 132 g) to the reaction mixture.
-
Heat the reaction mixture to 90-95°C and stir for 18-19 hours.
-
Cool the mixture to 30-35°C and continue stirring for 1-1.5 hours.
-
Filter the resulting solid product, wash with water, and suck dry. The product is N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[4]
Step 2b: Detosylation
Materials:
-
The product from Step 2a
-
Sodium hydroxide (NaOH)
-
Water
Procedure:
-
Suspend the tosylated intermediate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to facilitate the removal of the tosyl protecting group.
-
Monitor the reaction by TLC or LC-MS until completion.
-
Upon completion, cool the reaction mixture and isolate the product, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine,[5] by filtration.
Step 2c: Debenzylation
Materials:
-
The product from Step 2b
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the N-benzylated intermediate in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas (typically 50-60 psi).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and wash with the alcohol solvent.
-
Concentrate the filtrate under reduced pressure to yield N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine.[3]
Step 2d: Final Cyanoacetylation to Tofacitinib
Materials:
-
The product from Step 2c
-
Ethyl cyanoacetate
-
A suitable base (e.g., triethylamine or DBU)
-
A suitable solvent (e.g., ethanol)
Procedure:
-
Dissolve the debenzylated amine in a suitable solvent like ethanol.
-
Add ethyl cyanoacetate and a base such as DBU.
-
Stir the reaction at a slightly elevated temperature (e.g., 40°C) for several hours until the reaction is complete.
-
Cool the reaction mixture and isolate the final product, Tofacitinib, by crystallization.
Visualizations
Caption: Synthetic workflow for Tofacitinib.
Caption: Inhibition of the JAK-STAT pathway.
References
- 1. clearsynth.com [clearsynth.com]
- 2. N-[(3R,4R)-1-Benzyl-4-methylpiperidin-3-yl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine [midas-pharma.com]
- 3. N-methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | 477600-74-1 [chemicalbook.com]
- 4. N-((3R,4R)-1-benzyl-4-Methylpiperidin-3-yl)-N-Methyl-7-tosyl-7H-pyrrolo[2,3-d]pyriMidin-4-aMine | C27H31N5O2S | CID 15984680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine | C20H25N5 | CID 49856703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Debenzylation of N-Benzyl Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical debenzylation of N-benzyl piperidine derivatives, a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules. The N-benzyl group is a common protecting group for the piperidine nitrogen due to its stability and ease of introduction. Its removal is a key step in revealing the secondary amine for further functionalization or to yield the final active compound.
This guide covers several widely used methods, including catalytic hydrogenation, transfer hydrogenation, and other chemical cleavage techniques. Detailed experimental procedures, quantitative data for comparison, and visual workflows are provided to assist researchers in selecting and implementing the most suitable debenzylation strategy for their specific needs.
I. Catalytic Hydrogenation
Catalytic hydrogenation is a robust and widely employed method for N-debenzylation. This technique involves the use of a metal catalyst, typically palladium-based, and a hydrogen source to cleave the C-N bond.
A. Palladium on Carbon (Pd/C) with Hydrogen Gas
This is a classic and highly effective method for N-debenzylation.
Application Notes:
-
Catalyst: 10% Pd/C is the most common catalyst, though 5% Pd/C can also be used, potentially requiring longer reaction times or higher catalyst loading.[1]
-
Solvent: Protic solvents like methanol and ethanol are generally effective.[2]
-
Pressure: The reaction can often be carried out at atmospheric pressure using a hydrogen balloon, but for more sterically hindered or challenging substrates, higher pressures (e.g., 50 psi) in a pressure vessel may be necessary.
-
Safety: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle with care, preferably under an inert atmosphere, and do not allow the catalyst to dry completely during filtration.
Experimental Protocol:
-
Preparation: In a flask suitable for hydrogenation, dissolve the N-benzyl piperidine derivative (1.0 eq) in an appropriate solvent (e.g., methanol, 10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (10-20% by weight of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask under vacuum and then backfill with hydrogen from the balloon. Repeat this cycle two more times to ensure an inert atmosphere is replaced by hydrogen.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine derivative. Further purification can be performed by crystallization or chromatography if necessary.
Workflow for Pd/C Catalyzed Debenzylation with H₂ Gas:
References
Application Notes and Protocols: 1-Benzyl-N,4-dimethylpiperidin-3-amine as a Scaffold for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Benzyl-N,4-dimethylpiperidin-3-amine is a versatile chiral scaffold, predominantly recognized for its critical role as a key intermediate in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][2][3] The inherent stereochemistry and functional groups of this piperidine derivative make it an attractive starting material for the construction of complex heterocyclic systems, particularly fused pyrimidines. These application notes provide a comprehensive overview of the synthesis of this scaffold and its primary application in the preparation of pyrrolo[2,3-d]pyrimidine derivatives.
Synthesis of the Scaffold: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine
The synthesis of the chiral (3R,4R) enantiomer of this compound is a crucial step in the production of Tofacitinib.[2] Two common synthetic routes are highlighted below.
Method 1: From 3-Bromo-4-methylpyridine
A multi-step synthesis starting from 3-bromo-4-methylpyridine offers a reliable pathway to the desired piperidine scaffold. The process involves substitution with methylamine, protection of the resulting amine, catalytic hydrogenation to form the piperidine ring, and subsequent N-benzylation.[4]
Method 2: From 1-Benzyl-3-methylamino-4-methyl-pyridinium bromide
An alternative route involves the reduction of a pyridinium salt. This method provides the target compound in good yield.[5]
Experimental Protocol: Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine from Pyridinium Salt [5]
Materials:
-
1-Benzyl-3-methylamino-4-methyl-pyridinium bromide
-
Ethanol
-
Sodium borohydride
-
2M Hydrochloric acid (HCl) solution
-
Dichloromethane
-
2M Hydrochloric acid in ethanol
Procedure:
-
In a 250 ml reaction flask, suspend 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) in ethanol (100 g).
-
Cool the mixture to below 30°C and commence stirring.
-
Slowly add sodium borohydride (3.87 g, 102.3 mmol) to the suspension.
-
Continue stirring the reaction mixture for 16 hours. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Slowly add 2M HCl solution dropwise until gas evolution ceases.
-
Concentrate the reaction solution to one-third of its original volume under reduced pressure.
-
Extract the aqueous residue twice with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to remove the solvent.
-
To the crude product, add ethanol (40 g) and slowly add 2M ethanolic HCl (20 ml) dropwise at a temperature below 30°C, leading to the precipitation of a solid.
-
Continue stirring for 1 hour after the addition is complete.
-
Filter the precipitate and dry the filter cake under reduced pressure to obtain the final product.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 1-Benzyl-3-methylamino-4-methyl-pyridinium bromide | [5] |
| Product | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | [5] |
| Yield | 70% | [5] |
Application in Fused Heterocyclic Synthesis: The Case of Tofacitinib
The primary and most well-documented application of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine is in the synthesis of the pyrrolo[2,3-d]pyrimidine core of Tofacitinib.[2][6] This reaction involves the nucleophilic substitution of a chlorine atom on the pyrimidine ring by the secondary amine of the piperidine scaffold.
Experimental Protocol: Synthesis of (3R,4R)-N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine [6]
Materials:
-
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
Potassium carbonate
-
Water
Procedure:
-
Charge a reaction vessel with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (100 g) and water (100 ml).
-
Stir the mixture and add potassium carbonate (376 g) portion-wise.
-
Continue stirring for 15-20 minutes.
-
Add 4-chloro-7-[(4-methylphenyl) sulfonyl]-7H-pyrrolo[2,3-d] pyrimidine (132 g) to the reaction mixture.
-
Raise the temperature to 90-95°C and stir for 18-19 hours.
-
Cool the reaction mass to 30-35°C and continue stirring for 1-1.5 hours.
-
Filter the resulting solid and dry under suction.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material 1 | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | [6] |
| Starting Material 2 | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (tosyl protected) | [6] |
| Product | (3R,4R)-N-(1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7-(tosyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | [6] |
| Reaction Time | ~18-19 hours | [6] |
| Reaction Temperature | 90-95°C | [6] |
Visualizing the Synthesis and Application
Synthesis of the Scaffold
Caption: Synthesis of the piperidine scaffold.
Application in Fused Pyrimidine Synthesis
Caption: Synthesis of a fused pyrimidine.
Conclusion
This compound serves as a highly valuable and versatile building block in medicinal chemistry. While its application is heavily documented in the synthesis of Tofacitinib, the reactivity of its secondary amine functionality suggests potential for its use in the synthesis of a broader range of heterocyclic compounds. Further research into the reactions of this scaffold with various electrophiles and in multicomponent reactions could unveil novel molecular architectures with potential therapeutic applications. The protocols and data presented herein provide a solid foundation for researchers interested in leveraging this scaffold for the development of new chemical entities.
References
- 1. nbinno.com [nbinno.com]
- 2. research.unl.pt [research.unl.pt]
- 3. researchgate.net [researchgate.net]
- 4. CN112250615A - Preparation method of tofacitinib intermediate cis-1-benzyl-N, 4-dimethylpiperidine-3-amine dihydrochloride - Google Patents [patents.google.com]
- 5. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 6. WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Analytical Method Development of Tofacitinib Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofacitinib is a Janus kinase (JAK) inhibitor, approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[1] The synthesis of this complex molecule involves several key intermediates. Robust analytical methods are crucial for ensuring the quality, purity, and consistency of these intermediates, which directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). These application notes provide detailed protocols for the development and validation of analytical methods for critical Tofacitinib intermediates.
Tofacitinib modulates the signaling pathway of cytokines by inhibiting Janus kinases (JAKs), thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[1] This interference with the JAK-STAT signaling pathway is central to its therapeutic effect.
Signaling Pathway of Tofacitinib's Mechanism of Action
Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.
Tofacitinib Synthesis and Key Intermediates Workflow
The synthesis of Tofacitinib is a multi-step process involving several key intermediates. Monitoring the purity and identity of these intermediates at each stage is critical for a successful and reproducible synthesis.
References
Application Notes and Protocols: SNAr Reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine. This reaction is a critical step in the synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.
Introduction
The SNAr reaction is a powerful tool for the formation of carbon-heteroatom bonds on electron-deficient aromatic and heteroaromatic rings. In the context of synthesizing Tofacitinib and related kinase inhibitors, the pyrrolo[2,3-d]pyrimidine core serves as a key pharmacophore. The chlorine atom at the C4 position of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is activated towards nucleophilic attack by the electron-withdrawing pyrimidine ring, facilitating its displacement by a suitable nucleophile. The chiral amine, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine, acts as the nucleophile, leading to the formation of the desired N-substituted pyrrolopyrimidine scaffold.
Reaction Scheme
The overall reaction is depicted below:
N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Experimental Data
While specific yields for this exact reaction can vary based on scale and precise conditions, the following table summarizes typical data found in the context of Tofacitinib synthesis.
| Parameter | Value | Reference |
| Reactants | ||
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 1.0 equiv | N/A |
| (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | 1.0 - 1.2 equiv | General Practice |
| Solvent | Acetonitrile, Isopropanol, or Water | [1][2] |
| Base (optional) | K₂CO₃, DIPEA | General Practice |
| Temperature | Reflux (typically 80-120 °C) | [3] |
| Reaction Time | 12 - 24 hours | Inferred |
| Yield | 85 - 95% | Inferred from Tofacitinib syntheses |
| Purity (crude) | >90% | Inferred |
| Purity (after purification) | >98% | Inferred |
Detailed Experimental Protocol
This protocol is a representative procedure compiled from best practices for similar SNAr reactions.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine
-
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (or its dihydrochloride salt)
-
Anhydrous Acetonitrile (or Isopropanol)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (if using the amine salt)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq).
-
Addition of Amine and Solvent: Add anhydrous acetonitrile (or isopropanol) to the flask to achieve a concentration of approximately 0.1-0.2 M. Add (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.1 eq). If using the dihydrochloride salt of the amine, add a suitable non-nucleophilic base such as K₂CO₃ (2.5 eq) or DIPEA (3.0 eq).
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to reflux (approximately 82°C for acetonitrile or 82.5°C for isopropanol).
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 dichloromethane:methanol eluent system). The reaction is typically complete within 12-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitate (inorganic salts) is present, filter the mixture and wash the solid with a small amount of the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude residue in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes or dichloromethane in methanol to afford the pure product, N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, typically as a white to off-white solid.
Visualizations
SNAr Reaction Mechanism
The following diagram illustrates the two-step addition-elimination mechanism of the SNAr reaction.
References
Application Notes and Protocols for Asymmetric Hydrogenation in the Synthesis of Enantiomerically Enriched Piperidine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Enantiomerically enriched piperidines are crucial structural motifs found in a vast array of pharmaceuticals and natural products. The development of efficient and stereoselective methods for their synthesis is a significant focus in medicinal and organic chemistry. Asymmetric hydrogenation of readily available pyridine derivatives presents a highly atom-economical and powerful strategy to access these chiral saturated heterocycles. This document provides detailed application notes and experimental protocols for the synthesis of enantiomerically enriched piperidine derivatives via asymmetric hydrogenation, with a focus on iridium, rhodium, and ruthenium-based catalytic systems.
A critical challenge in the hydrogenation of pyridines is the high aromatic stabilization energy of the pyridine ring and the potential for catalyst inhibition by both the substrate and the piperidine product.[1] A common and effective strategy to overcome these challenges is the activation of the pyridine ring by forming pyridinium salts, such as N-benzylpyridinium bromides. This activation enhances the reactivity of the substrate and prevents the nitrogen atom from coordinating to and deactivating the metal catalyst.[1][2]
General Workflow for Asymmetric Hydrogenation of Pyridinium Salts
The overall process for producing enantiomerically enriched piperidines from pyridines via asymmetric hydrogenation of their salt derivatives can be broken down into three main stages: substrate preparation, the catalytic hydrogenation reaction, and product isolation and analysis.
Caption: General experimental workflow.
Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
Iridium complexes, particularly with chiral phosphine ligands, are highly effective for the asymmetric hydrogenation of pyridinium salts, affording excellent enantioselectivities for a variety of 2-substituted piperidines.[2][3] The use of ligands like (R)-SynPhos is crucial for achieving high stereocontrol.[2]
Catalytic Cycle Overview
The catalytic cycle involves the activation of the iridium precursor with a chiral ligand, followed by oxidative addition of hydrogen. The pyridinium substrate coordinates to the chiral iridium-hydride complex, and subsequent migratory insertion and reductive elimination steps deliver the enantioenriched piperidine product and regenerate the active catalyst.
Caption: Simplified Iridium catalytic cycle.
Quantitative Data Summary
The following table summarizes the results for the iridium-catalyzed asymmetric hydrogenation of various 2-substituted N-benzylpyridinium bromides.
| Entry | R-Group (Substituent) | Yield (%)[2] | ee (%)[2] |
| 1 | Phenyl | 95 | 93 |
| 2 | 4-MeC₆H₄ | 99 | 89 |
| 3 | 3-MeC₆H₄ | 88 | 86 |
| 4 | 4-MeOC₆H₄ | 99 | 92 |
| 5 | 4-ClC₆H₄ | 95 | 92 |
| 6 | 4-FC₆H₄ | 99 | 93 |
| 7 | 2-Naphthyl | 99 | 87 |
| 8 | 4-CF₃C₆H₄ | 96 | 93 |
| 9 | Benzyl | 99 | 59 |
| 10 | iPr | 60 | 65 |
Detailed Experimental Protocol: Iridium-Catalyzed Hydrogenation
This protocol is adapted from a typical procedure for the asymmetric hydrogenation of 2-substituted N-benzylpyridinium salts.[2]
Materials:
-
[{Ir(cod)Cl}₂] (Iridium precursor)
-
(R)-SynPhos (Chiral ligand)
-
N-Benzyl-2-substituted-pyridinium bromide (Substrate)
-
Toluene/Dichloromethane (1:1 mixture, anhydrous)
-
Hydrogen gas (high purity)
-
Saturated sodium carbonate solution
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
Glove box (nitrogen-filled)
-
Stainless steel autoclave
-
Syringes and needles
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (in a glove box):
-
To a clean, dry vial, add [{Ir(cod)Cl}₂] (1.7 mg, 0.0025 mmol, 1 mol%).
-
Add (R)-SynPhos (3.5 mg, 0.0055 mmol, 2.2 mol%).
-
Add 1.0 mL of an anhydrous 1:1 mixture of Toluene/CH₂Cl₂.
-
Stir the mixture at room temperature for 20-30 minutes to form the active catalyst.
-
-
Reaction Setup:
-
In a separate stainless steel autoclave, place the N-benzyl-2-substituted-pyridinium bromide substrate (0.25 mmol).
-
Using a syringe, transfer the prepared catalyst solution to the autoclave containing the substrate.
-
Seal the autoclave securely.
-
-
Hydrogenation:
-
Remove the autoclave from the glove box.
-
Pressurize the autoclave with hydrogen gas to 600 psi.
-
Place the autoclave in a heating mantle or oil bath and maintain the reaction temperature at 28°C.
-
Stir the reaction mixture for 20-24 hours.
-
-
Work-up and Isolation:
-
After the reaction is complete, carefully and slowly release the hydrogen pressure.
-
Open the autoclave and add a saturated aqueous solution of sodium carbonate to the reaction mixture.
-
Stir the resulting mixture vigorously for 15-30 minutes to neutralize the hydrobromide salt and free the piperidine product.
-
Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess (ee) of the purified product by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.
-
Rhodium-Catalyzed Asymmetric Transfer Hydrogenation
Rhodium catalysts are effective for transfer hydrogenation, using a hydrogen donor like a formic acid/triethylamine mixture instead of hydrogen gas.[4][5] A notable approach is the asymmetric reductive transamination, where a chiral primary amine is used to introduce chirality into the piperidine ring.[5][6]
Quantitative Data Summary
The following table presents data for the rhodium-catalyzed asymmetric reductive transamination of 2-substituted pyridinium salts using (R)- or (S)-1-phenylethylamine (PEA) as the chiral source.
| Entry | Pyridinium Salt Substituent | Chiral Amine | Yield (%)[6] | Diastereomeric Ratio (dr)[6] |
| 1 | 2-Phenyl | (R)-PEA | 85 | >20:1 |
| 2 | 2-(4-Fluorophenyl) | (R)-PEA | 81 | >20:1 |
| 3 | 2-(4-Chlorophenyl) | (R)-PEA | 79 | >20:1 |
| 4 | 2-(4-Methoxyphenyl) | (R)-PEA | 82 | >20:1 |
| 5 | 2-Methyl | (S)-PEA | 75 | >20:1 |
| 6 | 2-Propyl | (S)-PEA | 72 | >20:1 |
| 7 | 3-Fluoropyridinium | (R)-PEA | 78 | >20:1 |
Detailed Experimental Protocol: Rhodium-Catalyzed Transfer Hydrogenation
This protocol is based on the conditions reported for the asymmetric reductive transamination of pyridinium salts.[6]
Materials:
-
[Cp*RhCl₂]₂ (Rhodium precursor)
-
Substituted Pyridinium Salt
-
Chiral Primary Amine (e.g., (R)-1-phenylethylamine)
-
Formic Acid (HCOOH)
-
Dichloromethane (DCM) / Water (15:1 mixture)
Equipment:
-
Reaction vial with a screw cap
-
Stir plate and magnetic stir bar
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a reaction vial, add the substituted pyridinium salt (0.5 mmol).
-
Add [Cp*RhCl₂]₂ (1 mol%).
-
Add the chiral primary amine (10 equivalents).
-
Add 4.0 mL of a 15:1 mixture of DCM/H₂O.
-
Finally, add formic acid (24 equivalents) to the stirred mixture.
-
-
Reaction:
-
Seal the vial and place it in a heating block or oil bath pre-heated to 40°C.
-
Stir the reaction mixture for 22 hours. The reaction can be performed in the air.
-
-
Work-up and Isolation:
-
After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product via flash column chromatography.
-
The diastereomeric ratio and enantiomeric excess can be determined by chiral HPLC analysis.
-
Ruthenium-Catalyzed Asymmetric Hydrogenation
Ruthenium-based catalysts, often featuring chiral diphosphine ligands like DTBM-SEGPHOS, have demonstrated high efficiency and enantioselectivity in the hydrogenation of specific pyridine-containing substrates, such as 2-pyridyl-substituted alkenes.[4][7] This approach is particularly useful for synthesizing complex chiral piperidines that are important pharmaceutical building blocks.
Quantitative Data Summary
The table below shows results for the Ru-catalyzed enantioselective hydrogenation of various pyridine-pyrroline trisubstituted olefins.
| Entry | Substituent on Pyridine Ring | Conversion (%)[4] | ee (%)[4] |
| 1 | H | >95 | 96 |
| 2 | 3-Me | >95 | 93 |
| 3 | 5-Me | >95 | 94 |
| 4 | 5-OMe | >95 | 90 |
| 5 | 5-Cl | >95 | 92 |
| 6 | 5-CF₃ | >95 | 93 |
General Protocol Outline: Ruthenium-Catalyzed Hydrogenation
A detailed, step-by-step protocol for a general pyridine substrate is less common in the provided literature, which focuses on specific alkene hydrogenations.[4][7] However, a general procedure can be outlined based on the reported conditions.
General Conditions:
-
Catalyst: A pre-formed or in-situ generated Ru-phosphine complex (e.g., Ru-DTBM-segphos).
-
Substrate: Pyridine-containing substrate (0.2 M concentration is typical).
-
Catalyst Loading: 2 mol%.
-
Solvent: Protic solvents like methanol are often used.
-
Hydrogen Pressure: Can range from low (25 psi) to high (500 psi).[4]
-
Temperature: Often slightly elevated (e.g., 50°C).[4]
-
Reaction Time: Typically 5 hours or until completion as monitored by TLC or HPLC.
Procedure Outline:
-
The substrate and the ruthenium catalyst are charged into a high-pressure autoclave under an inert atmosphere.
-
Anhydrous solvent is added.
-
The autoclave is sealed, purged with hydrogen, and then pressurized to the desired level.
-
The reaction is stirred at the specified temperature for the required duration.
-
Work-up involves depressurization, removal of the solvent, and purification of the product, typically by column chromatography.
-
Analysis for conversion and enantioselectivity is performed using NMR and chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 3. researchgate.net [researchgate.net]
- 4. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-benzyl-N,4-dimethylpiperidin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-benzyl-N,4-dimethylpiperidin-3-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: The primary synthetic routes include the reduction of a pyridinium salt intermediate, reductive amination of a piperidone precursor, and the reduction of a carbamate intermediate. One common method involves the reduction of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide with a reducing agent like sodium borohydride.[1] Another approach is the reductive amination of 1-benzyl-4-methyl-3-ketopiperidine with methylamine, followed by reduction.[2] Additionally, the reduction of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate using a strong reducing agent such as lithium aluminium hydride is a viable pathway.[3]
Q2: What are the most common side reactions that can lower the yield?
A2: A prevalent side reaction during N-alkylation steps is over-alkylation, which leads to the formation of quaternary ammonium salts.[4] Incomplete reactions can also be an issue, often due to steric hindrance, the use of a poor leaving group on the alkylating agent, or suboptimal solvent choice.[4] During reductive amination, the formation of byproducts from competing reduction of the ketone or imine intermediates can occur if the reaction conditions are not carefully controlled.
Q3: How can I improve the diastereoselectivity of the synthesis?
A3: Achieving high diastereoselectivity, particularly for the (3R,4R) configuration, often involves stereoselective reduction methods or the use of chiral starting materials. One approach is the asymmetric hydrogenation of a racemic intermediate using a chiral catalyst.[3] Another method is to use chiral resolving agents, such as L-di-p-toluyl tartaric acid (L-DTTA), to separate the desired diastereomer from a mixture.[5]
Q4: What are the recommended purification methods for the final product?
A4: The final product, this compound, can be purified by forming a salt, such as the dihydrochloride or acetate salt, followed by recrystallization. For instance, the dihydrochloride salt can be recrystallized from isopropanol to achieve high purity.[6] Column chromatography can also be employed for purification of the free base, though salt formation and recrystallization are often more effective for removing closely related impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Over-alkylation leading to quaternary ammonium salts.[4] - Suboptimal reaction temperature or time. - Inefficient reducing agent. | - Monitor the reaction progress using techniques like HPLC or TLC to ensure completion.[1] - Slowly add the alkylating agent to an excess of the amine to minimize over-alkylation.[7] - Optimize the reaction temperature and duration based on literature procedures or systematic screening. - Choose a suitable reducing agent for the specific transformation (e.g., sodium borohydride for pyridinium salt reduction[1], lithium aluminium hydride for carbamate reduction[3]). |
| Formation of Multiple Products | - Competing side reactions. - Lack of stereocontrol. - Catalyst deactivation in N-arylation reactions.[4] | - Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation.[4] - Experiment with different ligand and base combinations, as these are often substrate-dependent.[4] - Employ chiral catalysts or resolving agents to control stereoselectivity.[3][5] |
| Purification Difficulties | - Presence of closely related impurities. - Oily product that is difficult to crystallize. - Formation of a hard mass during workup.[8] | - Convert the free base to a salt (e.g., dihydrochloride or acetate) to facilitate crystallization and purification.[3][6] - If a hard mass forms upon cooling, try diluting the reaction mixture with a suitable solvent like methanol before cooling to prevent solidification.[8] - Utilize column chromatography with an appropriate solvent system for challenging separations. |
| Incomplete Reduction of Pyridinium Salt | - Insufficient amount of reducing agent. - Deactivation of the reducing agent by solvent or impurities. | - Use a sufficient excess of the reducing agent (e.g., 3 equivalents of sodium borohydride).[1] - Ensure the solvent (e.g., ethanol) is dry and the starting material is free of water. |
Experimental Protocols
Synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine via Pyridinium Salt Reduction
This protocol is based on a literature procedure with a reported yield of 70%.[1]
Materials:
-
1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol)
-
Ethanol (100 g)
-
Sodium borohydride (3.87 g, 102.3 mmol)
-
2M Hydrochloric acid in ethanol
-
Dichloromethane
Procedure:
-
In a 250 ml reaction flask, add 1-benzyl-3-methylamino-4-methyl-pyridinium bromide (10 g, 34.1 mmol) and ethanol (100 g).
-
Begin stirring and maintain the temperature below 30°C.
-
Slowly add sodium borohydride (3.87 g, 102.3 mmol) to the mixture.
-
Continue stirring the reaction for 16 hours. Monitor the reaction for the disappearance of the starting material by HPLC.
-
Once the starting material is consumed, slowly add 2M hydrochloric acid solution dropwise until gas evolution ceases.
-
Concentrate the reaction mixture to approximately one-third of its original volume under reduced pressure.
-
Extract the aqueous residue twice with dichloromethane.
-
Combine the organic phases and concentrate under reduced pressure to remove the solvent.
-
To the crude product, add ethanol (40 g) and slowly add 2M hydrochloric acid in ethanol (20 ml) dropwise at a temperature below 30°C. A solid will precipitate.
-
Continue stirring for 1 hour after the addition is complete.
-
Filter the solid and dry the filter cake under reduced pressure to obtain the final product.
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 2. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 3. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]
- 6. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
Byproduct formation in the synthesis of Tofacitinib intermediates
Welcome to the Technical Support Center for Tofacitinib Synthesis. This guide provides troubleshooting advice and answers to frequently asked questions regarding byproduct formation during the synthesis of Tofacitinib intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities encountered during Tofacitinib synthesis?
A1: During the synthesis of Tofacitinib, several process-related impurities can form. These are broadly categorized as stereoisomers, byproducts from specific reaction steps, and degradation products. The most critical impurities to monitor are the diastereomers of Tofacitinib, as the desired therapeutic effect is specific to the (3R,4R) isomer.[1] Other common impurities include the Dihydro Tofacitinib, Amine impurity (N-Descyanoacetyl Tofacitinib), and various over-methylated species.[2][3]
Q2: Why is controlling stereoisomeric impurities so critical in Tofacitinib synthesis?
A2: Tofacitinib has two chiral centers on its piperidine ring, leading to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R).[1] The pharmacological activity as a Janus kinase (JAK) inhibitor is specific to the (3R,4R)-isomer.[1] The other stereoisomers are considered impurities and may have different pharmacological or toxicological profiles. Regulatory agencies like the FDA require strict control over the stereoisomeric purity of the final active pharmaceutical ingredient (API).[4] Therefore, maintaining stereochemical integrity throughout the synthesis is paramount.
Q3: What causes the formation of the Dihydro Tofacitinib impurity?
A3: The Dihydro Tofacitinib impurity, where the pyrrolo[2,3-d]pyrimidine ring is partially saturated, is often formed during catalytic hydrogenation steps. This is particularly common during debenzylation of the piperidine nitrogen if a benzyl protecting group is used. The catalyst (e.g., Palladium on carbon) can reduce the pyrimidine ring, especially under harsh conditions like elevated temperature or pressure.[5]
Q4: Can residual solvents be a problem in the final Tofacitinib intermediate?
A4: Yes, residual solvents used during the synthesis and purification steps can remain in the final product.[4] Regulatory guidelines impose strict limits on the concentration of these solvents. It is essential to use appropriate drying techniques and to quantify residual solvents using methods like Gas Chromatography (GC) to ensure the final intermediate meets safety standards.
Troubleshooting Guides
This section addresses specific problems you may encounter during your experiments.
Issue 1: High Levels of Diastereomeric Impurities Detected
-
Problem: Chiral HPLC analysis shows significant peaks corresponding to the (3R,4S), (3S,4R), or (3S,4S) isomers of your Tofacitinib intermediate.
-
Potential Causes:
-
Poor Stereocontrol in Synthesis: The synthetic route used to create the chiral piperidine core may not be sufficiently stereoselective. Reductive amination steps are common points where mixtures of cis and trans isomers can form.[6]
-
Racemization: Certain reaction conditions, such as the use of a strong base or high temperatures, can cause epimerization at one of the chiral centers.
-
Low-Purity Starting Materials: The chiral purity of the initial starting materials or key intermediates may be insufficient.
-
-
Solutions:
-
Optimize Chiral Synthesis: If synthesizing the piperidine core, ensure the chiral resolution step (e.g., using a resolving agent like dibenzoyl-L-tartaric acid) is effective.[5] Asymmetric hydrogenation with a suitable chiral catalyst can also be employed to set the stereocenters correctly.[7]
-
Purification: The intermediate can be purified by converting it into an acid addition salt and performing a slurry wash in a suitable solvent like ethanol to remove unwanted diastereomers.[5]
-
Reaction Condition Control: Carefully control the temperature and pH during critical steps to avoid racemization.
-
Analytical Control: Implement rigorous chiral HPLC testing for all chiral intermediates to ensure purity specifications are met before proceeding to the next step.[1]
-
Issue 2: Presence of Dihydro Tofacitinib Impurity Post-Debenzylation
-
Problem: HPLC or LC-MS analysis reveals a significant impurity with a mass of +2 amu compared to the expected product after a catalytic hydrogenation step to remove a benzyl group.
-
Potential Causes:
-
Over-reduction: The catalyst used for debenzylation (e.g., Pd/C) is also active in reducing the pyrrolo[2,3-d]pyrimidine ring system.
-
Harsh Reaction Conditions: High hydrogen pressure, elevated temperatures, or prolonged reaction times increase the rate of this side reaction.[5]
-
-
Solutions:
-
Optimize Reaction Conditions: Conduct the debenzylation at a lower temperature (e.g., room temperature) and lower hydrogen pressure.[5] Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reduction.
-
Catalyst Selection: Screen different catalysts. In some cases, catalysts like Pearlman's catalyst (Pd(OH)₂/C) may offer better selectivity for debenzylation over ring reduction.
-
Alternative Protecting Groups: In the process design phase, consider using a protecting group that can be removed under non-reducing conditions, such as a Boc group (removed with acid) or a Cbz group (which can also be removed via hydrogenation but may offer different selectivity).
-
Data on Impurity Control
The following table summarizes typical control strategies for common Tofacitinib impurities.
| Impurity Name | Common Source | Control Strategy | Typical Acceptance Criteria (API) |
| (3R,4S)-Diastereomer | Incomplete chiral resolution; epimerization | Chiral chromatography; recrystallization of salt forms[1][6] | ≤ 0.15% |
| Dihydro Tofacitinib | Over-reduction during catalytic debenzylation | Optimize temperature, pressure, and reaction time[5] | ≤ 0.15% |
| Amine Impurity (N-Descyanoacetyl) | Incomplete acylation reaction | Ensure sufficient equivalents of acylating agent; purification | ≤ 0.10% |
| N-Methyl Tofacitinib | Over-methylation side reaction | Control stoichiometry of methylating agent | ≤ 0.15% |
Experimental Protocols
Protocol: HPLC Method for Tofacitinib Impurity Profiling
This protocol provides a general method for the detection and quantification of process-related impurities in Tofacitinib synthesis.[8][9]
-
Instrumentation: HPLC with PDA or UV detector (e.g., Agilent 1260, Waters Alliance 2695).[8][9]
-
Column: Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm particle size.[8][9]
-
Mobile Phase A: Phosphate buffer (e.g., 20 mM Potassium Dihydrogen Phosphate), pH adjusted to 5.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 30 70 30 30 70 32 90 10 | 40 | 90 | 10 |
-
Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of water and methanol) to a final concentration of approximately 0.5 mg/mL.[10]
Visual Guides
Byproduct Formation Pathway
The following diagram illustrates the key steps in a representative Tofacitinib synthesis and highlights where major byproducts can originate.
References
- 1. benchchem.com [benchchem.com]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Synthesis of the Related Substances of Tofacitinib Citrate [cjph.com.cn]
- 4. veeprho.com [veeprho.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. jmnc.samipubco.com [jmnc.samipubco.com]
- 7. Preparation method of tofacitinib (2018) | Song Lili [scispace.com]
- 8. emergingstandards.usp.org [emergingstandards.usp.org]
- 9. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]
- 10. acgpubs.org [acgpubs.org]
Stability of 1-benzyl-N,4-dimethylpiperidin-3-amine acetate vs hydrochloride salt
This technical support center provides guidance for researchers, scientists, and drug development professionals working with acetate and hydrochloride salts of 1-benzyl-N,4-dimethylpiperidin-3-amine. The following information addresses potential stability issues and offers troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: Which salt form of this compound, acetate or hydrochloride, is likely to be more stable?
A1: Generally, hydrochloride salts of amine-containing compounds tend to be more physically and chemically stable than their acetate counterparts. Hydrochloric acid is a strong acid, leading to a more stable ionic interaction with the basic amine. Acetate salts, derived from a weaker acid, can be more susceptible to dissociation and degradation, particularly in the presence of moisture. However, the ultimate stability depends on the specific properties of the molecule and its crystal form. A comprehensive stability study is essential to make a definitive determination.
Q2: My hydrochloride salt of this compound is showing poor aqueous solubility. What can I do?
A2: While hydrochloride salts are often chosen for their stability, they can sometimes exhibit lower solubility in certain conditions, a phenomenon known as the common-ion effect, especially in acidic media.[1] Consider the following troubleshooting steps:
-
pH Adjustment: Try adjusting the pH of your solution. Increasing the pH away from the pKa of the hydrochloride salt may enhance solubility.
-
Solvent System: Investigate the use of co-solvents or different buffer systems.
-
Salt Disproportionation: In unbuffered solutions, the salt can disproportionate to the free base, which may have lower solubility. Ensure your formulation has adequate buffering capacity.[2][3]
Q3: I've observed my acetate salt becoming sticky and difficult to handle. What is the likely cause?
A3: Acetate salts are often more hygroscopic than hydrochloride salts.[][5][6] The stickiness you are observing is likely due to moisture absorption from the atmosphere, which can lead to deliquescence.[] To mitigate this, handle the acetate salt in a controlled humidity environment (e.g., a glove box with desiccant) and store it in a tightly sealed container with a desiccant.[]
Q4: What are the potential degradation pathways for this compound salts?
A4: Amine compounds can be susceptible to oxidative and thermal degradation.[7][8][9][10][11] For this compound, potential degradation pathways could include:
-
Oxidation: The tertiary amine on the piperidine ring and the benzylic position are susceptible to oxidation.
-
N-debenzylation: Cleavage of the benzyl group.
-
N-demethylation: Removal of the methyl group from the secondary amine.
-
Ring Opening: Under harsh conditions, the piperidine ring could undergo cleavage.
Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are recommended to identify the specific degradation products.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected Peaks in HPLC Analysis | Sample degradation | Prepare fresh samples and use a stability-indicating HPLC method. Investigate potential degradation pathways through forced degradation studies. |
| Inconsistent Results Between Batches | Polymorphism or different impurity profiles | Characterize the solid-state properties of each batch using techniques like XRPD and DSC. Quantify impurity levels. |
| Difficulty in Achieving a Stable Formulation | Salt disproportionation or interaction with excipients | Evaluate the pH of the microenvironment in your formulation.[2] Conduct excipient compatibility studies to identify any adverse interactions.[1] |
| Change in Physical Appearance on Storage | Hygroscopicity or physical instability | Store the material under controlled temperature and humidity.[] Perform hygroscopicity testing to understand its moisture sensitivity.[5][6] |
Comparative Stability Data (Hypothetical)
The following table summarizes hypothetical data from a comparative stability study on the acetate and hydrochloride salts of this compound. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.
| Parameter | Acetate Salt | Hydrochloride Salt | Test Conditions |
| Appearance | White to off-white solid | White crystalline solid | Initial |
| Appearance | Becomes gummy/deliquescent | Remains a free-flowing powder | 40°C / 75% RH, 4 weeks |
| Total Degradants | 1.2% | 0.3% | 40°C / 75% RH, 4 weeks |
| Hygroscopicity | Hygroscopic | Slightly hygroscopic | Dynamic Vapor Sorption |
| Aqueous Solubility (pH 6.8) | 25 mg/mL | 15 mg/mL | 25°C |
| Melting Point | 110-115°C | 215-220°C | Differential Scanning Calorimetry |
Experimental Protocols
Protocol 1: Hygroscopicity Testing by Dynamic Vapor Sorption (DVS)
Objective: To assess the moisture sorption and desorption properties of the salt forms.
Methodology:
-
Place 10-20 mg of the sample on a DVS sample pan.
-
Equilibrate the sample at 0% relative humidity (RH) until a stable weight is achieved.
-
Increase the RH in steps of 10% from 0% to 90% RH. At each step, monitor the weight change until equilibrium is reached.
-
Decrease the RH in a stepwise manner from 90% back to 0% RH, again monitoring for weight equilibrium at each step.
-
Plot the change in mass versus RH to generate a sorption/desorption isotherm.
-
Classify the hygroscopicity based on the percentage of moisture uptake at a specified RH (e.g., 80% RH).[5]
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation products and pathways under stress conditions.
Methodology:
-
Acid Hydrolysis: Dissolve the salt in 0.1 N HCl and heat at 80°C for 24 hours.
-
Base Hydrolysis: Dissolve the salt in 0.1 N NaOH and heat at 80°C for 24 hours.
-
Oxidative Degradation: Dissolve the salt in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Photostability: Expose the solid salt to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Heat the solid salt at 105°C for 24 hours.
-
Analyze all stressed samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) and compare to an unstressed control sample. Mass spectrometry can be used to identify the degradation products.
Visualizations
References
- 1. pharmtech.com [pharmtech.com]
- 2. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 5. asiapharmaceutics.info [asiapharmaceutics.info]
- 6. pharmainfo.in [pharmainfo.in]
- 7. forcetechnology.com [forcetechnology.com]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. scribd.com [scribd.com]
- 11. pure.hw.ac.uk [pure.hw.ac.uk]
Technical Support Center: Chiral Separation of Piperidine Stereoisomers
Welcome to the technical support center for the chiral separation of piperidine stereoisomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the challenging process of separating these chiral compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for separating piperidine stereoisomers?
A: High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the most widely adopted and successful technique for the chiral separation of piperidine and its derivatives. Polysaccharide-based CSPs, in particular, have demonstrated broad applicability and high success rates.[1][2]
Q2: Which type of Chiral Stationary Phase (CSP) is recommended for piperidine enantiomers?
A: Polysaccharide-based CSPs are a highly recommended starting point for method development.[2] Columns derived from amylose or cellulose, such as Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H, have shown excellent performance in resolving a variety of piperidine derivatives.[2][3][4] It is often necessary to screen a selection of CSPs to determine the optimal one for a specific analyte.
Q3: What are typical mobile phase compositions for separating piperidine stereoisomers?
A: For normal-phase HPLC, a common mobile phase consists of a non-polar solvent like n-hexane or heptane mixed with a polar modifier, typically an alcohol such as ethanol or isopropanol.[5] For basic piperidine compounds, the addition of a small amount of an amine additive like diethylamine (DEA) is crucial for obtaining good peak shapes.[3][5]
Q4: Why is a basic additive like diethylamine (DEA) often required in the mobile phase?
A: The basic nitrogen atom in the piperidine ring can interact strongly with acidic silanol groups present on the surface of the silica-based stationary phase. This secondary interaction leads to peak tailing.[2] Adding a basic modifier like DEA (typically at 0.1%) to the mobile phase helps to mask these active sites, minimizing peak tailing and improving peak symmetry.[2][3]
Q5: My piperidine compound lacks a UV chromophore. How can I detect it using HPLC-UV?
A: For compounds without a UV chromophore, pre-column derivatization is a common and effective strategy. This involves reacting the piperidine analyte with a derivatizing agent that introduces a chromophore. A notable example is the derivatization of piperidin-3-amine with para-toluene sulfonyl chloride (PTSC), which allows for UV detection at 228 nm.[3]
Q6: Can temperature be used to optimize the separation?
A: Yes, column temperature is a critical parameter in method optimization. Altering the temperature can affect the thermodynamics of the interaction between the analyte and the CSP, which in turn can influence retention times, selectivity, and peak shape. It is advisable to study a range of temperatures (e.g., 15°C, 25°C, 40°C) to find the optimal condition for a specific separation.[6]
Troubleshooting Guides
Issue 1: Poor or No Resolution Between Enantiomer Peaks
-
Q: I am observing poor or no separation between the enantiomer peaks. What should I do?
-
A: Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selectivity of the chosen CSP may not be suitable for your specific piperidine stereoisomers.
-
Solution: Screen a variety of CSPs with different chiral selectors (e.g., amylose vs. cellulose derivatives) and different chemistries. Polysaccharide-based columns are a good starting point.[2]
-
-
A: Possible Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition directly influences the interactions between the analyte and the CSP.
-
Solution: Systematically vary the ratio of the non-polar solvent to the alcohol modifier. Also, try different alcohol modifiers (e.g., ethanol vs. isopropanol), as this can significantly impact selectivity.[7]
-
-
A: Possible Cause 3: Incorrect Temperature. The thermodynamics of chiral recognition are often temperature-dependent.
-
Solution: Evaluate a range of column temperatures. Sometimes, a lower temperature can enhance resolution, but this is not a universal rule.[6]
-
-
A: Possible Cause 4: Flow Rate is Too High. High flow rates can lead to reduced column efficiency and, consequently, poor resolution.
-
Solution: Try reducing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). This can increase the interaction time with the CSP and improve separation, though it will also increase the analysis time.[6]
-
-
Issue 2: Peak Tailing
-
Q: The peaks for my piperidine enantiomers are showing significant tailing. What is the cause and how can I fix it?
-
A: Possible Cause: Secondary Interactions. The basic nitrogen of the piperidine ring is likely interacting with acidic silanol groups on the silica support of the CSP.[2]
-
Solution: Add a basic modifier to your mobile phase. Diethylamine (DEA) or triethylamine (TEA) at a concentration of 0.1% is typically effective in masking these silanol groups and improving peak shape.[2]
-
-
Issue 3: Peak Splitting
-
Q: I am observing split peaks for what should be a single enantiomer. What could be the issue?
-
A: Possible Cause 1: Sample Solvent Incompatibility. If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve the sample.
-
-
A: Possible Cause 2: Column Contamination or Void. A blockage at the column inlet frit or a void in the packing material can disrupt the flow path and cause peaks to split.[8]
-
Solution: First, try reversing and flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the inlet frit may need to be replaced, or the column itself may be compromised and require replacement.[8]
-
-
A: Possible Cause 3: Co-eluting Impurity. The split peak may actually be two different components eluting very close together.
-
Solution: Inject a smaller volume of your sample. If the split peak resolves into two distinct peaks, you likely have a co-eluting impurity. Further method development will be needed to separate them.[8]
-
-
Issue 4: Inconsistent Retention Times
-
Q: My retention times are shifting between injections. What is causing this instability?
-
A: Possible Cause 1: Insufficient Column Equilibration. The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Ensure the column is flushed with a sufficient volume of the mobile phase (at least 10-20 column volumes) until a stable baseline is achieved before the first injection and between any changes in mobile phase composition.
-
-
A: Possible Cause 2: "Additive Memory Effect". Chiral columns can be sensitive to "memory effects" from additives used in previous runs, especially in normal phase isocratic separations.[9]
-
Solution: If you are switching between methods that use different additives (e.g., acidic vs. basic), it is crucial to have a rigorous column washing procedure in place. It may be necessary to dedicate a column to a specific method or type of additive to ensure reproducibility.[9]
-
-
A: Possible Cause 3: Mobile Phase Instability. The mobile phase composition may be changing over time due to the evaporation of a volatile component.
-
Solution: Ensure mobile phase bottles are well-sealed and prepare fresh mobile phase regularly.
-
-
Data Presentation
Table 1: Chiral Separation of Piperidine-2,6-dione Analogues on Chiralpak IA [4]
| Compound | Mobile Phase | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) |
| Aminoglutethimide | I | 1.83 | 2.50 | 1.36 | 2.00 |
| Aminoglutethimide | II | 1.00 | 1.67 | 1.67 | 1.67 |
| Aminoglutethimide | III | 1.50 | 2.50 | 1.67 | 2.00 |
| p-Nitro-glutethimide | I | 1.17 | 1.50 | 1.28 | 1.00 |
| p-Nitro-glutethimide | II | 1.00 | 1.67 | 1.67 | 1.67 |
| p-Nitro-glutethimide | III | 1.33 | 2.00 | 1.50 | 1.33 |
| Thalidomide | I | 1.00 | 2.00 | 2.00 | 2.00 |
| Thalidomide | II | 0.83 | 2.50 | 3.01 | 5.33 |
| Thalidomide | III | 0.83 | 1.50 | 1.80 | 1.67 |
-
Mobile Phase I: Methyl-tert-butyl ether-THF (90:10, v/v)
-
Mobile Phase II: 100% Dichloromethane
-
Mobile Phase III: 100% Acetonitrile
Table 2: Chiral Separation of Derivatized (R/S)-Piperidin-3-amine [3]
| Parameter | Value |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Diethylamine in Ethanol |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 228 nm |
| Resolution (Rs) | > 4.0 |
Experimental Protocols
Protocol 1: Chiral Separation of Derivatized Piperidin-3-amine Enantiomers [3]
This protocol details the pre-column derivatization and subsequent HPLC analysis for the enantiomeric separation of piperidin-3-amine.
-
Derivatization Reagent Preparation:
-
Prepare a solution of para-toluene sulfonyl chloride (PTSC) in a suitable solvent like acetonitrile.
-
Prepare a basic solution (e.g., sodium bicarbonate) to facilitate the reaction.
-
-
Derivatization Reaction:
-
Mix the piperidin-3-amine sample with the basic solution.
-
Add the PTSC solution and allow the reaction to proceed. The reaction time and temperature may require optimization for your specific setup.
-
-
Sample Preparation for HPLC:
-
After the reaction is complete, the sample may need to be neutralized or diluted with the mobile phase before injection.
-
-
HPLC Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Chiral Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% Diethylamine in Ethanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: Ambient.
-
Detection Wavelength: 228 nm.
-
Injection Volume: 10 µL.
-
Protocol 2: General Method Development for Chiral HPLC of Piperidine Analogues [2][5]
This protocol provides a general workflow for developing a chiral separation method for a new piperidine compound.
-
Analyte Characterization:
-
Determine the structure, pKa, and solubility of the piperidine stereoisomers.
-
Ensure the analyte has a UV chromophore or plan for derivatization.
-
-
Initial Column and Mobile Phase Screening:
-
Column Selection: Start with a polysaccharide-based CSP (e.g., Chiralpak® IA or AD-H).
-
Mobile Phase Selection (Normal Phase): Begin with a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol) in a ratio of 90:10 (v/v).
-
Additive: For basic piperidines, add 0.1% DEA to the mobile phase.
-
-
Screening Runs:
-
Equilibrate the column with the chosen mobile phase.
-
Inject the sample and run an isocratic elution.
-
Evaluate the initial chromatogram for any signs of separation.
-
-
Optimization:
-
Mobile Phase Ratio: Adjust the ratio of hexane to alcohol (e.g., 85:15, 80:20) to optimize selectivity and retention time.
-
Alcohol Modifier: If resolution is poor, switch the alcohol modifier (e.g., from isopropanol to ethanol) as this can have a significant effect on chiral recognition.
-
Temperature: Analyze the sample at different temperatures (e.g., 15°C, 25°C, 40°C) to assess the impact on resolution.
-
Flow Rate: Adjust the flow rate to balance resolution and analysis time. A lower flow rate often improves resolution.
-
Mandatory Visualization
References
- 1. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Optimization of Reductive Amination for Piperidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of piperidines via reductive amination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the reductive amination process for piperidine synthesis, offering potential causes and solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Optimization Strategies |
| Inefficient Iminium Ion Formation | The formation of the iminium ion intermediate is a critical, pH-dependent equilibrium. Operate in a mildly acidic pH range of 4-6 to facilitate this step.[1] If the medium is too acidic, the amine will be protonated and non-nucleophilic, halting the reaction.[1][2] If the pH is too high, the formation of the imine will be slow.[2] Consider adding a dehydrating agent like molecular sieves to drive the equilibrium towards the imine.[2] |
| Decomposition of Reducing Agent | Some reducing agents are sensitive to pH and solvent conditions. For instance, sodium triacetoxyborohydride (NaBH(OAc)₃) is water-sensitive and not very compatible with methanol.[3] Ensure the chosen reducing agent is compatible with the reaction conditions. |
| Incorrect Stoichiometry | Use a precise 1:1 stoichiometry of the amine and the dicarbonyl compound. An excess of the amine can lead to the formation of acyclic dialkylated products.[2] The reducing agent is typically used in excess, ranging from 1.4 to 4 or more equivalents.[4] |
| Sluggish Reaction | If the reaction is slow, consider a moderate increase in temperature or an extension of the reaction time.[2] Monitor reaction progress using appropriate analytical techniques like TLC or LC-MS.[1] |
| Choice of Reducing Agent | The choice of reducing agent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reagent that is often preferred.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic.[7][8] Sodium borohydride (NaBH₄) can also be used, but it can reduce the starting aldehyde or ketone, so it should be added after the imine has formed.[3][9] |
| Catalyst Issues (for catalytic hydrogenation) | If using catalytic hydrogenation, ensure sufficient catalyst loading (typically 5-10 mol%).[2] Some catalysts are more effective than others; for instance, rhodium on carbon (Rh/C) is often more effective than palladium on carbon (Pd/C) for pyridine hydrogenation to piperidine.[2] |
Issue 2: Formation of Side Products
| Side Product | Potential Cause & Prevention Strategies |
| Over-alkylation/Polymerization | This is common when reaction conditions are not well-controlled.[2] Use a precise 1:1 stoichiometry of the amine and dicarbonyl compound and add the reducing agent slowly.[2] |
| Formation of Acyclic Dialkylated Products | An excess of the amine can lead to this side reaction.[2] Careful control of stoichiometry is key. |
| Reduction of Carbonyl Starting Material | This can occur if a non-selective reducing agent like NaBH₄ is used before the imine is fully formed.[3] Use a selective reducing agent like NaBH(OAc)₃ or NaBH₃CN, which are less likely to reduce aldehydes and ketones under the reaction conditions.[10] |
| Partially Hydrogenated Intermediates (in pyridine hydrogenation) | Incomplete reduction can lead to dihydropyridine and tetrahydropyridine by-products.[2] To drive the reaction to completion, consider increasing hydrogen pressure, optimizing catalyst loading, or elevating the temperature.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for reductive amination to synthesize piperidines?
A1: The optimal pH is typically in the mildly acidic range of 4-6.[1] This pH is a compromise: it needs to be acidic enough to catalyze the formation of the iminium ion, but not so acidic that it protonates the amine nucleophile, rendering it unreactive.[1][2]
Q2: Which reducing agent is best for piperidine synthesis via reductive amination?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent. It is mild, selective for the reduction of imines in the presence of aldehydes and ketones, and generally gives higher yields with fewer side products compared to other reagents.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also very effective but is highly toxic.[7][8]
Q3: How can I monitor the progress of my reductive amination reaction?
A3: You can monitor the reaction progress by using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the consumption of starting materials and the formation of the product.[1]
Q4: Can I run the reductive amination as a one-pot reaction?
A4: Yes, reductive amination is often performed as a "one-pot" or "direct" procedure where the carbonyl compound, amine, and reducing agent are all combined in the reaction vessel.[11][12] This is a key advantage of the method.
Q5: What are common solvents for reductive amination with sodium triacetoxyborohydride?
A5: 1,2-Dichloroethane (DCE) is the preferred solvent.[5][6] Other suitable solvents include tetrahydrofuran (THF) and acetonitrile.[5][6] Methanol is generally not recommended as NaBH(OAc)₃ is not very compatible with it.[3]
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
This protocol is a general guideline for the reductive amination of a 1,5-dicarbonyl compound with an amine to form a piperidine derivative.
-
Reaction Setup: In a round-bottom flask, dissolve the 1,5-diketone (1.0 equivalent) and the amine (e.g., benzylamine, 1.1 equivalents) in 1,2-dichloroethane (DCE).[2]
-
Addition of Reducing Agent: To this solution, add sodium triacetoxyborohydride (1.5 equivalents) in one portion.[2]
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.[2]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting materials are consumed.[1]
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for piperidine synthesis via reductive amination.
Caption: Troubleshooting workflow for addressing low yields in reductive amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. jocpr.com [jocpr.com]
Technical Support Center: Purification of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common impurities encountered during the synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine?
A1: Common impurities can arise from starting materials, side reactions, or incomplete reactions. These may include:
-
Diastereomeric impurities: The (3S,4S), (3R,4S), and (3S,4R) isomers of the target molecule.
-
Unreacted starting materials: Such as 1-benzyl-4-methyl-3-ketopiperidine.
-
Byproducts from the reduction step: Depending on the reducing agent used, various side products can form.
-
Residual solvents: Solvents used during the synthesis and workup, such as ethanol, toluene, or dichloromethane.[1][2]
-
N-oxide impurities: Oxidation of the tertiary amine can lead to the formation of the corresponding N-oxide.
Q2: My final product has a low purity (<95%). What are the initial troubleshooting steps?
A2: Low purity often indicates the presence of one or more of the impurities listed above. A logical approach to troubleshooting is as follows:
-
Confirm the identity of the impurities: Use analytical techniques like HPLC, GC-MS, or NMR to identify the major impurities.
-
Review the synthetic route: Scrutinize each step of your synthesis for potential sources of the identified impurities. For instance, incomplete reduction or inefficient stereoselective reactions are common culprits.
-
Select an appropriate purification strategy: Based on the nature of the impurities, choose a suitable purification method. Common techniques include recrystallization (often as a salt), column chromatography, or a combination of both.
Q3: I am struggling with separating the diastereomeric impurities. What is the most effective method?
A3: Separation of diastereomers can be challenging due to their similar physical properties. A highly effective strategy is the formation of a salt with a chiral resolving agent, followed by selective crystallization. For instance, the use of tartaric acid to form a tartarate salt has been reported to be effective.[3] Another approach involves forming a salt like acetate, which can significantly enhance the optical purity.[4]
Q4: Can I purify the free base directly using column chromatography?
A4: Yes, column chromatography of the free base is a viable option. However, piperidine compounds can sometimes be challenging to purify on silica gel due to their basicity, which can lead to tailing and poor separation. It is often advantageous to perform a quick filtration through a plug of silica to remove baseline impurities before attempting high-resolution chromatography.
Q5: My purified product is a solid, but it appears oily or discolored. What could be the cause?
A5: An oily or discolored appearance in the final solid product often points to the presence of residual solvents or minor, highly colored impurities. Ensure that the product is thoroughly dried under vacuum to remove any remaining solvent. If discoloration persists, a recrystallization step or washing the solid with a suitable non-solvent can be effective.
Purification Protocols
Protocol 1: Purification via Dihydrochloride Salt Formation and Recrystallization
This method is effective for removing many common impurities and provides a crystalline, easy-to-handle solid.
Procedure:
-
Dissolve the crude (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine free base in a suitable solvent such as ethanol (approximately 5-10 volumes).
-
Slowly add a 2M solution of hydrochloric acid in ethanol dropwise at a temperature below 30°C while stirring.
-
Continue the addition until the solution reaches a pH of approximately 1-2. A solid precipitate should form.
-
Stir the resulting slurry for 1 hour to ensure complete precipitation.
-
Isolate the solid by filtration and wash the filter cake with cold ethanol.
-
Dry the white solid product under reduced pressure to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.[1]
Protocol 2: Purification by Flash Column Chromatography
This method is useful for separating impurities with different polarities from the target compound.
Procedure:
-
Prepare a silica gel column using a suitable solvent system. A common mobile phase for piperidine derivatives is a gradient of dichloromethane and methanol.
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified free base.
Data Summary
The following table summarizes the potential improvement in purity that can be achieved through salt formation, as reported in the literature.
| Purification Method | Initial Purity | Final Purity | Reference |
| Acetate Salt Formation | 95.2% (chiral purity) | 99.8% (chiral purity) | [4] |
Visual Diagrams
Caption: General purification workflow for (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
Caption: Troubleshooting logic for purifying (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.
References
- 1. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 2. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
Technical Support Center: 1-benzyl-N,4-dimethylpiperidin-3-amine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-benzyl-N,4-dimethylpiperidin-3-amine and its salts. Here you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the safe and effective handling and use of this compound in your experiments.
Storage and Handling
Proper storage and handling are critical to maintain the integrity and stability of this compound.
Storage Conditions: For optimal stability, the dihydrochloride salt of this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] Recommended storage is under an inert atmosphere (such as nitrogen or argon) at 2-8°C.[2]
Handling Precautions: When handling this compound, it is important to use personal protective equipment, including gloves, and safety glasses with side-shields.[2] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1] Avoid contact with skin and eyes.[1]
Physical and Chemical Properties
A summary of the key physical and chemical properties for this compound and its dihydrochloride salt is provided below.
| Property | This compound | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride |
| Molecular Formula | C14H22N2 | C14H24Cl2N2 |
| Molecular Weight | 218.34 g/mol [3][4][5] | 291.26 g/mol |
| Physical Form | Solid | Solid |
| Solubility | Not specified | Slightly soluble in aqueous acid, DMSO (with heating and sonication), and methanol.[2] |
| Storage Temperature | Not specified | 2-8°C under an inert atmosphere.[2] |
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve | The dihydrochloride salt has limited solubility. | For aqueous solutions, ensure the medium is acidic. For organic solvents, try gentle heating and sonication with DMSO or methanol.[2] |
| Low reaction yield | Suboptimal reaction conditions. | Systematically screen reaction parameters such as temperature, concentration, reaction time, and solvent to find the optimal conditions.[6] |
| Formation of side products | The amine may be reacting with other functional groups. | Protect other reactive functional groups in your molecule before introducing the piperidine compound. |
| Difficulty in purification | The compound may be difficult to separate from starting materials or byproducts. | Consider converting the free base to its dihydrochloride salt to facilitate precipitation and purification.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to store the dihydrochloride salt of this compound?
A1: The dihydrochloride salt should be stored in a tightly closed container under an inert atmosphere, such as argon or nitrogen, at a temperature of 2-8°C.[2]
Q2: I am having trouble dissolving the compound. What solvents do you recommend?
A2: The dihydrochloride salt is slightly soluble in aqueous acid, DMSO (may require heating and sonication), and methanol.[2] For reactions, consider if the free base form, which may have different solubility, is more appropriate.
Q3: My reaction is not proceeding to completion. What can I do?
A3: Low reaction yields can often be improved by optimizing the reaction conditions.[6] We recommend a systematic screening of parameters like temperature, solvent, and reaction time.[6] Additionally, ensure your starting materials are pure and dry.
Q4: How can I purify the final product?
A4: If you are working with the free base, one common purification technique is to convert it to the dihydrochloride salt. This can be achieved by adding a solution of hydrochloric acid in a suitable solvent like ethanol, which often leads to the precipitation of the purified salt.[3]
Experimental Protocols
The following is a general protocol for a reaction involving this compound, based on its synthesis. This should be adapted for your specific experimental needs.
Reductive Amination to Synthesize (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride [1]
-
To a solution of 1-benzyl-4-methyl-3-ketone piperidine (100 mmol) in toluene, add triethylamine (1.5 mmol) and titanium tetrachloride (1 mmol) at 35°C.
-
Add a methylamine solution (120 mmol) to the reaction mixture and allow it to react for 4 hours.
-
Following the initial reaction, add sodium triacetoxyborohydride (1.5 mmol) and 2 ml of glacial acetic acid.
-
Once the reaction is complete, wash the reaction mixture with a saturated salt solution.
-
Further purification steps will be required to obtain the final product.
Visualizations
The following diagrams illustrate common workflows relevant to experiments with this compound.
References
- 1. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 2. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride CAS#: 1062580-52-2 [m.chemicalbook.com]
- 3. (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine synthesis - chemicalbook [chemicalbook.com]
- 4. GSRS [precision.fda.gov]
- 5. This compound | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Hazardous decomposition products of 1-benzyl-N,4-dimethylpiperidin-3-amine
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 1-benzyl-N,4-dimethylpiperidin-3-amine. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues related to the hazardous decomposition of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known hazardous decomposition products of this compound?
A1: The primary known hazardous decomposition products occur during combustion. In the event of a fire, expect the release of:
-
Carbon dioxide (CO₂)
-
Nitrogen oxides (NOx)[1]
-
Hydrogen chloride (HCl) gas (for the dihydrochloride salt)[1]
Q2: What are the recommended storage conditions to prevent decomposition?
A2: To ensure stability, store the compound under the following conditions:
-
Atmosphere: Inert atmosphere (e.g., Argon or Nitrogen).
-
Incompatible Materials: Keep away from acids, acid chlorides, acid anhydrides, and oxidizing agents.[1][4]
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, the compound is stable under recommended storage conditions.[1][4] However, deviation from these conditions, such as exposure to incompatible materials or high temperatures, can lead to decomposition.
Q4: What are the initial signs of decomposition?
A4: While specific data for this compound is limited, general indicators of decomposition in amine-containing compounds include:
-
Color change (e.g., yellowing or browning)
-
Formation of precipitates or insoluble matter
-
Unexpected odor
-
Pressure build-up in the storage container
If any of these signs are observed, handle the compound with extreme caution and consider disposal.
Troubleshooting Guides
Issue 1: Accidental contact with incompatible materials.
-
Scenario: The compound is inadvertently mixed with an acid, oxidizing agent, or acid chloride.
-
Potential Hazard: Vigorous, exothermic reactions can occur, potentially leading to the release of hazardous fumes and pressure build-up. The reaction with acid chlorides can form N-acylated products and release HCl.[5][6][7] Oxidation can lead to ring opening and the formation of various smaller, potentially toxic, organic molecules.[2][8]
-
Immediate Action:
-
If safe to do so, neutralize the mixture cautiously. For acids, use a weak base. For oxidizing agents, consult specific quenching procedures.
-
Ensure adequate ventilation to avoid inhalation of any fumes.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
-
Follow-up:
-
Dispose of the contaminated material according to your institution's hazardous waste disposal guidelines.
-
Review laboratory procedures to prevent future occurrences.
-
Issue 2: The compound shows an unexpected color change during an experiment.
-
Scenario: During a reaction or upon dissolution in a solvent, the compound, which is typically a solid, results in a colored solution (e.g., yellow or brown).
-
Potential Cause: This may indicate decomposition, potentially due to thermal stress, presence of impurities in the solvent, or reaction with the solvent itself. For example, thermal decomposition of the benzylamine moiety can occur at elevated temperatures, leading to cleavage of the C-N bond.
-
Troubleshooting Steps:
-
Stop the experiment if it is safe to do so.
-
If possible, take a small aliquot of the solution for analysis by techniques such as TLC, LC-MS, or GC-MS to identify potential degradation products.
-
Consider running a control experiment with fresh compound and purified solvent to determine the source of the color change.
-
-
Preventative Measures:
-
Use high-purity, degassed solvents.
-
Avoid excessive heating of the compound.
-
Ensure all glassware is clean and free of contaminants.
-
Experimental Protocols
Protocol 1: Analysis of Potential Thermal Decomposition Products by GC-MS
This protocol is designed to identify volatile and semi-volatile decomposition products resulting from the thermal stress of this compound.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a high-boiling point, inert solvent (e.g., dodecane).
-
Transfer 100 µL of the solution to a micro-reaction vial.
-
Heat the vial at a controlled temperature (e.g., 100°C, 150°C, 200°C) for a defined period (e.g., 1, 4, 8 hours).
-
Allow the vial to cool to room temperature.
-
Dilute the sample with a suitable solvent (e.g., dichloromethane) for GC-MS analysis.
-
-
GC-MS Parameters (Example):
-
Column: DB-5ms or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 10 minutes.
-
MS Detector: Scan range 40-550 m/z.
-
-
Data Analysis:
-
Identify peaks in the chromatogram corresponding to potential decomposition products.
-
Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the compounds. Potential products to look for include benzylamine, N,4-dimethylpiperidin-3-amine, toluene, and products of ring-opening or rearrangement.
-
Data Presentation
Table 1: Known and Potential Hazardous Decomposition Products
| Condition | Known/Potential Products | Hazard Class | Reference/Basis |
| Combustion (Fire) | Carbon Dioxide (CO₂) | Asphyxiant | [1] |
| Nitrogen Oxides (NOx) | Toxic, Respiratory Irritant | [1] | |
| Hydrogen Chloride (HCl) | Corrosive, Toxic | [1] | |
| High Temperature | Benzylamine, Dibenzyl | Toxic, Irritant | Inferred from benzylamine decomposition[9] |
| Reaction with Oxidizing Agents | Ring-opened products (amides, aldehydes, carboxylic acids) | Varies, potentially toxic | Inferred from piperidine chemistry[2][8] |
| Reaction with Chlorinating Agents | Benzaldehyde, Formaldehyde, lower order amines | Toxic, Irritant | Inferred from benzylamine chemistry[9] |
Visualizations
Caption: Potential decomposition pathways of this compound.
Caption: Troubleshooting workflow for suspected decomposition during experiments.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. biosynce.com [biosynce.com]
- 3. ias.ac.in [ias.ac.in]
- 4. aidic.it [aidic.it]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Gas-phase Oxidation of Piperidine by "Green Oxidants" H2O2 and N2O | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 9. Degradation of benzylamines during chlorination and chloramination - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
Incompatible materials with (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine
This guide provides technical support for researchers, scientists, and drug development professionals working with (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine. It addresses common questions and potential issues related to material compatibility and safe handling.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine?
Based on available safety data for the compound and related piperidine derivatives, the primary hazards include:
-
Acute Oral Toxicity : The compound is classified as an acute toxicant if swallowed.[1]
-
Combustibility : It is a combustible solid, meaning it can ignite and burn.[1]
-
General Piperidine Hazards : The broader class of piperidine compounds is known to be reactive. It is prudent to handle this specific derivative with similar precautions.[2][3]
Q2: What materials and chemicals are incompatible with (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine?
While specific reactivity data for this exact compound is limited, information from safety data sheets for piperidine and its derivatives indicates incompatibility with the following classes of materials.[2][4]
Summary of Incompatible Materials
| Incompatible Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Vigorous reaction, fire, or explosion |
| Strong Acids | Hydrochloric Acid, Sulfuric Acid | Exothermic reaction, potential for violent reaction |
| Acid Chlorides | Acetyl chloride, Benzoyl chloride | Vigorous, exothermic reaction |
| Acid Anhydrides | Acetic anhydride | Vigorous, exothermic reaction |
| Carbon Dioxide | Solid (dry ice) or gaseous CO₂ | May form carbamates, potential for pressure build-up in sealed containers |
Q3: What are the recommended storage conditions for this compound?
To ensure the stability and safety of (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine, the following storage conditions are recommended based on general guidelines for piperidine compounds:
-
Temperature : Store in a cool, dry, well-ventilated area.[3][4][5] Avoid high temperatures and direct sunlight.[2][5] A temperature range of 2-8°C is often recommended for many piperidine series compounds.[5]
-
Atmosphere : Keep the container tightly sealed to prevent exposure to moisture and air.[2][3][5]
-
Location : Store away from incompatible materials, particularly oxidants and acids.[4] Keep away from sources of ignition.[2][4]
Q4: What should I do in case of a spill?
In the event of a spill, follow these general procedures for piperidine compounds:
-
Evacuate : Clear the area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Containment : Use a non-flammable absorbent material like sand or earth to contain the spill.
-
Collection : Carefully collect the absorbed material into a suitable, sealed container for disposal.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including gloves, safety goggles, and a lab coat, during cleanup. For larger spills, respiratory protection may be necessary.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction or fuming upon addition of a reagent. | The reagent is incompatible with the piperidine derivative (e.g., a strong acid or oxidizing agent). | Immediately cease the addition. If safe to do so, cool the reaction vessel. Consult the incompatible materials list and your experimental protocol. |
| The compound has discolored or changed in appearance during storage. | Exposure to air, light, or moisture, or reaction with an incompatible storage container material. | Verify the integrity of the container seal. Ensure storage conditions are as recommended (cool, dark, dry).[5] If the compound's purity is in doubt, it may require re-analysis before use. |
| Difficulty dissolving the compound in a specific solvent. | The compound may have limited solubility in that solvent. | Consult literature for known solubility data for similar piperidine derivatives. Consider alternative solvents or gentle heating if the compound's stability at elevated temperatures is known. |
Visualizing Incompatibilities
The following diagram illustrates the key chemical incompatibilities for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine based on the general reactivity of piperidine compounds.
Caption: Incompatibility diagram for (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine.
References
- 1. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1354621-59-2 [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. biosynce.com [biosynce.com]
- 5. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
Technical Support Center: Process Optimization for Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the kilogram-scale production of cis-3-Methylamino-4-methylpiperidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for kilogram-scale production of cis-3-Methylamino-4-methylpiperidines?
A1: Two main routes have been investigated for large-scale synthesis: the Pyridine Hydrogenation route and the Electrochemical Oxidation route.[1][2][3] The Pyridine Hydrogenation approach is generally preferred for kilogram-scale production due to the high crystallinity and purity of its intermediates, which simplifies isolation and purification.[1][2][3] An older route involving hydroboration-oxidation has also been used but presents challenges with impurities and solvent volume.[2][4]
Q2: Why is the Pyridine Hydrogenation route considered more suitable for large-scale production?
A2: The Pyridine Hydrogenation route is more amenable to large-scale preparations because it proceeds through crystalline and pure intermediates.[1][2][3] This characteristic facilitates easier handling, purification, and ultimately leads to a higher overall yield and product quality, which are critical factors in kilogram-scale manufacturing.
Q3: What are the main drawbacks of the Electrochemical Oxidation and Hydroboration-Oxidation routes?
A3: The Electrochemical Oxidation route, while feasible, suffers from difficulties in product isolation and maintaining purity at a large scale.[1][2] The Hydroboration-Oxidation route is hampered by contamination of the product with dimethyl sulfide and requires large volumes of solvent during workup and isolation.[2][4]
Q4: What kind of overall yield can be expected from the optimized Pyridine Hydrogenation route?
A4: The optimized Pyridine Hydrogenation route has been demonstrated to achieve an overall yield of 55% for the preparation of multi-kilogram quantities of the desired product.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield in Pyridine Hydrogenation | Inefficient catalyst activity or catalyst poisoning.[5] | Ensure the use of a high-quality catalyst such as PtO₂ (Adams' catalyst).[5] Pre-treat starting materials to remove any impurities, like sulfur compounds, that could poison the catalyst.[5] |
| Incomplete reaction. | Optimize reaction conditions by adjusting hydrogen pressure, temperature, and reaction time. Monitor the reaction progress using techniques like GC-MS or TLC.[5] | |
| Poor Cis/Trans Stereoselectivity | Suboptimal reaction conditions or catalyst choice. | The choice of catalyst and reaction conditions can influence the stereochemical outcome. For the reduction of a pyridinium salt, a cis/trans selectivity of 28:1 has been achieved.[6] Fine-tuning of the reduction step is critical. |
| Inaccurate analysis of diastereomeric ratio. | Utilize analytical techniques such as NMR or chiral chromatography to accurately determine the cis/trans ratio. | |
| Formation of Side Products | High reaction temperature or prolonged reaction time.[5] | Lower the reaction temperature to minimize the formation of degradation products.[5] Closely monitor the reaction to determine the optimal reaction time and avoid extended heating.[5] |
| Presence of reactive impurities in starting materials. | Purify starting materials before use to remove any reactive species that could lead to side reactions. | |
| Difficulties in Product Isolation and Purification | Amorphous or oily nature of the product or intermediates. | The Pyridine Hydrogenation route is advantageous due to its crystalline intermediates.[1][2] If isolation is challenging, consider converting the free base to a salt (e.g., HCl salt) to induce crystallization and facilitate purification.[1][2] |
| Inefficient extraction or crystallization techniques. | Optimize the solvent system and temperature for extraction and crystallization. The use of an HCl salt has been shown to be an effective purification point.[1][2] |
Quantitative Data Summary
| Synthetic Route | Scale | Overall Yield | Key Advantages | Key Disadvantages |
| Pyridine Hydrogenation | Multi-kilogram | 55%[1] | Crystalline and pure intermediates, high overall yield.[1][2] | Requires careful optimization of hydrogenation conditions. |
| Electrochemical Oxidation | Lab-scale | 35%[1] | Utilizes inexpensive starting materials.[1] | Purity and isolation difficulties on a large scale.[1] |
| Hydroboration-Oxidation | 50 g | 15%[1][2] | Established route for 10 kg quantities.[2][4] | Contamination with dimethyl sulfide, large solvent volumes.[2] |
Experimental Protocols
Key Experiment: Pyridine Hydrogenation Route
This protocol is a general guideline based on reported successful kilogram-scale production.
Step 1: Hydrogenation of the Functionalized Pyridine
-
Reactor Setup: In a high-pressure reactor, charge the substituted pyridine starting material and a suitable solvent such as glacial acetic acid.[5]
-
Catalyst Addition: Add 1-5 mol% of PtO₂ (Adams' catalyst).[5]
-
Hydrogenation: Seal the reactor, purge with nitrogen, and then with hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 50-100 psi) and stir the mixture at room temperature or slightly elevated temperature for 4-24 hours.[5]
-
Workup: After the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. The catalyst is typically removed by filtration. The resulting piperidine intermediate is then carried forward to the next step.
Step 2: Reductive Amination
-
Reaction Setup: To a solution of the piperidine intermediate from the previous step in a suitable solvent, add benzaldehyde.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride in portions while maintaining the reaction temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup and Isolation: Perform an aqueous workup to remove the borate salts. The crude product can be carried into the next step or purified if necessary.
Step 3: Methyl Carbamate Reduction
-
Reaction Setup: In a suitable reactor, prepare a suspension of lithium aluminum hydride (LAH) in an ethereal solvent.
-
Substrate Addition: Slowly add a solution of the methyl carbamate precursor to the LAH suspension at a controlled temperature.
-
Quenching and Workup: After the reaction is complete, carefully quench the excess LAH. Perform a standard workup to isolate the free base of the final product.
-
Salt Formation and Purification: The free base can be converted to its HCl salt to facilitate purification by crystallization, which can significantly upgrade the diastereomeric excess.[1][2]
Visualizations
Caption: Optimized Pyridine Hydrogenation workflow for kilogram-scale production.
Caption: Troubleshooting logic for synthesis issues.
References
Avoiding column chromatography in the purification of (1-Benzyl-4-methyl piperidin-3-yl)-methylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (1-Benzyl-4-methyl piperidin-3-yl)-methylamine, with a focus on avoiding column chromatography.
Frequently Asked Questions (FAQs)
Q1: Is it possible to purify (1-Benzyl-4-methyl piperidin-3-yl)-methylamine without using column chromatography?
A1: Yes, it is possible to purify (1-Benzyl-4-methyl piperidin-3-yl)-methylamine and similar amine compounds without resorting to column chromatography. The primary methods involve exploiting the basic nature of the amine group to facilitate separation from non-basic impurities. These techniques include acid-base extraction, salt formation and crystallization, and distillation.[1][2][3]
Q2: What are the main alternative purification techniques to column chromatography for this amine?
A2: The main alternatives are:
-
Acid-Base Extraction: This technique involves converting the amine into its water-soluble salt by treatment with an acid. This allows for the separation of non-basic organic impurities through liquid-liquid extraction. The amine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.[4]
-
Salt Crystallization: This method involves reacting the amine with a specific acid to form a salt that can be selectively precipitated and crystallized from a suitable solvent system, leaving impurities behind in the solution.[5] Acids like trichloroacetic acid (TCA) or even carbon dioxide (to form carbamates) have been used for this purpose with other amines.[1][2][6]
-
Distillation: If the amine is thermally stable and has a sufficiently different boiling point from its impurities, vacuum distillation can be an effective purification method.[7]
Q3: My crude product contains both starting materials and the desired (1-Benzyl-4-methyl piperidin-3-yl)-methylamine. Which non-chromatographic method is best?
A3: Acid-base extraction is often the most effective initial method for removing non-basic starting materials and byproducts. The basicity of the target amine allows for its selective transfer into an aqueous acidic phase, leaving neutral or acidic impurities in the organic phase.[4] If impurities are also basic, fractional crystallization of an appropriate salt may be necessary.
Troubleshooting Guides
Method 1: Acid-Base Extraction
This guide addresses common issues encountered during the purification of (1-Benzyl-4-methyl piperidin-3-yl)-methylamine using acid-base extraction.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low recovery of the amine after extraction. | 1. Incomplete protonation of the amine. 2. The amine salt has some solubility in the organic solvent. 3. Incomplete extraction of the free amine from the basified aqueous layer. | 1. Ensure a sufficient excess of acid (e.g., 10% HCl) is used to fully protonate the amine. Check the pH of the aqueous layer to confirm it is acidic.[3] 2. Perform multiple extractions of the organic layer with the acidic aqueous solution to ensure complete transfer of the amine salt. 3. After basifying the aqueous layer (e.g., with NaOH or NaHCO3), extract multiple times with a suitable organic solvent like ethyl acetate or dichloromethane to recover the free amine.[3][4] |
| Product is still impure after extraction. | 1. Basic impurities are present in the crude mixture. 2. Emulsion formation during extraction is trapping impurities. | 1. If basic impurities are present, consider an alternative method like salt crystallization or distillation. 2. To break emulsions, you can try adding brine (saturated NaCl solution), gently swirling instead of vigorous shaking, or filtering the mixture through a pad of Celite. |
| The free amine does not separate from the aqueous layer after adding base. | 1. Insufficient base was added to deprotonate the ammonium salt. 2. The free amine has some water solubility. | 1. Add base until the aqueous layer is distinctly basic (check with pH paper). You may observe the formation of an oily layer or a cloudy suspension of the free amine.[3] 2. Even if a distinct layer is not visible, the amine can be recovered by thorough extraction with an organic solvent. |
Method 2: Purification via Salt Crystallization
This guide provides troubleshooting for purifying (1-Benzyl-4-methyl piperidin-3-yl)-methylamine by forming and crystallizing a salt.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| The amine salt does not precipitate. | 1. The chosen salt has high solubility in the selected solvent. 2. The concentration of the amine is too low. | 1. Try a different acid to form a less soluble salt (e.g., tartaric acid, dibenzoyl-L-tartaric acid).[8][9] Alternatively, change the solvent to one in which the salt is less soluble. For example, forming an HCl salt in a non-polar solvent like diethyl ether or hexane can induce precipitation.[5] 2. Concentrate the solution before or after adding the acid. |
| The precipitated salt is oily or difficult to filter. | 1. The salt is "oiling out" instead of crystallizing. 2. The crystals are too fine. | 1. Try adding the acid solution slowly at a lower temperature. Scratching the inside of the flask with a glass rod at the solvent-air interface can initiate crystallization. Seeding with a small crystal of the product, if available, is also effective. 2. Allow the crystallization to proceed slowly over a longer period without agitation to encourage the growth of larger crystals. |
| Low purity of the amine after regenerating it from the salt. | 1. Impurities co-precipitated with the amine salt. 2. Incomplete conversion to the salt, leaving impurities in the solid. | 1. Recrystallize the amine salt from a suitable solvent system to improve its purity before converting it back to the free amine. 2. Ensure the correct stoichiometry of acid is used to form the salt. An excess of the amine may result in the precipitation of the free base along with the salt. |
Data Presentation
The following table summarizes typical yields for non-chromatographic amine purification methods based on literature for similar compounds. Actual yields for (1-Benzyl-4-methyl piperidin-3-yl)-methylamine may vary depending on the purity of the crude material and the specific conditions used.
| Purification Method | Typical Yield Range | Reported Purity | Reference Compounds |
| Salt formation with TCA | 40 - 94% | >95% | Various primary and secondary amines[1][2] |
| Selective Carbamate Crystallization | 83 - 94% | >99% | Primary amines from a mixture with secondary and tertiary amines[6] |
| Acid-Base Extraction | Generally high, but depends on handling | >95% | General technique for amines[3][4] |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude (1-Benzyl-4-methyl piperidin-3-yl)-methylamine in a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Acidification and Extraction: Transfer the solution to a separatory funnel and add a 10% aqueous solution of hydrochloric acid (HCl). Shake the funnel, allowing the layers to separate. The protonated amine salt will move to the aqueous layer.[3][4]
-
Separation: Drain the lower aqueous layer. Re-extract the organic layer with fresh 10% HCl solution to ensure all the amine has been transferred. Combine the aqueous extracts.
-
Wash: Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral impurities.
-
Basification: Cool the aqueous layer in an ice bath and slowly add a base, such as 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO3) solution, until the solution is basic (pH > 10). This will regenerate the free amine.[3]
-
Back-Extraction: Extract the free amine from the basified aqueous solution using several portions of the organic solvent.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the purified amine.
Protocol 2: Purification by Salt Crystallization (Example with HCl)
-
Dissolution: Dissolve the crude amine in a minimal amount of a solvent in which the free amine is soluble but the hydrochloride salt is not, such as diethyl ether or a mixture of ethyl acetate and hexane.[5]
-
Salt Formation: Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) to the stirred amine solution.
-
Precipitation: The amine hydrochloride salt should precipitate as a solid. The precipitation can be encouraged by cooling the mixture in an ice bath and scratching the inside of the flask.
-
Isolation: Collect the solid salt by filtration and wash it with a small amount of the cold solvent to remove any soluble impurities.
-
Recrystallization (Optional): For higher purity, the salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether).
-
Liberation of Free Amine: Suspend the purified salt in water and add a base (e.g., NaOH) to regenerate the free amine. Extract the free amine into an organic solvent, dry, and concentrate as described in the acid-base extraction protocol.
Visualization
References
- 1. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Trichloroacetic acid fueled practical amine purifications [beilstein-journals.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. WO2002096909A1 - Optical resolution of (1-benzyl-4-methylpiperidin-3-yl) -methylamine and the use thereof for the preparation of pyrrolo 2,3-pyrimidine derivatives as protein kinases inhibitors - Google Patents [patents.google.com]
- 9. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]
Validation & Comparative
Unraveling Stereoselectivity: A Comparative Analysis of the Biological Activity of (3R,4R) and (3S,4S) Isomers of 1-benzyl-N,4-dimethylpiperidin-3-amine
A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of stereochemistry in the biological activity of a key Tofacitinib intermediate.
The precise three-dimensional arrangement of atoms within a molecule, or stereochemistry, is a critical determinant of its biological activity. This guide provides a detailed comparison of the (3R,4R) and (3S,4S) isomers of 1-benzyl-N,4-dimethylpiperidin-3-amine, highlighting the profound impact of their chirality on their function as a precursor to the Janus kinase (JAK) inhibitor, Tofacitinib. While direct biological activity data for these specific intermediates is not extensively published, their role in the synthesis of the highly stereoselective drug Tofacitinib provides a clear and decisive understanding of their differential biological relevance.
Core Findings at a Glance
The biological significance of the (3R,4R) and (3S,4S) isomers of this compound is intrinsically linked to their role as a key chiral building block in the synthesis of Tofacitinib. The (3R,4R) configuration is essential for the formation of the pharmacologically active enantiomer of Tofacitinib, which effectively inhibits Janus kinases. Conversely, the (3S,4S) isomer is a precursor to the enantiomer of Tofacitinib that is considered to have no equivalent biological activity.[1]
| Feature | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine |
| Role in Tofacitinib Synthesis | Key intermediate for the active (3R,4R)-Tofacitinib enantiomer.[1] | Precursor to the inactive (3S,4S)-Tofacitinib enantiomer. |
| Implied Biological Activity | Precursor to a potent Janus Kinase (JAK) inhibitor.[2] | Precursor to a biologically inactive compound.[1] |
| Clinical Relevance | Crucial for the therapeutic efficacy of Tofacitinib in treating autoimmune diseases. | Undesired isomer in the synthesis of Tofacitinib, requiring strict chiral control. |
| Conformational Binding to JAK3 | Binds in a conformation that closely resembles its minimum energy state, leading to effective inhibition.[3] | Assumes a less stable chair conformation with high-energy axial and equatorial substitutions, resulting in poor binding.[3] |
The Decisive Role of Stereochemistry in JAK Inhibition
Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is instrumental in mediating cellular responses to a variety of cytokines and growth factors involved in inflammation and immune function. The therapeutic efficacy of Tofacitinib in autoimmune diseases such as rheumatoid arthritis stems from its ability to block this signaling cascade.
The inhibitory activity of Tofacitinib is highly dependent on its stereochemistry. The molecule possesses two chiral centers, leading to four possible stereoisomers. Extensive research and drug development efforts have established that the (3R,4R) configuration is the active enantiomer responsible for the desired pharmacological effect.[1][3] Molecular modeling studies have elucidated the structural basis for this stereoselectivity, revealing that the (3R,4R) enantiomer of Tofacitinib binds to the ATP-binding pocket of JAK3 in a stable, low-energy conformation. In contrast, other isomers, including the one derived from the (3S,4S) intermediate, adopt unstable, high-energy conformations that are not conducive to effective binding and inhibition.[3]
Signaling Pathway: The JAK-STAT Cascade
The following diagram illustrates the Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) signaling pathway, the target of Tofacitinib.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.
Experimental Protocols
While specific experimental data comparing the biological activity of the two isomers of this compound are not publicly available, the following protocols outline standard assays used to determine the inhibitory activity of compounds targeting the JAK-STAT pathway. These methods would be appropriate for any future direct comparative studies.
In Vitro JAK Kinase Inhibition Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of a specific Janus kinase.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified JAK enzyme.
Materials:
-
Purified, recombinant human JAK1, JAK2, JAK3, or TYK2 enzymes.
-
A suitable peptide substrate (e.g., a poly(Glu, Tyr) peptide).
-
Adenosine triphosphate (ATP).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test compounds ((3R,4R) and (3S,4S) isomers) dissolved in DMSO.
-
A detection reagent to quantify ATP consumption or ADP production (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
A microplate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Dispense a small volume of the diluted compounds into the wells of a 384-well plate. Include control wells with DMSO only (for 0% inhibition) and a known potent JAK inhibitor (for 100% inhibition).
-
Enzyme and Substrate Addition: Prepare a solution of the JAK enzyme and the peptide substrate in the assay buffer. Add this solution to each well of the assay plate.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 20-30 minutes) to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well.
-
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay for STAT Phosphorylation
This assay measures the ability of a compound to inhibit cytokine-induced phosphorylation of STAT proteins within a cellular context.
Objective: To determine the cellular potency of a test compound in blocking the JAK-STAT signaling pathway.
Materials:
-
A human cell line that expresses the relevant cytokine receptors and JAKs (e.g., TF-1 cells or primary human T-cells).
-
A cytokine known to activate the JAK-STAT pathway in the chosen cell line (e.g., IL-2, IL-6, or IFN-γ).
-
Test compounds ((3R,4R) and (3S,4S) isomers) dissolved in DMSO.
-
Cell culture medium and supplements.
-
Fixation and permeabilization buffers.
-
A fluorescently labeled antibody specific for phosphorylated STAT (pSTAT).
-
A flow cytometer.
Procedure:
-
Cell Culture: Culture the cells under appropriate conditions.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compounds for a defined period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer to allow antibody entry.
-
Antibody Staining: Stain the cells with the fluorescently labeled anti-pSTAT antibody.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the fluorescence intensity, which corresponds to the level of pSTAT.
-
Data Analysis: Determine the inhibition of STAT phosphorylation for each compound concentration and calculate the IC50 value.
Conclusion
References
- 1. CN112697906A - Method for detecting chiral intermediate and enantiomer of tofacitinib - Google Patents [patents.google.com]
- 2. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]
- 3. The Exploration of Chirality for Improved Druggability within the Human Kinome - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereoselectivity of Tofacitinib: A Comparative Guide to Kinase Inhibition Profiles
For Researchers, Scientists, and Drug Development Professionals
Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a cornerstone in the treatment of various autoimmune diseases. As a chiral molecule, Tofacitinib exists as four distinct stereoisomers. The therapeutic agent, marketed as Xeljanz®, is the (3R,4R)-stereoisomer. This guide provides a comprehensive comparison of the kinase inhibition profiles of Tofacitinib's stereoisomers, supported by available experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental workflows.
The stereochemical configuration of Tofacitinib is a critical determinant of its biological activity. Experimental data consistently demonstrates that the (3R,4R)-enantiomer is the most potent inhibitor of the JAK family of kinases. While the other stereoisomers are generally considered to be significantly less active, a nuanced understanding of their inhibitory profiles is essential for a comprehensive structure-activity relationship (SAR) analysis.
Comparative Kinase Inhibition Profile
| Stereoisomer | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| (3R,4R)-Tofacitinib | 112 | 20 | 1 | >5000 |
| (3R,4S)-Tofacitinib | Data not available | Data not available | Potent (specific value not consistently reported) | Data not available |
| (3S,4S)-Tofacitinib | Significantly less active than (3R,4R) | Significantly less active than (3R,4R) | Significantly less active than (3R,4R) | Significantly less active than (3R,4R) |
| (3S,4R)-Tofacitinib | Significantly less active than (3R,4R) | Significantly less active than (3R,4R) | Significantly less active than (3R,4R) | Significantly less active than (3R,4R) |
Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway
Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. This pathway is crucial for transducing signals from various cytokines and growth factors that are pivotal in inflammation and immune responses. Inhibition of JAKs by Tofacitinib prevents the phosphorylation and subsequent activation of STAT proteins, which in turn modulates the transcription of target genes involved in the inflammatory cascade.
Experimental Protocols
The determination of the kinase inhibition profile of Tofacitinib stereoisomers relies on robust in vitro biochemical and cell-based assays.
In Vitro Biochemical Kinase Inhibition Assay
This assay quantifies the enzymatic activity of a purified JAK kinase by measuring the phosphorylation of a substrate peptide.
1. Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Peptide substrate (e.g., poly-Glu-Tyr)
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Tofacitinib stereoisomers (dissolved in DMSO)
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well or 384-well assay plates
-
Phosphocellulose paper or other capture membrane
-
Scintillation counter or fluorescence plate reader
2. Procedure:
-
Prepare serial dilutions of each Tofacitinib stereoisomer in DMSO.
-
Add the diluted compounds to the assay plate wells. Include DMSO-only wells as a negative control (100% kinase activity) and wells with a potent pan-kinase inhibitor (e.g., staurosporine) as a positive control (0% kinase activity).
-
Prepare a kinase reaction mixture containing the specific JAK enzyme and its peptide substrate in the kinase reaction buffer.
-
Add the kinase reaction mixture to all wells.
-
Initiate the kinase reaction by adding the ATP solution (containing a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog). The final ATP concentration should be at or near the Km value for each kinase to ensure accurate IC50 determination.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes), ensuring the reaction is within the linear range.
-
Stop the reaction (e.g., by adding EDTA or phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose membrane.
-
Wash the membrane to remove unincorporated ATP.
-
Quantify the incorporated radioactivity or fluorescence on the membrane using a scintillation counter or fluorescence reader.
3. Data Analysis:
-
Normalize the data using the high (DMSO) and low (staurosporine) controls.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
A Comparative Guide to Chiral Resolving Agents for Piperidine Synthesis: L-DTTA and Alternatives
For researchers, scientists, and drug development professionals, the synthesis of enantiomerically pure piperidine scaffolds is a critical step in the development of many pharmaceuticals. Chiral resolution via diastereomeric salt formation remains a widely used, scalable, and economical method. This guide provides an objective comparison of (-)-O,O'-Di-p-toluoyl-L-tartaric acid (L-DTTA) and other common chiral resolving agents for the synthesis of chiral piperidines, supported by experimental data.
The fundamental principle behind this classical resolution technique is the reaction of a racemic base, such as a piperidine derivative, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2] The less soluble salt crystallizes preferentially, allowing for its isolation. Subsequently, the enantiomerically enriched piperidine can be liberated from the salt, typically by treatment with a base.
Comparative Performance of Chiral Resolving Agents
The choice of resolving agent is crucial and often substrate-dependent. While L-DTTA, a derivative of tartaric acid, is a powerful and versatile resolving agent for amines, its effectiveness can be compared with other agents such as mandelic acid and camphorsulfonic acid.[1][3] The following table summarizes experimental data for the resolution of various piperidine derivatives using different chiral resolving agents.
| Piperidine Derivative | Chiral Resolving Agent | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference |
| Racemic Ethyl Nipecotate | Di-benzoyl-L-tartaric acid | >98% (of theoretical max) | >98% ee | [3] |
| Racemic Ethyl Nipecotate | (S)-Mandelic Acid | 32% | 94% de | [3] |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic Acid | 20% | 80% ee | [4] |
| (±)-Tramadol | D-(+)-Di-p-toluoyl-tartaric acid | 45% | >99% ee | [5] |
| (±)-Tramadol | L-(-)-Di-p-toluoyl-tartaric acid | 43% | >99% ee | [5] |
| (S)-N,N-dimethyl-3-piperidinecarboxamide | Di-benzoyl-L-tartaric acid | 22% (after recrystallization) | 99% de | [3] |
Note: Di-benzoyl-L-tartaric acid is a close structural analog of L-DTTA and its performance is considered indicative of what can be expected from L-DTTA.
Experimental Protocols
Detailed methodologies are essential for replicating and adapting these resolution processes. Below are protocols derived from the cited literature for key experiments.
Resolution of Racemic Ethyl Nipecotate with Di-benzoyl-L-tartaric Acid
This protocol is adapted from a patent describing the resolution of ethyl nipecotate.[3]
1. Salt Formation:
-
A solution of racemic ethyl nipecotate (1 equivalent) in a suitable solvent (e.g., 91% aqueous 2B-ethanol) is prepared.
-
Di-benzoyl-L-tartaric acid (0.80 equivalents) is added as a slurry in the same solvent.
-
The mixture is heated until all solids dissolve (approximately 76°C).
2. Crystallization:
-
The solution is allowed to cool gradually to room temperature. Seeding the solution at a slightly elevated temperature (e.g., 71°C) can be beneficial.
-
The mixture is stirred for an extended period (e.g., 18 hours) after seeding to allow for complete crystallization of the less soluble diastereomeric salt.
3. Isolation and Liberation:
-
The precipitated salt is collected by filtration and washed with the cold solvent.
-
The diastereomeric salt is then treated with a base (e.g., sodium carbonate) to neutralize the resolving agent and liberate the free (S)-ethyl nipecotate.[6]
Resolution of (±)-trans-2,3-Diphenylpiperazine with (1S)-(+)-10-Camphorsulfonic Acid
This protocol is based on the resolution of a diphenylpiperazine derivative.[7]
1. Salt Formation and Crystallization:
-
In a suitable flask, dissolve 1.0 equivalent of (±)-trans-2,3-diphenylpiperazine and 2.0 equivalents of (1S)-(+)-10-camphorsulfonic acid in dichloromethane.
-
Stir the mixture at room temperature for 24 hours, during which a precipitate will form.
2. Isolation of the Diastereomeric Salt:
-
Collect the precipitate, which is the diastereomeric salt of (R,R)-(+)-2,3-diphenylpiperazine and (1S)-(+)-10-camphorsulfonic acid, by vacuum filtration.
3. Liberation of the Free Amine:
-
The isolated salt is dissolved in a saturated aqueous solution of a weak base, such as sodium carbonate.
-
The liberated free amine is then extracted with an organic solvent (e.g., dichloromethane).
-
The organic layers are combined, dried over an anhydrous agent (e.g., potassium carbonate), and the solvent is removed to yield the enantiomerically enriched piperidine.
Visualizing the Chiral Resolution Workflow
The following diagram illustrates the general workflow for chiral resolution via diastereomeric salt formation.
Caption: Workflow for chiral resolution by diastereomeric salt formation.
Conclusion
L-DTTA and its analogs are highly effective chiral resolving agents for piperidine derivatives, often providing high enantiomeric excess.[3][5] However, the optimal resolving agent is highly dependent on the specific substrate and crystallization conditions. As evidenced by the data, agents like (S)-mandelic acid and (1S)-(+)-10-camphorsulfonic acid can also be effective, although in some documented cases they may result in lower yields or require more extensive optimization.[3][4] For any given racemic piperidine, a screening of several resolving agents and solvent systems is the most effective strategy to develop an efficient and scalable resolution process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. US20040039206A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Efficacy of Reducing Agents in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products. The efficient and selective synthesis of piperidine derivatives is, therefore, a critical endeavor in medicinal chemistry and drug development. A key transformation in many synthetic routes to piperidines is the reduction of a pyridine precursor or the reductive amination of a dicarbonyl compound. The choice of reducing agent is paramount, directly influencing reaction yield, selectivity, substrate scope, and overall process efficiency.
This guide provides an objective comparison of the performance of various reducing agents commonly employed in piperidine synthesis, supported by experimental data. Detailed methodologies for key experiments are also presented to facilitate the practical application of this information in a research setting.
Comparison of Reducing Agent Performance
The efficacy of different reducing agents is highly dependent on the substrate and the desired outcome. The following tables summarize quantitative data for various methods, providing a comparative overview of their performance in piperidine synthesis.
Catalytic Hydrogenation
Catalytic hydrogenation is a widely used, atom-economical method for the reduction of pyridines to piperidines. The choice of catalyst and reaction conditions is crucial for success.
| Catalyst | Substrate | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Solvent | Yield (%) | Reference |
| PtO₂ | 2-Methylpyridine | 70 | Room Temp. | 4-6 | Glacial Acetic Acid | High (not specified) | [1] |
| PtO₂ | 3-Methylpyridine | 70 | Room Temp. | 4-6 | Glacial Acetic Acid | High (not specified) | [1] |
| PtO₂ | 2-Bromopyridine | 50 | Room Temp. | 6 | Glacial Acetic Acid | High (not specified) | [1] |
| PtO₂ | 3-Phenylpyridine | 60 | Room Temp. | 8 | Glacial Acetic Acid | High (not specified) | [1] |
| 10% Rh/C | Various Pyridines | 5 | 80 | Not specified | Water | High (not specified) | [2] |
| Raney Nickel | Pyridine | High | 170-200 | Not specified | Not specified | High (not specified) | [3] |
| [Cp*RhCl₂]₂/KI | N-Benzyl-4-phenylpyridinium bromide | Transfer (HCOOH-NEt₃) | 40 | 24 | HCOOH-NEt₃ | 97 (to tetrahydropyridine) | [4] |
Hydride Reducing Agents
Hydride reagents offer an alternative to catalytic hydrogenation and are particularly useful in reductive amination strategies.
| Reducing Agent | Precursor Type | Substrate Example | Solvent | Time (h) | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | Pyridinium Salt | 3- or 4-substituted pyridinium salts | Methanol | 5 | 85 (to tetrahydropyridine) | |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Aldehyde & Amine | m-Anisaldehyde & Dimethylamine | THF | 1 | 77 | [5] |
| Sodium Cyanoborohydride (NaBH₃CN) | Ketone & Amine | Cyclohexanone & Aniline | Methanol | Not specified | Good (not specified) | [6] |
| Lithium Aluminum Hydride (LiAlH₄) | Piperidone | 3,4-Substituted 2-piperidones | Not specified | Not specified | High (not specified) |
Dissolving Metal Reduction
A classic method for pyridine reduction that avoids high-pressure hydrogenation.
| Reagents | Substrate | Solvent | Yield (%) | Reference |
| Sodium in Ethanol | Pyridine | Ethanol | 95 (as HCl salt) | [7] |
Experimental Protocols
Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol is adapted from the hydrogenation of substituted pyridines.[1]
Materials:
-
Substituted pyridine (1.0 g)
-
Platinum(IV) oxide (PtO₂) (5 mol%)
-
Glacial acetic acid (5 mL)
-
Hydrogen gas (high purity)
-
High-pressure reactor (autoclave)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite
Procedure:
-
In a suitable reaction vessel for the high-pressure reactor, dissolve the substituted pyridine (1.0 g) in glacial acetic acid (5 mL).
-
Add the PtO₂ catalyst (5 mol%) to the solution.
-
Place the reaction vessel inside the autoclave. Seal the reactor.
-
Purge the reactor with hydrogen gas three times to remove air.
-
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-70 bar).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 4-10 hours), monitoring the reaction progress if possible.
-
After the reaction is complete, carefully vent the excess hydrogen gas.
-
Quench the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the acetic acid is neutralized.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture through a pad of Celite to remove the catalyst and drying agent.
-
Concentrate the filtrate under reduced pressure to yield the crude piperidine derivative. Further purification can be performed by distillation or column chromatography if necessary.
Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
This protocol describes a one-pot reductive amination of an aldehyde with a secondary amine.[5]
Materials:
-
Aldehyde (e.g., m-anisaldehyde, 1.00 g, 7.34 mmol)
-
Amine hydrochloride (e.g., dimethylamine hydrochloride, 1.20 g, 14.7 mmol)
-
Sodium acetate (964 mg, 11.8 mmol)
-
Acetic acid (253 µL, 4.41 mmol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 3.42 g, 16.2 mmol)
-
Tetrahydrofuran (THF), anhydrous (30 mL)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add the aldehyde, amine hydrochloride, sodium acetate, and acetic acid in THF.
-
Stir the solution at 0 °C for 5 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Quench the reaction by carefully adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired tertiary amine.
Dissolving Metal Reduction using Sodium in Ethanol
This procedure provides a high-yielding synthesis of piperidine from pyridine.[7]
Materials:
-
Pyridine
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid (for salt formation)
Procedure:
-
In a large reaction flask equipped with a reflux condenser, add pyridine and absolute ethanol.
-
Carefully add sodium metal in small pieces to the solution. The reaction is exothermic and will generate hydrogen gas.
-
Once the sodium has completely reacted, the resulting sodium ethoxide is hydrolyzed by the slow addition of water.
-
The ethanol is then removed by distillation.
-
The piperidine is isolated from the aqueous solution by steam distillation.
-
The distillate containing piperidine is collected and can be converted to its hydrochloride salt by the addition of hydrochloric acid for easier handling and purification, yielding piperidine hydrochloride as a white powder.
Visualizing Synthetic Pathways
The following diagrams illustrate the general workflows and relationships in piperidine synthesis.
References
A Comparative Analysis of Novel Piperidine Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. This guide provides a detailed structural and functional comparison of novel N-benzylpiperidine derivatives that have shown significant promise as acetylcholinesterase (AChE) inhibitors. The inhibition of AChE is a key therapeutic strategy in the management of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine in the brain, thereby improving cognitive function.[1][2] This document presents quantitative data on the inhibitory potency of these compounds, detailed experimental protocols for their evaluation, and a visualization of the relevant biological pathways.
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. The data, presented as the half-maximal inhibitory concentration (IC50), showcases the structure-activity relationship (SAR) within this class of compounds. Lower IC50 values indicate higher inhibitory potency.
| Compound ID | R1 (Benzamide Substituent) | R2 (Amide Nitrogen Substituent) | AChE IC50 (nM) | Reference |
| 1 | H | H | >10,000 | [3] |
| 2 | 4'-benzylsulfonyl | CH3 | 0.56 | [3] |
| 3 | H | Phenyl | Potent Activity | [4] |
| 4 | 4-(benzoylamino)phthalimido | - | 1.2 | [4] |
| 5 | 5,6-dimethoxy-1-oxoindan-2-yl | - | 5.7 | [5] |
Table 1: In vitro acetylcholinesterase (AChE) inhibitory activity of selected N-benzylpiperidine derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Synthesis of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives
A general synthetic route for the preparation of these compounds involves the reaction of 1-benzyl-4-(2-aminoethyl)piperidine with a substituted benzoic acid chloride or a related acylating agent. The reaction is typically carried out in an inert solvent, such as dichloromethane or chloroform, in the presence of a base, like triethylamine, to neutralize the hydrochloric acid formed during the reaction. The final products are then purified using column chromatography or recrystallization. For specific details on the synthesis of each derivative, please refer to the cited literature.[3][4][5]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the piperidine derivatives against acetylcholinesterase is determined using a spectrophotometric method developed by Ellman.[6][7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (piperidine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of AChE, ATCI, DTNB, and the test compounds in the appropriate buffers and solvents.
-
Assay Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well to initiate the enzymatic reaction. A control reaction without the inhibitor should be run in parallel.
-
Substrate Addition: After a brief pre-incubation period, add the ATCI solution to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is determined by the change in absorbance over time.
-
Data Analysis: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[6][8]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the cholinergic signaling pathway targeted by these piperidine derivatives and the general workflow of the in vitro inhibition assay.
Caption: Cholinergic signaling pathway and the mechanism of action of piperidine-based AChE inhibitors.
Caption: General workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to In Silico Docking of Substituted Piperidines with Target Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of in silico docking studies of various substituted piperidine derivatives against a range of therapeutically relevant target receptors. The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous approved drugs due to its favorable physicochemical properties and ability to interact with diverse biological targets.[1] This analysis, supported by computational data from recent studies, offers insights into the binding affinities, interaction patterns, and potential therapeutic applications of this versatile heterocyclic motif.
Quantitative Comparison of Docking Performance
The following tables summarize key quantitative data from several in silico docking studies of substituted piperidine derivatives. These values, including docking scores, binding affinities, and inhibitory concentrations, are crucial for evaluating the potential of these compounds as modulators of their respective targets.
| Compound Class | Target Receptor/Enzyme | Docking Score (kcal/mol) | Binding Affinity (Kᵢ) / IC₅₀ | Key Interacting Residues | Reference |
| Benzamide Piperidine Derivatives | Acetylcholinesterase (AChE) | Not explicitly stated | IC₅₀: 0.013 µM (for 2-Fluoro substitution) | Tyr121 | [2] |
| Piperidine-containing quinolinyl thiosemicarbazones | Acetylcholinesterase (AChE) | -9.68 | Not explicitly stated | His287, Tyr124, Tyr337 | [2] |
| 4-Amino Methyl Piperidine Derivatives | µ-Opioid Receptor (µ-OR) | -8.13 to -13.37 | Not explicitly stated | Q124, D147, Y148, M151, H297, W318, I322 | [3] |
| Piperidine/piperazine-based compounds | Sigma 1 Receptor (S1R) | Not explicitly stated | Kᵢ: 3.2 nM to 434 nM | Not explicitly stated | [4] |
| Piperidine-Dihydropyridine Hybrids | Epidermal Growth Factor Receptor (EGFR) | Favorable binding scores reported | IC₅₀: 15.94 µM to 48.04 µM (A-549 cells) | Not explicitly stated | [5] |
| Novel Piperidine Derivatives | SARS-CoV-2 Main Protease (Mpro) | -5.9 to -7.3 | Predicted Kᵢ: 4.27 µM to 64.08 µM | Not explicitly stated | [6] |
Experimental Protocols: A Generalized In Silico Docking Workflow
The reliability of in silico docking results is fundamentally dependent on the rigor of the computational methodology. Below is a generalized protocol for molecular docking studies of substituted piperidines, based on common practices cited in the literature.[6][7][8]
1. Receptor Preparation:
-
Structure Retrieval: The three-dimensional crystal structure of the target receptor is obtained from a protein structure database, such as the Protein Data Bank (PDB). For example, PDB IDs 5HK2 (Sigma 1 Receptor) and 2J6M (EGFR) have been used in piperidine docking studies.[4][5]
-
Preparation: The raw PDB file is processed to remove water molecules, co-crystallized ligands, and any non-essential ions.
-
Protonation: Hydrogen atoms are added to the protein structure, and the protonation states of ionizable residues are assigned, typically at a physiological pH.
-
Energy Minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and to optimize the hydrogen-bonding network.
2. Ligand Preparation:
-
Structure Generation: The two-dimensional structures of the substituted piperidine derivatives are drawn using chemical drawing software and are subsequently converted to three-dimensional structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain their most stable, low-energy conformations.
-
Charge Assignment: Partial atomic charges are assigned to the ligand atoms.
3. Molecular Docking:
-
Grid Generation: A grid box is defined around the active site or the allosteric binding site of the receptor to specify the search space for the docking algorithm.
-
Docking Simulation: A docking program (e.g., AutoDock, Glide, GOLD) is used to systematically explore the conformational space of the ligand within the defined grid box, generating a series of potential binding poses.[8]
-
Scoring: Each generated pose is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). These functions typically account for factors like electrostatic interactions, van der Waals forces, and hydrogen bonding.
4. Analysis of Results:
-
Pose Selection: The docked poses are ranked based on their scoring function values. The top-ranked poses are selected for further analysis.
-
Interaction Analysis: The binding mode of the best-ranked pose is visualized and analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the receptor.[2][3]
Visualizing Molecular Interactions and Processes
Diagrams are essential for illustrating the complex relationships in drug-receptor interactions and the methodologies used to study them.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: Inhibition of TGF-β signaling pathways by piperine.[9]
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and In-Silico Studies of Piperidine-Dihydropyridine Hybrids as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exploring the inhibitory potential of novel piperidine-derivatives against main protease (Mpro) of SARS-CoV-2: A hybrid approach consisting of molecular docking, MD simulations and MMPBSA analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Piperine Inhibits TGF-β Signaling Pathways and Disrupts EMT-Related Events in Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile 4-Aminopiperidine Scaffold: A Comparative Guide to its Structure-Activity Relationship in Drug Discovery
For researchers, scientists, and drug development professionals, the 4-aminopiperidine core has emerged as a privileged scaffold in medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-aminopiperidine derivatives against key biological targets, supported by experimental data and detailed protocols.
The inherent conformational rigidity of the piperidine ring, coupled with the synthetic tractability of the 4-amino group, allows for the precise spatial orientation of substituents, making it an ideal anchor for engaging with diverse biological macromolecules. This has led to the development of potent and selective modulators for targets implicated in infectious diseases, oncology, and metabolic disorders.
Comparative Analysis of Biological Activities
The 4-aminopiperidine scaffold has been successfully employed to develop inhibitors for a range of biological targets. The following sections provide a comparative overview of the SAR for different therapeutic areas, with quantitative data summarized in tables for ease of comparison.
Antifungal Activity: Targeting Ergosterol Biosynthesis
A series of 4-aminopiperidine derivatives have shown potent antifungal activity by inhibiting ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. The SAR studies reveal that substitutions at the piperidine nitrogen (N1) and the 4-amino group are crucial for activity.
Key SAR Insights:
-
N1-Substitution: Aromatic substituents, such as benzyl or phenethyl groups, at the N1 position of the piperidine ring are favorable for antifungal potency.
-
4-Amino Substitution: A long alkyl chain, particularly an n-dodecyl group, at the 4-amino position significantly enhances antifungal activity.
| Compound ID | N1-Substituent | 4-Amino Substituent | MIC (µg/mL) vs. C. albicans |
| 1a | Benzyl | n-Dodecyl | 0.5 - 2 |
| 1b | Phenethyl | n-Dodecyl | 0.5 - 2 |
| 1c | Benzyl | n-Octyl | 16 - 64 |
| Amorolfine | - | - | 1 - 4 |
Table 1: Antifungal activity of 4-aminopiperidine derivatives against Candida albicans.
Inhibition of Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes
The 4-aminopiperidine scaffold has been incorporated into potent and selective inhibitors of DPP-4, an enzyme involved in glucose homeostasis. In this context, the 4-amino group often serves as a key recognition element, mimicking the N-terminus of natural substrates.
Key SAR Insights:
-
4-Amino Group: The free amino group is critical for interaction with the catalytic site of DPP-4.
-
Piperidine Ring: The piperidine ring acts as a central scaffold, and its substitution pattern influences potency and pharmacokinetic properties.
-
Comparison with Other Scaffolds: While effective, the 4-aminopiperidine scaffold is one of several chemotypes used for DPP-4 inhibition. Other prominent scaffolds include xanthines (linagliptin) and cyanopyrrolidines (saxagliptin). The choice of scaffold can impact selectivity and off-target effects.
| Compound ID | R Group on Piperidine Nitrogen | IC50 (nM) |
| 2a | (3-trifluoromethyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)(4-fluorophenyl)methyl | 23 |
| 2b | (3-methyl-5,6-dihydro-[1][2][3]triazolo[4,3-a]pyrazin-7(8H)-yl)(4-fluorophenyl)methyl | 45 |
| Sitagliptin | - | 18 |
Table 2: DPP-4 inhibitory activity of 4-aminopiperidine derivatives.
Anti-Hepatitis C Virus (HCV) Activity: Targeting Viral Assembly
Derivatives of 4-aminopiperidine have been identified as inhibitors of the HCV life cycle, specifically targeting the assembly of new viral particles.
Key SAR Insights:
-
Linker at 4-Amino Position: A 1,3-cyclobutane linker between the 4-amino group and a substituted phenyl ring was found to be optimal for anti-HCV activity.
-
Phenyl Ring Substitution: Halogen substitutions on the terminal phenyl ring can modulate potency.
| Compound ID | Linker | Terminal Phenyl Ring | EC50 (µM) |
| 3a | 1,3-Cyclobutane | 4-Bromophenyl | 0.12 |
| 3b | 1,3-Cyclobutane | 3,4-Dichlorophenyl | 0.25 |
| 3c | Propyl | 4-Bromophenyl | > 10 |
Table 3: Anti-HCV activity of 4-aminopiperidine derivatives in a replicon assay.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and the experimental approaches used to evaluate these compounds, the following diagrams illustrate key signaling pathways and a general workflow for SAR studies.
Caption: Simplified Ergosterol Biosynthesis Pathway in Fungi.
Caption: General Workflow for a Structure-Activity Relationship Study.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in the evaluation of 4-aminopiperidine derivatives.
Synthesis of 4-Aminopiperidine Derivatives via Reductive Amination
This protocol describes a general method for the synthesis of N1- and 4-amino-substituted piperidines.
Materials:
-
N-substituted 4-piperidone
-
Primary amine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N-substituted 4-piperidone (1.0 eq) in DCE or THF, add the primary amine (1.1 eq).
-
If the amine is a salt, add a base like triethylamine (1.2 eq) to liberate the free amine.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-aminopiperidine derivative.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast.
Materials:
-
Yeast isolate (e.g., Candida albicans)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer
-
4-aminopiperidine derivatives and control antifungal agents
Procedure:
-
Inoculum Preparation:
-
Subculture the yeast isolate on Sabouraud Dextrose Agar at 35°C for 24-48 hours.
-
Prepare a suspension of the yeast in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the 4-aminopiperidine derivatives and control drugs in RPMI-1640 medium in a 96-well plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the drug dilutions.
-
Include a drug-free well for a growth control and an uninoculated well for a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Endpoint Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. The endpoint can be read visually or with a spectrophotometer.
-
Fluorescence-Based DPP-4 Inhibition Assay
This protocol provides a method for determining the in vitro inhibitory activity of compounds against DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
96-well black microtiter plates
-
Fluorescence plate reader
-
4-aminopiperidine derivatives and a known DPP-4 inhibitor (e.g., sitagliptin)
Procedure:
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.
-
-
Enzyme Reaction:
-
To the wells of a 96-well plate, add the assay buffer, the test compound or reference inhibitor, and the DPP-4 enzyme.
-
Incubate the plate at 37°C for 10-15 minutes to allow for inhibitor-enzyme binding.
-
-
Substrate Addition and Measurement:
-
Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate to each well.
-
Immediately measure the fluorescence (Excitation: ~360 nm, Emission: ~460 nm) in a kinetic mode for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
HCV Replicon Assay
This assay is used to determine the antiviral activity of compounds against HCV replication in a cell-based system.
Materials:
-
Huh-7 cells harboring an HCV replicon with a reporter gene (e.g., luciferase)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
4-aminopiperidine derivatives and a known HCV inhibitor
Procedure:
-
Cell Seeding:
-
Seed the HCV replicon-containing Huh-7 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the reference inhibitor in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the compounds.
-
-
Incubation:
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours.
-
-
Luciferase Assay:
-
After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition of HCV replication for each compound concentration relative to the untreated control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
A parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) should be performed to determine the CC50 and calculate the selectivity index (SI = CC50/EC50).
-
References
- 1. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to the Cytotoxicity of Novel Piperidine-Based Compounds
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the cytotoxic performance of emerging piperidine-based compounds against various cancer cell lines. Supported by experimental data from recent preclinical studies, this document provides a comprehensive overview of their potency, mechanisms of action, and the methodologies employed in their evaluation.
The piperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] Its inherent structural and physicochemical properties make it a fertile ground for the development of novel therapeutic agents, particularly in oncology.[3][4] This guide delves into the cytotoxic profiles of recently developed piperidine derivatives, presenting a comparative analysis to aid in the identification and advancement of promising anticancer candidates.
Comparative Cytotoxicity Analysis
The in vitro cytotoxicity of novel piperidine compounds is a critical initial determinant of their potential as anticancer agents. The half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) values quantitatively measure the potency of these compounds. A lower value indicates greater cytotoxic activity at lower concentrations.
The following tables summarize the cytotoxic activities of several recently investigated piperidine derivatives against a panel of human cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| P3 | HL-60 | Leukemia | 1.7 (CC50) | [5] |
| P4 | HL-60 | Leukemia | 2.0 (CC50) | [5] |
| P5 | HL-60 | Leukemia | 2.0 (CC50) | [5] |
| Compound 17a | PC3 | Prostate | 0.81 | [6][7] |
| MGC803 | Gastric | 1.09 | [7] | |
| MCF7 | Breast | 1.30 | [7] | |
| Compound 1 | PC-3 | Prostate | 6.3 (µg/mL) | [8] |
| Compound 25 | PC-3 | Prostate | 6.4 (µg/mL) | [8] |
| CB01 | U87 | Glioblastoma | < 0.05 | [9][10] |
| HeLa | Cervical | < 0.05 | [9][10] | |
| Compound 20a | DU145 | Prostate | 4.9 | [11] |
| Compound 21a | DU145 | Prostate | 5.5 | [11] |
| Compound 22a | DU145 | Prostate | 4.0 | [11] |
| Compound | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference Drug | IC50 (µM) |
| Compound 17a | PC3 | Prostate | 0.81 | 5-Fluorouracil | > 10 |
Mechanisms of Action: Unraveling the Pathways to Cell Death
The cytotoxic effects of these novel piperidine derivatives are primarily mediated through the induction of apoptosis, or programmed cell death, a crucial mechanism for eliminating cancerous cells.[12][13] Several distinct and sometimes overlapping signaling pathways are implicated in their mode of action.
Intrinsic (Mitochondrial) Apoptosis Pathway
A predominant mechanism observed for many piperidine compounds is the activation of the intrinsic mitochondrial apoptosis pathway.[5][9] This pathway is triggered by cellular stress and culminates in the execution of cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ajchem-a.com [ajchem-a.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel piperidine derivatives as colchicine binding site inhibitors induce apoptosis and inhibit epithelial-mesenchymal transition against prostate cancer PC3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 13. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Rhodium- vs. Iridium-Catalyzed Asymmetric Hydrogenation in Piperidine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure piperidines, a prevalent structural motif in a vast array of pharmaceuticals and natural products, is a critical endeavor in medicinal chemistry and drug development. Asymmetric hydrogenation of readily available pyridine precursors represents one of the most direct and atom-economical routes to these valuable chiral building blocks. This guide provides an objective comparison of two of the most powerful catalytic systems employed for this transformation: rhodium- and iridium-based catalysts. We will delve into their performance, supported by experimental data, and provide detailed experimental protocols to aid in the practical application of these methodologies.
Introduction to the Challenge
The direct asymmetric hydrogenation of pyridines is inherently challenging due to the aromatic stabilization of the pyridine ring and the propensity of the nitrogen atom in both the substrate and the piperidine product to coordinate to the metal center, leading to catalyst inhibition or deactivation.[1][2][3][4][5] To overcome these hurdles, a common strategy involves the activation of the pyridine ring by converting it into a pyridinium salt or an N-iminopyridinium ylide, which enhances its reactivity towards hydrogenation.[4][5][6][7][8][9]
Performance Comparison: Rhodium vs. Iridium Catalysts
Both rhodium and iridium complexes, typically featuring chiral phosphine ligands, have demonstrated remarkable success in the asymmetric hydrogenation of activated pyridine derivatives. However, they exhibit distinct characteristics in terms of substrate scope, functional group tolerance, and reaction conditions.
Iridium-Catalyzed Asymmetric Hydrogenation
Iridium catalysts have emerged as particularly powerful for the asymmetric hydrogenation of a broad range of N-heteroaromatic compounds. A key advantage of iridium-based systems is their exceptional functional group tolerance.[1][10][11] Recent advancements have highlighted the utility of iridium(III)-catalyzed ionic hydrogenation, which can proceed under mild conditions and is compatible with sensitive functionalities such as nitro, azido, bromo, alkenyl, and alkynyl groups.[1][10][11] This robustness is a significant asset in the context of complex molecule synthesis and late-stage functionalization in drug discovery.
The activation of pyridines as pyridinium salts is a frequently employed strategy in iridium-catalyzed hydrogenations, effectively mitigating catalyst inhibition and enhancing reactivity.[5][8][9]
Table 1: Performance Data for Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
| Substrate (2-substituted Pyridinium Salt) | Chiral Ligand | Catalyst Loading (mol%) | Temp (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |
| N-benzyl-2-phenylpyridinium bromide | (R)-MeO-Biphep | 1 | 60 | 50 | 24 | >99 | 93 | [4] |
| N-benzyl-2-(4-methoxyphenyl)pyridinium bromide | (R)-MeO-Biphep | 1 | 60 | 50 | 24 | >99 | 92 | [4] |
| N-benzyl-2-(4-fluorophenyl)pyridinium bromide | (R)-MeO-Biphep | 1 | 60 | 50 | 24 | >99 | 91 | [4] |
| N-benzyl-2-methylpyridinium bromide | (R)-SynPhos | 1 | 60 | 50 | 24 | >99 | 80 | [9] |
| N-benzyl-2-ethylpyridinium bromide | (R)-SynPhos | 1 | 60 | 50 | 24 | >99 | 82 | [9] |
Note: This table is a representative summary. For a comprehensive understanding, please refer to the cited literature.
Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium catalysts have a long and successful history in asymmetric hydrogenation. In the context of piperidine synthesis, they have proven highly effective, particularly for the hydrogenation of 3-substituted pyridinium salts.[7] The use of additives, such as organic bases like triethylamine (Et₃N), has been shown to significantly improve both the yield and enantioselectivity in these reactions.[7]
While perhaps not as broadly tolerant to all functional groups as some iridium systems, rhodium catalysts offer excellent performance for specific substrate classes. For instance, rhodium-JosiPhos systems have demonstrated high enantioselectivities in the hydrogenation of N-benzylated 3-substituted pyridinium salts.[7]
Table 2: Performance Data for Rhodium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts
| Substrate (3-substituted Pyridinium Salt) | Chiral Ligand | Catalyst Loading (mol%) | Additive | Temp (°C) | Pressure (atm H₂) | Time (h) | Yield (%) | ee (%) | Reference |
| N-benzyl-3-phenylpyridinium bromide | (R,S)-JosiPhos | 2 | Et₃N | 80 | 80 | 20 | 90 | 90 | [7] |
| N-benzyl-3-(4-methoxyphenyl)pyridinium bromide | (R,S)-JosiPhos | 2 | Et₃N | 80 | 80 | 20 | 93 | 88 | [7] |
| N-benzyl-3-(4-chlorophenyl)pyridinium bromide | (R,S)-JosiPhos | 2 | Et₃N | 80 | 80 | 20 | 85 | 89 | [7] |
| N-benzyl-3-methylpyridinium bromide | (R,S)-JosiPhos | 2 | Et₃N | 80 | 80 | 20 | 75 | 85 | [7] |
| N-benzyl-3-ethylpyridinium bromide | (R,S)-JosiPhos | 2 | Et₃N | 80 | 80 | 20 | 78 | 86 | [7] |
Note: This table is a representative summary. For a comprehensive understanding, please refer to the cited literature.
Experimental Protocols
The following are generalized experimental protocols for the asymmetric hydrogenation of pyridinium salts, based on commonly reported procedures.
General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation of 2-Substituted Pyridinium Salts
-
Catalyst Precursor Preparation: In a glovebox, a mixture of [{Ir(cod)Cl}₂] (0.5 mol%) and the chiral ligand (e.g., (R)-MeO-Biphep, 1.1 mol%) in a degassed solvent (e.g., CH₂Cl₂) is stirred at room temperature for 30 minutes.
-
Reaction Setup: The pyridinium salt (1.0 equiv) is placed in a glass vial inside an autoclave. The catalyst solution is then added to the vial.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at the specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours).
-
Work-up and Analysis: After cooling to room temperature and carefully releasing the pressure, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired chiral piperidine. The enantiomeric excess is determined by chiral HPLC analysis.
General Procedure for Rhodium-Catalyzed Asymmetric Hydrogenation of 3-Substituted Pyridinium Salts
-
Catalyst Precursor Preparation: In a glovebox, a mixture of [Rh(cod)₂]BF₄ (2 mol%) and the chiral ligand (e.g., (R,S)-JosiPhos, 2.2 mol%) in a degassed solvent (e.g., THF) is stirred at room temperature for 20 minutes.
-
Reaction Setup: The pyridinium salt (1.0 equiv) is placed in a glass vial inside an autoclave. The catalyst solution and an additive (e.g., triethylamine, 1.2 equiv) are then added to the vial.
-
Hydrogenation: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 80 atm). The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the required time (e.g., 20 hours).
-
Work-up and Analysis: After cooling to room temperature and carefully releasing the pressure, the reaction mixture is filtered through a short pad of silica gel. The filtrate is concentrated, and the residue is purified by column chromatography to yield the chiral piperidine. The enantiomeric excess is determined by chiral HPLC analysis.
Mechanistic Overview and Visualization
The asymmetric hydrogenation of activated pyridines by both rhodium and iridium catalysts is believed to proceed through a series of steps involving oxidative addition of hydrogen, coordination of the substrate, migratory insertion, and reductive elimination. The chiral ligands play a crucial role in creating a chiral environment around the metal center, which dictates the stereochemical outcome of the hydrogenation.
Below are simplified diagrams illustrating the general catalytic cycles.
Caption: Simplified catalytic cycle for Iridium-catalyzed asymmetric hydrogenation.
Caption: Simplified catalytic cycle for Rhodium-catalyzed asymmetric hydrogenation.
Conclusion and Future Outlook
Both rhodium and iridium catalysts are highly effective for the asymmetric hydrogenation of activated pyridines, providing access to a wide range of chiral piperidines with excellent enantioselectivities.
-
Iridium catalysts often exhibit broader functional group tolerance, making them particularly attractive for the synthesis of complex and highly functionalized molecules. The development of robust Ir(III) systems that operate under mild conditions is a significant step forward.
-
Rhodium catalysts remain a powerful tool, demonstrating high efficiency and enantioselectivity for specific substrate classes, such as 3-substituted pyridinium salts. The strategic use of additives can further enhance their performance.
The choice between a rhodium- or iridium-based system will ultimately depend on the specific substrate, the desired functional group compatibility, and the optimization of reaction conditions. The continued development of new chiral ligands and a deeper mechanistic understanding of these catalytic systems will undoubtedly lead to even more efficient and versatile methods for the asymmetric synthesis of piperidines, further empowering the fields of drug discovery and chemical synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02331D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. Iridium-catalyzed asymmetric hydrogenation of pyridinium salts. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. air.unimi.it [air.unimi.it]
- 8. Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioengineer.org [bioengineer.org]
A Comparative Guide to Diastereomeric Purity Analysis of Substituted Piperidines via Reverse Phase HPLC
The stereochemical purity of pharmaceutical compounds is a critical quality attribute, as different stereoisomers can exhibit varied pharmacological and toxicological profiles. For drug candidates containing the substituted piperidine motif, which often possesses multiple chiral centers, the accurate determination of diastereomeric purity is essential. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and widely adopted technique for separating diastereomers due to its robustness and compatibility with a wide range of analytes. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation on achiral stationary phases.[1]
This guide provides an objective comparison of RP-HPLC methods for analyzing the diastereomeric purity of substituted piperidines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Method Comparison: Stationary and Mobile Phase Strategies
The key to successful diastereomeric separation lies in optimizing the selectivity between the isomers. This is primarily achieved by screening and selecting appropriate stationary phases (columns) and mobile phase compositions.[2] A systematic approach typically begins with a standard C18 column and is refined by altering mobile phase modifiers, organic solvents, or switching to alternative stationary phases like pentafluorophenyl (PFP) for enhanced selectivity.[2]
The following table summarizes different RP-HPLC methods, demonstrating the impact of chromatographic conditions on the separation of piperidine-related diastereomers.
| Parameter | Method 1: Buffered Methanol | Method 2: Methanol/Water | Method 3: General Screening |
| Analyte Type | Diadenosine dithio-tetraphosphate with piperidine moiety[3] | Derivatized 3-Aminopiperidine[4] | General Basic Substituted Piperidines[2] |
| Column | Waters XBridge C18, 3.5 µm, 4.6x150 mm[3] | Dima C18[4] | C18 (e.g., 4.6 x 150 mm, 5 µm), PFP, or Cyano[2] |
| Mobile Phase | Isocratic: 7% Methanol in 20 mM potassium phosphate buffer, pH 7[3] | Isocratic: Water-Methanol (40:60)[4] | Acetonitrile/Water or Methanol/Water, often with modifiers[2] |
| Flow Rate | 1.0 mL/min[3] | 0.8 mL/min[4] | Typically 1.0 mL/min, adjustable[2] |
| Detection | UV at 260 nm[3] | UV at 254 nm[4] | UV (wavelength dependent on chromophore) |
| Temperature | Not specified, often ambient or controlled (e.g., 30°C)[4] | 30°C[4] | Screened (e.g., 25°C, 35°C, 45°C) to optimize resolution[2] |
| Key Feature | Buffered mobile phase provides pH control for consistent ionization and retention. | Simple, unbuffered mobile phase for derivatized, neutral analytes. | Systematic screening approach to find optimal conditions. |
| Additive | Potassium Phosphate | None | 0.1% Diethylamine (DEA) to reduce peak tailing for basic analytes[2][3][5] |
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful method implementation. Below are generalized procedures for sample analysis and a common derivatization technique for piperidines lacking a UV chromophore.
Protocol 1: General RP-HPLC Analysis of Diastereomeric Purity
This protocol outlines a systematic approach to developing a separation method.[2]
-
Sample Preparation: Accurately weigh and dissolve approximately 1-10 mg of the substituted piperidine sample in a suitable solvent (e.g., a 50:50 mixture of water and acetonitrile) to create a stock solution.[6] Dilute to a final concentration of ~0.1-1.0 mg/mL using the initial mobile phase.
-
HPLC System Setup (Initial Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV PDA detector scanning a relevant range (e.g., 200-400 nm).
-
Injection Volume: 5-10 µL.
-
-
Screening Gradient: Perform a broad linear gradient run (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution conditions for the diastereomers.[2]
-
Method Optimization:
-
Mobile Phase: Adjust the gradient slope or switch to an isocratic elution based on the screening run to maximize resolution.[2]
-
Peak Shape: For basic piperidines exhibiting peak tailing, add a basic modifier like 0.1% diethylamine (DEA) to the mobile phase to mask residual silanol interactions on the column.[2][3][5]
-
Temperature: Evaluate the effect of column temperature (e.g., 25°C, 35°C, 45°C) on selectivity and resolution.[2]
-
Stationary Phase: If resolution on a C18 column is insufficient, screen alternative stationary phases such as PFP or Cyano, which offer different selectivity mechanisms.[2]
-
-
Data Analysis: Integrate the peaks corresponding to the diastereomers. Calculate the diastereomeric purity by expressing the peak area of the minor diastereomer as a percentage of the total peak area of all diastereomers.
Protocol 2: Pre-Column Derivatization for UV Detection
For piperidines lacking a strong UV chromophore, derivatization with a UV-active agent is necessary.[2] This example is based on the derivatization of piperidin-3-amine with para-toluene sulfonyl chloride (PTSC).[3][5]
-
Reagent Preparation:
-
Derivatization Reaction:
-
Sample Preparation for HPLC: Once the reaction is complete, neutralize or dilute the sample mixture with the HPLC mobile phase before injection.[3]
-
HPLC Analysis: Analyze the derivatized sample using an appropriate RP-HPLC method (such as Method 2 in the table above), monitoring at a wavelength where the PTSC tag absorbs strongly (e.g., 228 nm).[5]
Visualized Workflows and Relationships
Understanding the experimental workflow and the interplay of analytical parameters is crucial for effective method development.
Caption: Experimental workflow for diastereomeric purity analysis.
Caption: Factors influencing HPLC separation of diastereomers.
References
- 1. santaisci.com [santaisci.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN104007202B - A kind of HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]
- 5. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Verifying Enantiomeric Purity of Chiral Piperidines: A Comparative Guide to Chiral HPLC Methods
For researchers, scientists, and drug development professionals, establishing the enantiomeric purity of chiral piperidines is a critical step in the development of safe and effective pharmaceuticals. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this application, offering reliable and precise separation of enantiomers. This guide provides an objective comparison of various chiral HPLC methods, supported by experimental data, to aid in the selection of an optimal analytical strategy.
The successful separation of chiral piperidines is heavily reliant on the choice of the Chiral Stationary Phase (CSP) and the composition of the mobile phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad applicability and excellent enantioselective recognition of a wide range of chiral compounds, including piperidine derivatives.
Data Presentation: Comparison of Chiral HPLC Methods
The following table summarizes the performance of different polysaccharide-based chiral HPLC columns for the enantiomeric separation of various piperidine derivatives. This data highlights the impact of the chosen stationary and mobile phases on key chromatographic parameters.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Analysis Time (approx. min) |
| Piperidine-2,6-dione analogue | Chiralpak® IA | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | UV at 254 nm | >1.5 | < 15 |
| Piperidine-2,6-dione analogue | Chiralpak® IB | Methyl-tert-butyl ether/THF (90:10, v/v) | 1.0 | UV at 254 nm | <1.0 | < 15 |
| (R/S)-Piperidin-3-amine (derivatized) | Chiralpak® AD-H | 0.1% Diethylamine in Ethanol | 0.5 | UV at 228 nm | >4.0 | < 20 |
| 2-Benzylpiperidine | Chiralpak® IA | n-Hexane/Ethanol/Isopropanol (80:10:10, v/v/v) + 0.1% DEA | 1.0 | UV at 230 nm | >1.5 | < 20 |
| (S)-1-Boc-3-hydroxypiperidine | Chiralpak® IC-3 | Isopropanol/n-Hexane (5:95, v/v) | 0.6 | UV (190-400 nm) | >1.5 | < 50 |
Note: Data is compiled from multiple sources and may involve different specific piperidine analogues under the "analogue" category. Direct comparison is most effective for identical analytes. Pre-column derivatization is often necessary for analytes lacking a UV chromophore, as is the case with piperidin-3-amine.[1]
Experimental Workflow
The general workflow for determining the enantiomeric purity of a chiral piperidine sample via chiral HPLC involves several sequential steps, from initial sample preparation to the final calculation of enantiomeric excess.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-benzyl-N,4-dimethylpiperidin-3-amine
This document provides comprehensive, step-by-step guidance for the proper and safe disposal of 1-benzyl-N,4-dimethylpiperidin-3-amine, a crucial aspect of laboratory safety and chemical management for researchers, scientists, and professionals in drug development. Adherence to these procedures is vital to ensure personal safety and environmental compliance.
I. Understanding the Hazards
This compound and its salts are classified as hazardous materials. The primary hazards include:
-
Acute Oral Toxicity
-
Skin Irritation
-
Serious Eye Irritation
-
Respiratory Irritation [1]
The toxicological properties of this compound have not been fully investigated, warranting a cautious approach to its handling and disposal.[2]
II. Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
| PPE / Safety Measure | Specification |
| Respiratory Protection | For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[2] |
| Hand Protection | Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[2] |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Skin and Body Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[3] |
| Ventilation | Use only in a well-ventilated area, preferably within a chemical fume hood.[3] |
| Emergency Equipment | Ensure that an eyewash station and safety shower are close to the workstation location.[3][4] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures safety and complies with local, regional, and national hazardous waste regulations.
Step 1: Waste Collection and Storage
-
Container Selection: Use a dedicated, properly labeled, and compatible waste container. The original container or one made of similar material is often a suitable choice. Ensure the container is in good condition and can be securely sealed.
-
Labeling: Clearly label the waste container with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".
-
Segregation: Store the waste container separately from incompatible materials.
-
Secure Storage: Keep the container tightly closed except when adding waste. Store in a cool, dry, and well-ventilated area designated for hazardous waste.
Step 2: Handling and Transfer
-
PPE: Always wear the full complement of PPE as detailed in the table above when handling the waste.
-
Avoid Dust and Vapors: Handle the chemical in a way that avoids the formation of dust and the release of vapors.[2]
-
Spill Management: In the event of a spill, do not allow the product to enter drains.[2] Carefully sweep or vacuum up the spilled material and place it into the designated hazardous waste container.[2][4]
Step 3: Final Disposal
-
Professional Disposal Service: The disposal of this material must be handled by a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical through standard laboratory or municipal waste streams.
-
Incineration: A recommended method of disposal is to burn the material in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
Contaminated Packaging: Dispose of any contaminated packaging in the same manner as the unused product.[2]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling 1-benzyl-N,4-dimethylpiperidin-3-amine
Essential Safety and Handling Guide for 1-benzyl-N,4-dimethylpiperidin-3-amine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling of this compound and to minimize risks in the laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE) to prevent exposure. The required PPE is summarized in the table below.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Chemical safety goggles with side shields are required. A face shield should also be worn where there is a risk of splashing.[1][2] |
| Skin Protection | Gloves | Wear suitable chemical-resistant gloves tested according to EN 374.[1][3] Inspect gloves for leaks or tears before use. Use proper glove removal technique to avoid skin contact.[4] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn. For larger quantities or where significant exposure is possible, full chemical protective clothing may be necessary.[1][2] | |
| Respiratory Protection | Respirator | For nuisance exposures to dust, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection or when handling in poorly ventilated areas, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4] Respirators must be approved by NIOSH (US) or CEN (EU).[2][4] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is crucial for the safe handling of this compound.
2.1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[2][5]
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all potential ignition sources from the handling area.[3][6]
-
Have appropriate spill cleanup materials readily available.
2.2. Handling the Compound:
-
Don all required PPE as specified in the table above.
-
Carefully open the container, avoiding the creation of dust.[4]
-
Weigh and dispense the necessary amount of the compound within the fume hood.
-
Avoid all personal contact, including inhalation of dust or vapors and contact with skin and eyes.[5]
-
Keep the container tightly closed when not in use.[2]
-
Wash hands thoroughly after handling, even if gloves were worn.[3][4]
Disposal Plan
Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure safety.
3.1. Waste Segregation:
-
Unused Product: Unused or surplus this compound should be treated as hazardous waste. Do not dispose of it down the drain.[4]
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, must also be disposed of as hazardous waste.
-
Empty Containers: Dispose of empty containers as unused product in suitable, closed containers.[4]
3.2. Disposal Procedure:
-
Collect all waste materials in a designated, properly labeled, and sealed hazardous waste container.
-
The waste can be disposed of by burning in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Alternatively, contact a licensed professional waste disposal service for disposal.[4]
-
Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures
In the event of an emergency, follow these procedures:
| Emergency Situation | First Aid and Response Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention.[4] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection.[4] Sweep up the spilled solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[4] Ventilate the area and wash the spill site after material pickup is complete. |
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
